molecular formula C7H7NO2 B181210 3-Hydroxybenzamide CAS No. 618-49-5

3-Hydroxybenzamide

カタログ番号: B181210
CAS番号: 618-49-5
分子量: 137.14 g/mol
InChIキー: NGMMGKYJUWYIIG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydroxybenzamide is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 137.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379289. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-7(10)5-2-1-3-6(9)4-5/h1-4,9H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMMGKYJUWYIIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90321635
Record name 3-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618-49-5
Record name 3-Hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 618-49-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Hydroxybenzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75X4NC5TNX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3-Hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxybenzamide, a substituted aromatic amide, serves as a valuable building block in medicinal chemistry and drug development. Its chemical structure, featuring both a hydroxyl and an amide functional group on a benzene (B151609) ring, imparts a unique combination of physicochemical properties that make it an attractive scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core chemical properties, structural features, and synthesis of this compound. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its known biological activities and potential signaling pathway interactions. This document is intended to be a thorough resource for researchers and professionals engaged in the fields of chemical synthesis, drug discovery, and development.

Chemical Structure and Identification

This compound, also known as m-hydroxybenzamide, is a simple yet versatile organic molecule. Its structure consists of a benzamide (B126) core with a hydroxyl group substituted at the meta-position (position 3) of the benzene ring.

Table 1: Structural and Identification Data for this compound

IdentifierValue
IUPAC Name This compound[1]
Synonyms m-Hydroxybenzamide, 3-Hydroxy-benzamide, 3-Carbamoylphenol
CAS Number 618-49-5[1]
Molecular Formula C₇H₇NO₂[1]
SMILES C1=CC(=CC(=C1)O)C(=O)N[1]
InChI InChI=1S/C7H7NO2/c8-7(10)5-2-1-3-6(9)4-5/h1-4,9H,(H2,8,10)[1]
InChIKey NGMMGKYJUWYIIG-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. These properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 137.14 g/mol [1]
Appearance White to light yellow crystalline powder
Melting Point 170-173 °C
Boiling Point 318.3 °C (Predicted)
Solubility Soluble in methanol (B129727), ethanol, and other polar organic solvents. Slightly soluble in water.
pKa 9.26 (Predicted)
LogP 0.49 (Predicted)
Topological Polar Surface Area 63.3 Ų[1]

Synthesis of this compound

This compound can be synthesized from its corresponding carboxylic acid, 3-hydroxybenzoic acid, through a variety of methods. A common and effective approach involves a two-step process: esterification of the carboxylic acid followed by amidation.

Experimental Protocol: Two-Step Synthesis from 3-Hydroxybenzoic Acid

This protocol outlines the synthesis of this compound starting from 3-hydroxybenzoic acid.

Step 1: Esterification of 3-Hydroxybenzoic Acid to Methyl 3-Hydroxybenzoate [2]

  • Materials:

    • 3-Hydroxybenzoic acid

    • Methanol (anhydrous)

    • Concentrated Sulfuric Acid (catalyst)

    • Ethyl acetate (B1210297)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 3-hydroxybenzoic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-hydroxybenzoate.

Step 2: Amidation of Methyl 3-Hydroxybenzoate to this compound

  • Materials:

    • Methyl 3-hydroxybenzoate

    • Ammonia (B1221849) solution (e.g., 28% in water or a solution in methanol)

  • Procedure:

    • Dissolve methyl 3-hydroxybenzoate (1 equivalent) in an excess of concentrated ammonia solution.

    • Stir the reaction mixture at room temperature in a sealed vessel for 24-48 hours. The progress of the reaction can be monitored by TLC.

    • Upon completion, remove the excess ammonia and solvent under reduced pressure.

    • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) to yield the final product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Amidation HBA 3-Hydroxybenzoic Acid Reflux Reflux (4-6h) HBA->Reflux MeOH Methanol MeOH->Reflux H2SO4 H₂SO₄ (cat.) H2SO4->Reflux MHB Methyl 3-Hydroxybenzoate Reflux->MHB Stir Stir (24-48h) MHB->Stir Ammonia Ammonia Ammonia->Stir HBAmide This compound Stir->HBAmide HDAC_Inhibition cluster_cellular Cellular Processes cluster_inhibition Inhibition by this compound Derivative cluster_outcome Therapeutic Outcome HDAC Histone Deacetylase (HDAC) Chromatin Condensed Chromatin (Gene Silencing) HDAC->Chromatin Deacetylation Open_Chromatin Open Chromatin (Gene Expression) Histones Acetylated Histones Histones->HDAC TSG Tumor Suppressor Genes Chromatin->TSG Silences Proliferation Uncontrolled Cell Proliferation TSG->Proliferation Inhibits HBA_deriv This compound Derivative HBA_deriv->HDAC Inhibits TSG_expr Tumor Suppressor Gene Re-expression Open_Chromatin->TSG_expr Allows Apoptosis Cell Cycle Arrest & Apoptosis TSG_expr->Apoptosis Induces

References

A Technical Guide to the Cellular Mechanism of Action of 3-Hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Hydroxybenzamide is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to DNA repair and the maintenance of genomic stability.[1] By acting as a competitive inhibitor, this compound prevents the synthesis of poly(ADP-ribose) chains, a post-translational modification crucial for the recruitment of DNA repair machinery. This inhibition leads to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks during replication. In cancer cells with pre-existing defects in double-strand break repair pathways, such as those with BRCA1/2 mutations, this mechanism induces synthetic lethality, leading to targeted cell death. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core cellular pathways affected.

Core Mechanism of Action: PARP Inhibition

The primary and most well-characterized mechanism of action for this compound is the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1.[1]

The Role of PARP in DNA Repair

PARP enzymes are central to the cellular response to DNA damage. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the transfer of ADP-ribose units from its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), to itself and other acceptor proteins, forming long, branched chains of poly(ADP-ribose) or PAR.[2] This process, known as PARylation, creates a negatively charged scaffold that recruits other key DNA repair proteins, such as DNA ligase III and DNA polymerase beta, to the site of damage, facilitating the base excision repair (BER) pathway.[2]

Competitive Inhibition by this compound

This compound is a structural analog of nicotinamide, the cleavage product of NAD+ during the PARP catalytic cycle. Due to this structural mimicry, it acts as a competitive inhibitor at the NAD+ binding site of the PARP enzyme.[1] This binding prevents PARP from utilizing NAD+ as a substrate, thereby blocking the synthesis of PAR chains. Without the PAR scaffold, the recruitment of the DNA repair complex is stalled, and the single-strand breaks remain unresolved.

Over-activation of PARP in response to extensive DNA damage can lead to a massive depletion of cellular NAD+ and ATP pools, culminating in a form of programmed cell death known as parthanatos.[3][4] By inhibiting PARP, this compound can prevent this depletion, a mechanism that confers neuroprotective effects in certain contexts.[2][3][4]

Caption: Mechanism of PARP1 inhibition by this compound. (Max-Width: 760px)

Downstream Cellular Consequences

Induction of Apoptosis via Synthetic Lethality

The most significant therapeutic application of PARP inhibition arises from the concept of synthetic lethality. In cancer cells that harbor mutations in genes responsible for homologous recombination (HR), a major pathway for double-strand break (DSB) repair (e.g., BRCA1/2), the cells become heavily reliant on PARP-mediated SSB repair. When this compound inhibits PARP, the accumulating SSBs are converted to DSBs during DNA replication. The HR-deficient cancer cells cannot repair these DSBs, leading to genomic collapse and activation of the intrinsic apoptotic pathway.[1]

This process is often mediated by the upregulation of pro-apoptotic proteins like Bax and the tumor suppressor p53, and the downregulation of anti-apoptotic proteins like Bcl-2.[5] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c into the cytosol, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.[6]

G HBZ This compound PARP_Inhibition PARP Inhibition HBZ->PARP_Inhibition DSB DSB Accumulation (in HR-deficient cells) PARP_Inhibition->DSB p53 p53 Activation DSB->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic pathway induced by this compound in HR-deficient cells. (Max-Width: 760px)
Other Potential Mechanisms

While PARP inhibition is the primary mechanism, research into benzamide (B126) derivatives suggests other potential biological activities:

  • Histone Deacetylase (HDAC) Inhibition: Certain derivatives of this compound have been investigated as HDAC inhibitors, suggesting the benzamide scaffold is a versatile starting point for targeting various enzyme classes.[1][7][8]

  • Sirtuin (SIRT) Inhibition: Other benzamide structures have shown activity against SIRT2, a NAD+-dependent deacetylase, which is being explored for neuroprotective therapies.[9][10]

These activities are generally associated with specifically modified derivatives rather than the parent this compound compound but highlight the chemical tractability of the scaffold.

Quantitative Data Summary

The inhibitory potency of this compound and related compounds against PARP has been quantified in various studies. This data is crucial for comparing efficacy and guiding further drug development.

CompoundTargetAssay TypePotency ValueReference
This compound PARPEnzyme InhibitionIC₅₀ = 9.1 µM[1]
3-Aminobenzamide (B1265367)PARPEnzyme InhibitionKᵢ = 1.8 µM[2]
NicotinamidePARPEnzyme Inhibition-[1]

IC₅₀ (Half maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Kᵢ (Inhibition constant): An indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Experimental Protocols

Reproducible and robust experimental design is critical for validating the mechanism of action of compounds like this compound. Below are detailed methodologies for key assays.

Protocol: Cellular PARP Activity Assay (Western Blot for PARylation)

This protocol assesses the ability of this compound to inhibit PARP activity within cells by measuring the reduction in PAR polymer formation following DNA damage.[11]

1. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa, MDA-MB-436) and grow to 70-80% confluency.
  • Pre-treat cells with various concentrations of this compound (e.g., 1 µM to 100 µM) or vehicle control for 1 hour.
  • Induce DNA damage by treating cells with a damaging agent (e.g., 10 mM H₂O₂ for 10 minutes or 100 µM MNNG for 30 minutes).

2. Cell Lysis:

  • Immediately wash cells twice with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease inhibitors and a PARG inhibitor (to prevent PAR polymer degradation).
  • Scrape the cells, collect the lysate, and sonicate briefly to shear DNA and reduce viscosity.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification and Western Blot:

  • Determine the protein concentration of the supernatant using a BCA assay.
  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel (a 4-15% gradient gel is suitable for resolving the PAR smear).
  • Transfer proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate with a primary antibody against PAR (e.g., mouse anti-PAR, 10H) overnight at 4°C. A loading control antibody (e.g., anti-Actin or anti-GAPDH) should also be used.
  • Wash the membrane three times with TBST.
  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Detect the signal using an enhanced chemiluminescent (ECL) substrate.

4. Expected Outcome:

  • Untreated cells will show a low basal level of PARylation.
  • Cells treated with a DNA damaging agent alone will show a strong, high molecular weight smear, indicating robust PARP activity.
  • Cells pre-treated with this compound will show a dose-dependent reduction in this smear, confirming the inhibition of PARP activity.

// Nodes A[label="1. Plate and Culture Cells\n(70-80% confluency)", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="2. Pre-treat with this compound\n(1 hour)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Induce DNA Damage\n(e.g., H₂O₂ for 10 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Lyse Cells\n(RIPA + inhibitors)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Quantify Protein\n(BCA Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. SDS-PAGE & Transfer\n(PVDF membrane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Immunoblotting\n(Primary Ab: anti-PAR, anti-Actin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Detection\n(Secondary Ab + ECL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I[label="9. Analyze Results\n(Reduction of PAR smear)", shape=Mdiamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E -> F -> G -> H -> I; }

Caption: Experimental workflow for PARylation analysis by Western Blot. (Max-Width: 760px)
Protocol: Apoptosis Assay (Caspase-3 Cleavage by Western Blot)

This protocol detects the induction of apoptosis by measuring the cleavage of caspase-3, a key executioner caspase.

1. Cell Culture and Treatment:

  • Plate cancer cells (e.g., BRCA-deficient cell line) and grow to 60-70% confluency.
  • Treat cells with this compound at various concentrations and for different time points (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine).

2. Cell Lysis and Protein Quantification:

  • Follow steps 2 and 3 from Protocol 5.1 for cell lysis and protein quantification.

3. Western Blot:

  • Load equal amounts of protein onto an SDS-PAGE gel (e.g., 12%).
  • Transfer to a PVDF membrane.
  • Block with 5% non-fat milk in TBST.
  • Incubate with a primary antibody that recognizes both full-length (~35 kDa) and cleaved (~17/19 kDa) caspase-3.
  • Wash and proceed with secondary antibody incubation and ECL detection as described in Protocol 5.1.

4. Expected Outcome:

  • Untreated cells will show a band for full-length caspase-3 only.
  • Cells treated with this compound will show a dose- and time-dependent decrease in the full-length caspase-3 band and the appearance of the smaller cleaved caspase-3 fragments, indicating apoptosis.

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine if a compound induces cell cycle arrest at a particular phase.

1. Cell Culture and Treatment:

  • Plate cells and treat with this compound for a specified time (e.g., 24 hours).

2. Cell Fixation and Staining:

  • Harvest cells by trypsinization, collect by centrifugation, and wash with PBS.
  • Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing, then incubate at -20°C for at least 2 hours.
  • Centrifuge to remove ethanol and wash with PBS.
  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
  • Incubate in the dark for 30 minutes at room temperature.

3. Flow Cytometry:

  • Analyze the samples on a flow cytometer, exciting the PI at ~488 nm and measuring the emission at ~617 nm.
  • Collect data from at least 10,000 events per sample.

4. Expected Outcome:

  • The DNA content histogram is analyzed to determine the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase (e.g., G2/M) compared to the vehicle control would indicate cell cycle arrest.[6][8]

Conclusion and Future Directions

This compound exerts its primary cellular effect through the potent inhibition of PARP enzymes. This mechanism disrupts the repair of DNA single-strand breaks, which, particularly in cancer cells with compromised homologous recombination pathways, leads to synthetic lethality and apoptotic cell death. Its role as a structural analog of nicotinamide provides a clear biochemical basis for its competitive inhibition of PARP. While the benzamide scaffold shows promise for developing inhibitors of other enzyme classes like HDACs and sirtuins, the core action of this compound remains centered on the DNA damage response pathway. Future research should focus on optimizing its potency and selectivity, evaluating its efficacy in combination therapies, and further exploring its potential neuroprotective properties related to the preservation of cellular NAD+ pools.

References

The Multifaceted Biological Activities of 3-Hydroxybenzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxybenzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively investigated as potent therapeutic agents, particularly in the fields of oncology, infectious diseases, and neuroprotection. This technical guide provides an in-depth overview of the core biological activities of this compound derivatives, focusing on their mechanisms of action as histone deacetylase (HDAC) and poly(ADP-ribose) polymerase (PARP) inhibitors, as well as their antimicrobial, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to facilitate further research and development in this promising area.

Histone Deacetylase (HDAC) Inhibition: Reawakening Suppressed Genes

A primary and well-established biological activity of many this compound derivatives is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.

The inhibitory mechanism of this compound derivatives typically involves the hydroxamic acid or a related zinc-binding group (ZBG) chelating the catalytic zinc ion within the HDAC active site, effectively blocking its enzymatic activity. The benzamide (B126) core and its various substituents contribute to the binding affinity and selectivity for different HDAC isoforms.[1][2][3] This inhibition leads to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of critical genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Quantitative Data: HDAC Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of various this compound and related benzamide derivatives against different HDAC isoforms and their anti-proliferative activity against several cancer cell lines.

Compound IDR2 SubstitutionTarget HDAC Isoform(s)IC50 (µM)Cancer Cell LineAnti-proliferative IC50 (µM)Reference
7j -NH2HDAC10.65MCF-70.83[1]
HDAC20.78T47D1.4[1]
HDAC31.70[1]
7b -NH2HDAC1, 2, 3>50% inhibition at 10 µMMCF-73.6[1]
T47D3.8[1]
7g -NH2HDAC1, 2, 3>50% inhibition at 10 µMMCF-78.9[1]
T47D3.3[1]
MS-275 -HDAC10.93--[1]
HDAC20.95[1]
HDAC31.8[1]
Compound 13 2-methylaminoHDAC30.041--[2]
Compound 14 2-amino-6-fluoroHDAC1, 2, 3---[2]
Compound 15 3-aminopyridinyl-2-carboxamideHDAC31.1--[2]
Compound 16 2-methylthioHDAC30.029--[2]
MS-275 (from another study) --4.8--[3]
Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the inhibitory activity of this compound derivatives against HDAC enzymes using a fluorogenic substrate.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Trichostatin A, SAHA)

  • Developer solution (e.g., Trypsin in assay buffer)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and positive control in HDAC Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Setup: In a 96-well black microplate, add the following in order:

    • 35 µL of HDAC Assay Buffer

    • 5 µL of the diluted test compound or vehicle control (DMSO)

    • 10 µL of diluted recombinant HDAC enzyme solution.

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the fluorogenic HDAC substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Mix the contents and incubate the plate at 37°C for 60 minutes.

  • Stop and Develop: Add 50 µL of the developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal. Incubate at 37°C for 15 minutes.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]

Signaling Pathway: HDAC Inhibition and Gene Reactivation

HDAC_Inhibition_Pathway HDAC Inhibition Signaling Pathway cluster_0 Normal Cell State cluster_1 Cancer Cell State (HDAC Overexpression) cluster_2 Treatment with this compound Derivative Histone Histone Proteins DNA DNA Histone->DNA Chromatin Structure HDAC Histone Deacetylase (HDAC) Histone->HDAC Deacetylation TSG Tumor Suppressor Genes (TSG) DNA->TSG Gene Expression HAT Histone Acetyltransferase (HAT) HAT->Histone Acetylation HDAC->Histone Ac Acetyl Group Cell Cycle Control Cell Cycle Control Apoptosis Apoptosis HDAC_cancer HDAC (Overexpressed) Condensed_Chromatin Condensed Chromatin HDAC_cancer->Condensed_Chromatin Increased Deacetylation HDAC_inhibited HDAC (Inhibited) TSG_silenced TSG Silenced Condensed_Chromatin->TSG_silenced Hydroxybenzamide This compound Derivative Hydroxybenzamide->HDAC_cancer Inhibition Relaxed_Chromatin Relaxed Chromatin (Hyperacetylated) HDAC_inhibited->Relaxed_Chromatin Decreased Deacetylation TSG_reexpressed TSG Re-expressed Relaxed_Chromatin->TSG_reexpressed TSG_reexpressed->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest TSG_reexpressed->Cell_Cycle_Arrest

Caption: Mechanism of HDAC inhibition by this compound derivatives.

Poly(ADP-ribose) Polymerase (PARP) Inhibition: Exploiting DNA Repair Deficiencies

Another significant therapeutic target of this compound derivatives is the poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP-1. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[5] Inhibition of PARP-1 prevents the repair of SSBs. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these unrepaired SSBs are converted into toxic double-strand breaks (DSBs) during DNA replication, leading to cell death through a concept known as synthetic lethality.[5]

3-Aminobenzamide, a closely related analogue, is a well-known PARP inhibitor.[6][7] The benzamide moiety is a key pharmacophore in many PARP inhibitors, contributing to their binding to the NAD+ binding site of the enzyme.[8]

Quantitative Data: PARP Inhibitory Activity

The following table presents the in vitro inhibitory activity (IC50) of various benzamide derivatives against PARP-1 and their cytotoxic effects on different cancer cell lines.

Compound IDTargetPARP-1 IC50Cancer Cell LineAnti-proliferative IC50 (µM)Reference
3-Aminobenzamide PARP---[7]
Compound 13f PARP-10.25 nMHCT1160.30[9]
DLD-12.83[9]
Compound 58 PARP-10.531 µM--[10]
Compound 59 PARP-10.753 µM--[10]
Compound 66 PARP-10.079 - 0.718 µMBRCA2-deficient DT40Selective cytotoxicity[10]
Experimental Protocol: In Vitro PARP Inhibition Assay (ELISA-based)

This protocol describes a common method for determining the inhibitory activity of this compound derivatives against PARP-1 using a 96-well ELISA format.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • PARP Assay Buffer

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Olaparib, 3-Aminobenzamide)

  • Streptavidin-HRP (Horseradish Peroxidase)

  • Chemiluminescent or colorimetric HRP substrate

  • Plate reader (chemiluminescence or absorbance)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and positive control in PARP Assay Buffer.

  • Reaction Setup: To the histone-coated wells, add the following:

    • PARP Assay Buffer

    • Diluted test compound or vehicle control (DMSO)

    • Recombinant PARP-1 enzyme.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature.

  • Initiate Reaction: Add biotinylated NAD+ to each well to start the PARylation reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Washing: Wash the wells multiple times with a wash buffer to remove unbound reagents.

  • Detection: Add Streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Signal Development: Add the HRP substrate and incubate until a sufficient signal is developed.

  • Measurement: Read the signal (chemiluminescence or absorbance) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition_Pathway PARP Inhibition and Synthetic Lethality Pathway cluster_0 Normal Cell (Functional HR Repair) cluster_1 HR-Deficient Cancer Cell (e.g., BRCA mutant) SSB_normal Single-Strand Break (SSB) PARP_normal PARP SSB_normal->PARP_normal BER Base Excision Repair (BER) PARP_normal->BER activates PARP_inhibited PARP (Inhibited) SSB Repair SSB Repair BER->SSB Repair DSB_normal Double-Strand Break (DSB) HR_normal Homologous Recombination (HR) Repair DSB_normal->HR_normal DSB Repair DSB Repair HR_normal->DSB Repair Cell_Survival_normal Cell Survival SSB Repair->Cell_Survival_normal DSB Repair->Cell_Survival_normal SSB_cancer Single-Strand Break (SSB) SSB_cancer->PARP_normal DSB_cancer Double-Strand Break (DSB) HR_deficient Deficient HR Repair DSB_cancer->HR_deficient Apoptosis_cancer Apoptosis HR_deficient->Apoptosis_cancer leads to Hydroxybenzamide_PARPi This compound Derivative (PARPi) Hydroxybenzamide_PARPi->PARP_normal Inhibition Unrepaired_SSB Unrepaired SSB PARP_inhibited->Unrepaired_SSB BER Blocked Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse Toxic_DSB Toxic DSB Replication_Fork_Collapse->Toxic_DSB Toxic_DSB->HR_deficient

Caption: Mechanism of synthetic lethality induced by PARP inhibition.

Antimicrobial Activity: A New Frontier in Combating Resistance

Several this compound derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[11][12] The catechol-like dihydroxybenzene moiety is a key pharmacophore that may contribute to this activity, potentially by acting as a siderophore mimic to chelate essential iron, thereby depriving bacteria of this crucial nutrient.[13]

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of various hydroxybenzamide derivatives against different microbial strains.

Compound IDMicrobial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
5a Bacillus subtilis256.25[11]
Escherichia coli313.12[11]
6b Escherichia coli243.12[11]
6c Bacillus subtilis246.25[11]
2,4-dihydroxybenzoic acid E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans-2000[14]
3,4-dihydroxybenzoic acid E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans-2000[14]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives Gram-positive bacteria-2500-5000[15]
Experimental Protocol: Broth Microdilution MIC Assay

This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13]

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth for the test organism

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in the appropriate broth, adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the test compound in the broth across the wells of a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow Antimicrobial Susceptibility Testing Workflow Start Start: Test Compound (this compound Derivative) Inoculum_Prep Inoculum Preparation (Standardized Microbial Suspension) Start->Inoculum_Prep Compound_Dilution Compound Serial Dilution in 96-well plate Start->Compound_Dilution Inoculation Inoculation of wells with microbial suspension Inoculum_Prep->Inoculation Compound_Dilution->Inoculation Incubation Incubation (e.g., 37°C for 18-24h) Inoculation->Incubation MIC_Reading Read MIC (Lowest concentration with no visible growth) Incubation->MIC_Reading End End: Determine MIC value MIC_Reading->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Other Notable Biological Activities

Beyond their well-documented roles as HDAC and PARP inhibitors, this compound derivatives have shown potential in other therapeutic areas.

Anti-inflammatory Activity

Certain dihydroxybenzamide derivatives have demonstrated anti-inflammatory activity.[16] The evaluation of proteinase inhibitory activity for some N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives showed significantly lower IC50 values (0.04–0.07 mg/mL) compared to acetylsalicylic acid (0.4051 mg/mL), indicating superior efficiency in inhibiting trypsin activity.[17]

Neuroprotective Effects

Some benzamide derivatives have been investigated for their neuroprotective properties. For instance, certain derivatives have been shown to be protective in models of neurodegeneration, such as Parkinson's and Huntington's diseases.[7] Additionally, benzyloxy benzamide derivatives have been identified as potent neuroprotective agents against ischemic stroke.[18]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the benzamide core.

  • For HDAC Inhibition: The presence of a zinc-binding group, such as a hydroxamic acid or an ortho-amino group on the benzamide ring, is crucial for activity.[1] The nature of the "cap" group, which interacts with the surface of the enzyme's active site, significantly influences potency and isoform selectivity.[19] Shorter molecule length has also been correlated with stronger HDAC inhibitory activity.[1]

  • For PARP Inhibition: An electron-rich aromatic or polyaromatic heterocyclic system is generally required for potent PARP inhibition. A carboxamide group with at least one amide proton is also important for hydrogen bonding within the active site.[20]

Structure-Activity Relationship (SAR) for HDAC Inhibition

SAR_HDAC Structure-Activity Relationship for HDAC Inhibition Core This compound Core ZBG Zinc-Binding Group (ZBG) (e.g., -OH, -NH2 at ortho position) Core->ZBG Essential for Zn2+ chelation Cap_Group Cap Group (Aromatic/Hydrophobic) Core->Cap_Group Influences potency and selectivity Linker Linker Core->Linker Connects ZBG and Cap Activity HDAC Inhibitory Activity ZBG->Activity Cap_Group->Activity Linker->Activity

Caption: Key structural features influencing HDAC inhibitory activity.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their ability to potently inhibit key enzymes such as HDACs and PARPs has established them as important scaffolds in the development of novel anticancer therapies. Furthermore, their emerging roles as antimicrobial, anti-inflammatory, and neuroprotective agents highlight their potential to address a broad spectrum of unmet medical needs. The structure-activity relationships discussed herein provide a foundation for the rational design of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols offer a practical guide for researchers to further explore and characterize the therapeutic potential of this valuable chemical class. Continued investigation into the mechanisms of action and clinical efficacy of this compound derivatives is warranted to fully realize their therapeutic promise.

References

The Role of 3-Hydroxybenzamide in Histone Deacetylase (HDAC) Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 3-hydroxybenzamide and its derivatives as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes crucial for the epigenetic regulation of gene expression, and their dysregulation is implicated in numerous diseases, including cancer, making them a prime therapeutic target.[1] This document details the mechanism of action, structure-activity relationships, quantitative inhibitory data, and relevant experimental protocols for researchers in the field of drug discovery and development.

Introduction to HDAC Inhibition by Benzamides

Histone deacetylases remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins, leading to a more compact chromatin structure and generally transcriptional repression.[2][3] The inhibition of HDACs can result in the hyperacetylation of histones, which relaxes chromatin structure and can lead to the reactivation of tumor suppressor genes, ultimately inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.[3][4]

Benzamide-based compounds, including this compound derivatives, represent a significant class of HDAC inhibitors.[5] The general pharmacophore for these inhibitors consists of three key components:

  • Zinc-Binding Group (ZBG): This group chelates the zinc ion (Zn²⁺) present in the active site of class I, II, and IV HDACs, which is essential for their catalytic activity.[1][6][7] For many potent inhibitors in this class, the hydroxamic acid moiety (-CONHOH) serves as an effective ZBG.[1][8]

  • Linker Region: This component connects the ZBG to the cap group and its nature influences potency and isoform selectivity.[1]

  • Cap Group: This part of the molecule interacts with the surface of the enzyme's active site channel.[6] Modifications to the cap group can significantly impact both the potency and isoform selectivity of the inhibitor.[1][6]

Mechanism of Action and Binding Mode

The primary mechanism of action for this compound-based HDAC inhibitors involves the chelation of the catalytic zinc ion in the enzyme's active site by the zinc-binding group.[1][2][6] The hydroxamic acid group, often incorporated into these scaffolds, is a particularly effective ZBG.[8] Crystal structures of HDACs complexed with benzamide (B126) inhibitors have revealed that the inhibitor coordinates with the Zn²⁺ ion. For instance, some benzamide inhibitors have been shown to form a seven-membered ring chelate complex with the zinc ion through both their carbonyl and amino groups.[9] The binding mode can vary, with some inhibitors exhibiting bidentate coordination while others show a monodentate interaction with the zinc ion.[10][11]

Structure-Activity Relationship (SAR)

The inhibitory potency and isoform selectivity of this compound derivatives are highly dependent on their structural features. Key SAR insights include:

  • The Zinc-Binding Group is Critical: The presence of a potent ZBG, such as a hydroxamic acid, is crucial for high inhibitory activity.[1]

  • Substitutions on the Benzamide Ring: The position and nature of substituents on the benzamide ring significantly influence activity. For example, a subtle change from a 2-methylthio to a 2-hydroxy benzamide can dramatically alter selectivity between HDAC isoforms.[12]

  • The Cap Group Drives Potency and Selectivity: Larger, hydrophobic, and aromatic cap groups often enhance potency by interacting with the surface of the active site.[6] Strategic modifications to the cap group are key to achieving selectivity for specific HDAC isoforms.[6]

Quantitative Data on Inhibitory Activity

The following tables summarize the in vitro inhibitory activity (IC50 values) of various benzamide and hydroxybenzamide derivatives against different HDAC isoforms. These values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 1: In Vitro HDAC Inhibitory Activity of Representative Benzamide-Based Inhibitors [2]

CompoundTargetIC50 (nM)Assay Method
MS-275 (Entinostat)HDAC1510Fluorometric
MS-275 (Entinostat)HDAC31700Fluorometric
ChidamideHDAC195Fluorometric
ChidamideHDAC2160Fluorometric
ChidamideHDAC367Fluorometric
MocetinostatHDAC1150Fluorometric

Table 2: In Vitro Inhibitory Activity of N-Hydroxycinnamamide-Based Inhibitors [13]

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC4 IC50 (nM)HDAC6 IC50 (nM)HDAC8 IC50 (nM)HDAC11 IC50 (nM)
11r 11.8498.13.95700.4308.22000.8900.4

Table 3: In Vitro Inhibitory Activity of a Salicylamide-Based Inhibitor (Compound 5) [14]

CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)
Compound 5 22.227.37.9
SAHA (Reference) 0.140.440.73

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Fluorometric HDAC Inhibition Assay[2][4][6][7]

This assay is a standard method to determine the half-maximal inhibitory concentration (IC50) values of potential HDAC inhibitors.

Materials:

  • Recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Ac-RHKK(acetyl)-AMC)

  • HDAC Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, 0.2 mg/ml BSA, pH 7.4)

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • Positive control inhibitor (e.g., Trichostatin A or SAHA)

  • Developer solution (containing a trypsin and a potent HDAC inhibitor to stop the reaction)

  • 96-well black microplate

  • Microplate reader capable of fluorescence measurement (Excitation: 355-360 nm, Emission: 460 nm)

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compound and positive control in HDAC Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • HDAC Assay Buffer

    • Diluted test compound or control

    • Diluted recombinant HDAC enzyme

  • Pre-incubation: Incubate the plate at 37°C for 5-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic HDAC substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-90 minutes).

  • Stop and Develop: Add the developer solution to each well to stop the reaction. The trypsin in the developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Anti-proliferative (MTT) Assay[2]

This protocol is used to assess the effect of this compound derivatives on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line (e.g., HCT116, MCF-7)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear cell culture plate

  • Microplate reader capable of absorbance measurement at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Signaling Pathways and Visualizations

HDAC inhibitors, including those based on the this compound scaffold, can impact various cellular signaling pathways. A key pathway affected is the p53 tumor suppressor pathway. HDAC inhibitors can lead to the hyperacetylation and activation of p53, resulting in the upregulation of p21, which in turn leads to cell cycle arrest.[15]

Below are diagrams created using Graphviz to visualize key concepts.

HDAC_Inhibition_Mechanism cluster_enzyme HDAC Active Site HDAC HDAC Enzyme Zn Zn²⁺ Ion Deacetylation Deacetylation HDAC->Deacetylation Catalyzes Substrate Acetylated Lysine Substrate->HDAC Binds to active site Inhibitor This compound Inhibitor Inhibitor->Zn Acetate Acetate Deacetylation->Acetate Lysine Lysine Deacetylation->Lysine

Caption: Mechanism of HDAC inhibition by a this compound derivative.

Experimental_Workflow_HDAC_Assay start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep_reagents reaction_setup Set up Reaction in 96-well Plate (Buffer, Inhibitor, Enzyme) prep_reagents->reaction_setup pre_incubation Pre-incubate (37°C, 15 min) reaction_setup->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction incubation Incubate (37°C, 60 min) initiate_reaction->incubation stop_develop Stop Reaction & Develop Signal (Add Developer) incubation->stop_develop measure_fluorescence Measure Fluorescence (Ex: 360nm, Em: 460nm) stop_develop->measure_fluorescence data_analysis Data Analysis (Calculate IC50) measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro fluorometric HDAC inhibition assay.

p53_Pathway_Activation HDACi HDAC Inhibitor (e.g., this compound derivative) HDAC HDACs HDACi->HDAC Inhibits p53_acetyl Acetylated p53 (Active) HDAC->p53_acetyl Deacetylates p21 p21 Upregulation p53_acetyl->p21 Activates Transcription p53_inactive p53 (Inactive) p53_inactive->p53_acetyl Acetylation cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest Induces

Caption: Activation of the p53 pathway by HDAC inhibitors.

References

The Structure-Activity Relationship of 3-Hydroxybenzamide Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 3-hydroxybenzamide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their interactions with various biological targets, including histone deacetylases (HDACs), Mycobacterium tuberculosis QcrB, cholinesterases, and lipoxygenase. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to guide future drug discovery efforts.

Introduction

The this compound core, characterized by a hydroxyl group and an amide group positioned meta to each other on a benzene (B151609) ring, provides a key structural motif for designing enzyme inhibitors and other therapeutic agents. The hydrogen-bonding capabilities of the hydroxyl and amide groups, coupled with the potential for diverse substitutions on the aromatic ring and the amide nitrogen, allow for fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will explore the SAR of these analogs against several important drug targets.

Histone Deacetylase (HDAC) Inhibition

This compound derivatives, particularly N-hydroxybenzamides, are a well-established class of HDAC inhibitors.[1] The hydroxamic acid moiety acts as a potent zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes.[1] This interaction is crucial for inhibitory activity.

Structure-Activity Relationship of Benzamide-Based HDAC Inhibitors

A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on a series of benzamide (B126) derivatives as HDAC1 inhibitors has revealed several key structural requirements for potent inhibition.[2]

  • Electron Density: An increase in electron density around the benzamide ring generally enhances inhibitory activity.[2]

  • Amide Substitution: Secondary amides, such as methyl amides, have been found to be more potent than their primary amide counterparts.

  • Linker Region: The nature of the linker connecting the benzamide ring to other parts of the molecule is critical. Interaction with key amino acid residues like Phe150 and Phe205 suggests that an electronegative substituent in the linker region can facilitate beneficial π-stacking interactions.[2]

CompoundTargetIC50 (µM)Key Structural FeaturesReference
Entinostat (MS-275) HDAC1, HDAC2, HDAC30.93, 0.95, 1.82-aminobenzamide[3]
Compound 7j HDAC1, HDAC2, HDAC30.65, 0.78, 1.702-aminobenzamide derivative[3]
Thiophene (B33073) derivative 5j HDACs0.3N-hydroxybenzamide with thiophene substitution[4]
Benzo[d][5][6]dioxole derivative 5t HDACs0.4N-hydroxybenzamide with benzo[d][5][6]dioxole substitution[4]
Signaling Pathway of HDAC Inhibition

HDAC inhibitors prevent the removal of acetyl groups from lysine (B10760008) residues on histones, leading to histone hyperacetylation. This results in a more relaxed chromatin structure, allowing for the transcription of previously silenced genes, including tumor suppressor genes. This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.

HDAC_Inhibition_Pathway HDAC HDAC Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Histone Acetylated Histone Histone->HDAC Deacetylation Relaxed_Chromatin Relaxed Chromatin Histone->Relaxed_Chromatin Chromatin Condensed Chromatin (Gene Silencing) Deacetylated_Histone->Chromatin Gene_Expression Gene Expression (e.g., Tumor Suppressors) Inhibitor This compound Analog (Inhibitor) Inhibitor->HDAC Inhibition Relaxed_Chromatin->Gene_Expression

HDAC inhibition by this compound analogs.
Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol is adapted from a fluorogenic assay used to determine the in vitro inhibitory activity of benzamide derivatives against recombinant human HDAC1, HDAC2, and HDAC3.[3][7]

Materials:

  • Recombinant human HDAC1, HDAC2, and HDAC3/NCOR1 enzymes.

  • Fluorogenic substrate (e.g., a peptide derived from p53, Ac-RHKK[acetyl]-AMC).

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, and 0.2 mg/ml BSA, pH 7.4.

  • Test compounds (this compound analogs) dissolved in DMSO.

  • Stop Solution: 1 mg/ml trypsin and 20 µM SAHA (a potent HDAC inhibitor) in 1 mM HCl.

  • 96-well black microplates.

  • Multilabel plate reader.

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • To the wells of a 96-well plate, add the appropriate concentration of HDAC enzyme (e.g., 10 nM HDAC1, 3 nM HDAC2, or 3 nM HDAC3).[7]

    • Add various concentrations of the test compounds.

    • Incubate for a minimum of 5 minutes at 37°C.[7]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to a final concentration of 20 µM.[7]

    • Incubate for 90 minutes for HDAC1 and 30 minutes for HDAC2 and HDAC3 at 37°C.[3]

  • Reaction Termination and Signal Development:

    • Stop the reaction by adding the Stop Solution.

    • Incubate for 1 hour at 37°C to allow for proteolytic cleavage of the deacetylated substrate, which releases the fluorescent aminomethylcoumarin (AMC) group.[7]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a multilabel plate reader with an excitation wavelength of 380 ± 8 nm and an emission wavelength of 430 ± 8 nm.[7]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antitubercular Activity: Targeting Mycobacterium tuberculosis QcrB

Certain this compound analogs have shown potent activity against Mycobacterium tuberculosis. Their mechanism of action involves the inhibition of the cytochrome bc1 complex, specifically the QcrB subunit, which is a crucial component of the electron transport chain.

Structure-Activity Relationship of Antitubercular this compound Analogs
  • Amide Substitution: Secondary amides have demonstrated greater potency compared to their primary amide counterparts.

  • Heteroaromatic Rings: The incorporation of heteroaromatic rings such as furan (B31954) and thiophene at the 5-position of the benzamide ring can lead to highly potent analogs.

CompoundTargetIC90 (µM)Key Structural Features
3-furan analog Mtb0.415-substituted with 3-furan
2-furan analog Mtb0.585-substituted with 2-furan
3-thiophene analog Mtb0.355-substituted with 3-thiophene
2-thiophene analog Mtb0.25-substituted with 2-thiophene
Role of QcrB in the Mycobacterial Electron Transport Chain

QcrB is the cytochrome b subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of Mycobacterium tuberculosis. This complex is essential for ATP synthesis through oxidative phosphorylation. Inhibition of QcrB disrupts the electron flow, leading to a rapid depletion of ATP, which is lethal to the bacterium.

Mtb_ETC_Pathway cluster_complex_iii Complex III NADH NADH Complex_I Complex I (NDH-2) NADH->Complex_I e- Menaquinone Menaquinone Pool Complex_I->Menaquinone e- ATP_Synthase ATP Synthase Complex_I->ATP_Synthase H+ pumping Complex_III Complex III (Cytochrome bc1) Menaquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_III->ATP_Synthase H+ pumping QcrB QcrB Complex_IV Complex IV (Cytochrome aa3) Cytochrome_c->Complex_IV e- Oxygen O2 Complex_IV->Oxygen e- Complex_IV->ATP_Synthase H+ pumping Water H2O Oxygen->Water ATP ATP ATP_Synthase->ATP Inhibitor This compound Analog (Inhibitor) Inhibitor->QcrB Inhibition

Inhibition of M. tuberculosis electron transport chain.
Experimental Protocol: Mycobacterial Oxidative Phosphorylation Inhibition Assay

This fluorescence-based assay measures the acidification of inverted membrane vesicles (IMVs) to detect and distinguish between inhibitors of the electron transport chain (ETC) and ATP synthase.[5]

Materials:

  • Inverted membrane vesicles (IMVs) from Mycobacterium smegmatis.

  • Succinate (as an electron source for the ETC).

  • ATP (for ATP-driven proton pumping).

  • 9-amino-6-chloro-2-methoxyacridine (ACMA) fluorescent probe.

  • Test compounds (this compound analogs).

  • Known ETC inhibitor (e.g., telacebec/Q203) and ATP synthase inhibitor (e.g., bedaquiline) as controls.

  • Fluorometer.

Procedure:

  • IMV Preparation: Prepare IMVs from M. smegmatis according to established protocols.

  • Assay Setup:

    • In a fluorometer cuvette, add IMVs to a suitable buffer.

    • Add the fluorescent probe ACMA.

  • ETC Inhibition Assay:

    • Add the test compound at various concentrations.

    • Initiate proton pumping by adding succinate.

    • Monitor the quenching of ACMA fluorescence over time, which indicates acidification of the IMVs. A lack of quenching suggests inhibition of the ETC.

  • ATP Synthase Inhibition Assay (Control):

    • Use genetically modified IMVs where ATP synthase acts as an ATP-driven proton pump.

    • Add the test compound.

    • Initiate proton pumping by adding ATP.

    • Monitor fluorescence quenching. Specific ETC inhibitors should not affect ATP-driven acidification.[5]

  • Data Analysis:

    • Calculate the rate of fluorescence quenching for each concentration of the test compound.

    • Determine the IC50 value for the inhibition of succinate-driven acidification.

Cholinesterase and Lipoxygenase Inhibition

N-(3-hydroxyphenyl) benzamide and its 3-O-derivatives have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE), butylcholinesterase (BChE), and lipoxygenase.[6][8]

Structure-Activity Relationship of Cholinesterase and Lipoxygenase Inhibitors

The parent N-(3-hydroxyphenyl) benzamide serves as a scaffold for derivatization, primarily through O-alkylation of the 3-hydroxyl group. The nature of the alkyl substituent influences the inhibitory potency against these enzymes.

CompoundTargetIC50 (µM)Key Structural FeaturesReference
N-(3-hydroxyphenyl) benzamide AChE-Parent compound[6][8]
BChE-[6][8]
Lipoxygenase-[6][8]
3-O-alkyl derivatives AChEVariesO-alkylation at the 3-position[6][8]
BChEVaries[6][8]
LipoxygenaseVaries[6][8]
Experimental Workflow for Synthesis and Screening

The general workflow for investigating the SAR of these compounds involves synthesis followed by enzymatic screening.

Synthesis_Screening_Workflow Start Start: 3-Hydroxyaniline & Benzoyl Chloride Synthesis_Parent Synthesis of N-(3-hydroxyphenyl)benzamide Start->Synthesis_Parent O_Alkylation O-Alkylation with various alkyl halides Synthesis_Parent->O_Alkylation Derivatives 3-O-Derivative Library O_Alkylation->Derivatives Screening Enzymatic Screening Derivatives->Screening AChE_Assay AChE Inhibition Assay Screening->AChE_Assay BChE_Assay BChE Inhibition Assay Screening->BChE_Assay LOX_Assay Lipoxygenase Inhibition Assay Screening->LOX_Assay SAR_Analysis SAR Analysis AChE_Assay->SAR_Analysis BChE_Assay->SAR_Analysis LOX_Assay->SAR_Analysis End End: Lead Identification SAR_Analysis->End

Workflow for SAR studies of enzyme inhibitors.
Experimental Protocols

Step 1: Synthesis of N-(3-hydroxyphenyl)benzamide

  • React 3-hydroxyaniline with benzoyl chloride in an aqueous medium with vigorous shaking for 30 minutes.

  • The pH will decrease due to the evolution of HCl gas.

  • Upon reaction completion (monitored by TLC), dilute the mixture with cold water to precipitate the product.

  • Filter the white precipitate and wash with distilled water.

  • Dry the solid to obtain N-(3-hydroxyphenyl)benzamide.

Step 2: Synthesis of 3-O-Derivatives

  • Prepare sodium ethoxide in ethanol.

  • Add N-(3-hydroxyphenyl)benzamide to the sodium ethoxide solution.

  • Add the desired alkyl halide.

  • Reflux the reaction mixture for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus.

  • Acetylthiocholine iodide (ATCI), the substrate.

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).

  • Sodium Phosphate Buffer (0.1 M, pH 8.0).

  • Test compounds.

  • 96-well microplate.

  • Spectrophotometer.

Procedure:

  • Plate Setup: Designate wells for blank (no enzyme), negative control (no inhibitor), positive control (known inhibitor), and test compounds at various concentrations.

  • Reagent Addition:

    • To each well (except the blank), add a working solution of AChE.

    • Add the appropriate dilution of the inhibitor or vehicle.

    • Add DTNB solution to all wells.

  • Pre-incubation: Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Add the substrate (ATCI) to all wells to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm and continue to take readings at regular intervals to determine the reaction rate.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each test compound.

Materials:

  • Lipoxygenase (e.g., from soybean).

  • Linoleic acid, the substrate.

  • Borate (B1201080) Buffer (0.2 M, pH 9.0).

  • Test compounds dissolved in DMSO.

  • 96-well UV-compatible microplate.

  • UV-Vis spectrophotometer.

Procedure:

  • Enzyme and Inhibitor Incubation:

    • In the wells of the microplate, add the borate buffer.

    • Add the test compound solution.

    • Add the lipoxygenase enzyme solution.

    • Incubate for a short period (e.g., 3-5 minutes) at room temperature.[9]

  • Reaction Initiation: Add the linoleic acid substrate solution to initiate the reaction.

  • Absorbance Measurement: Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 3-5 minutes).[9] This absorbance change is due to the formation of the conjugated diene hydroperoxide product.

  • Data Analysis: Calculate the rate of reaction from the change in absorbance over time. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of potent and selective inhibitors for a range of biological targets. The structure-activity relationships discussed in this guide highlight the importance of substitutions on both the benzamide ring and the amide nitrogen in modulating biological activity. The detailed experimental protocols and pathway visualizations provided herein are intended to serve as a valuable resource for the rational design and development of novel this compound-based therapeutic agents. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.

References

Therapeutic Targets of 3-Hydroxybenzamide in Cancer Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybenzamide is a small molecule that has garnered significant interest in oncological research. Its benzamide (B126) functional group is a common feature in many pharmaceuticals, and the hydroxyl group at the meta-position provides a key site for chemical modification. This technical guide provides a comprehensive overview of the primary therapeutic targets of this compound, its mechanism of action, and its role as a foundational scaffold in the development of targeted cancer therapies. While this compound itself displays inhibitory activity against key enzymes in cancer-related pathways, it is often the starting point for the synthesis of more potent and selective derivatives. This document consolidates available data, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Core Therapeutic Targets

The primary therapeutic targets of this compound and its derivatives in cancer research are two critical classes of enzymes involved in DNA repair and epigenetic regulation:

  • Poly(ADP-ribose) Polymerase (PARP) : PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks through the base excision repair (BER) pathway. Inhibition of PARP in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to the accumulation of cytotoxic double-strand breaks and subsequent cell death, a concept known as synthetic lethality. This compound is a known inhibitor of PARP.

  • Histone Deacetylases (HDACs) : HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues of histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, repressing the transcription of various genes, including tumor suppressor genes. Dysregulation of HDAC activity is a hallmark of many cancers. Derivatives of this compound are being actively explored as HDAC inhibitors.

Quantitative Data on Inhibitory Activity

Quantitative data on the inhibitory potency of this compound against its primary targets is crucial for evaluating its therapeutic potential. While comprehensive data for this compound across a wide range of cancer cell lines is limited in publicly available literature, the following tables summarize known values and data for closely related compounds to provide a comparative context.

Table 1: PARP Inhibition by this compound and Related Compounds

CompoundTargetIC50 ValueCell Line/Assay Conditions
This compoundPARP9.1 µM[1]Poly(ADP-ribose) synthetase assay
3-AminobenzamidePARP~50 nM[2]CHO cells
3-AminobenzamidePARP-119.1 µM[2]Permeabilised L1210 murine leukemia cells

Table 2: Cytotoxicity of Benzamide Derivatives in Cancer Cell Lines (Illustrative Examples)

Compound TypeCancer Cell LineIC50 Value (µM)
N-hydroxy-4-(3-phenylpropanamido)benzamide derivative (5j)HCT116 (Colon Carcinoma)0.3
N-hydroxy-4-(3-phenylpropanamido)benzamide derivative (5t)A549 (Non-small cell lung)0.4
2-substituted benzamide (HDAC3 inhibitor, compound 16)HDAC30.03
Furanylbenzamide (SHP2 inhibitor, SBI-2130)SHP2 (E76K)0.48

Note: The data in Table 2 is for derivatives of the benzamide scaffold and is provided to illustrate the potency that can be achieved through chemical modification of the core structure.

Signaling Pathways

The therapeutic effects of this compound and its derivatives are mediated through the modulation of key signaling pathways that are often dysregulated in cancer.

PARP and DNA Damage Repair

Inhibition of PARP by this compound disrupts the repair of single-strand DNA breaks. In cancer cells with homologous recombination deficiencies (e.g., BRCA mutations), these unrepaired single-strand breaks are converted into double-strand breaks during DNA replication, leading to genomic instability and apoptosis.

PARP_Inhibition_Pathway ssDNA_break Single-Strand DNA Break PARP1 PARP-1 ssDNA_break->PARP1 recruits PAR PAR Polymer Synthesis PARP1->PAR synthesizes unrepaired_ssb Unrepaired SSB PARP1->unrepaired_ssb inhibition leads to NAD NAD+ NAD->PARP1 BER_complex Base Excision Repair (BER) Complex PAR->BER_complex recruits DNA_repair DNA Repair BER_complex->DNA_repair inhibitor This compound inhibitor->PARP1 inhibits apoptosis Apoptosis brca_deficient BRCA-deficient Cancer Cell replication DNA Replication unrepaired_ssb->replication dsDNA_break Double-Strand DNA Break replication->dsDNA_break dsDNA_break->apoptosis in

PARP Inhibition by this compound in DNA Repair.
HDAC Inhibition and Gene Expression

HDAC inhibitors, developed from the this compound scaffold, increase histone acetylation. This leads to a more relaxed chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes, which can induce cell cycle arrest and apoptosis.

HDAC_Inhibition_Pathway HDAC HDAC acetylated_histones Acetylated Histones HDAC->acetylated_histones inhibition leads to deacetylated_histones Deacetylated Histones HDAC->deacetylated_histones acetylated_histones->HDAC chromatin_open Open Chromatin (Euchromatin) acetylated_histones->chromatin_open chromatin_closed Condensed Chromatin (Heterochromatin) deacetylated_histones->chromatin_closed gene_expression Tumor Suppressor Gene Expression chromatin_open->gene_expression gene_repression Gene Repression chromatin_closed->gene_repression apoptosis Apoptosis / Cell Cycle Arrest gene_expression->apoptosis inhibitor This compound Derivatives inhibitor->HDAC inhibit PARP_Assay_Workflow start Start prep_reagents Prepare Reagents and This compound Dilutions start->prep_reagents add_reagents Add Compound and PARP Enzyme to Plate prep_reagents->add_reagents initiate_reaction Add Biotinylated NAD+ add_reagents->initiate_reaction incubate1 Incubate 1 hour initiate_reaction->incubate1 wash1 Wash Plate (3x) incubate1->wash1 add_strep_hrp Add Streptavidin-HRP wash1->add_strep_hrp incubate2 Incubate 1 hour add_strep_hrp->incubate2 wash2 Wash Plate (3x) incubate2->wash2 add_tmb Add TMB Substrate wash2->add_tmb incubate3 Incubate in Dark add_tmb->incubate3 stop_reaction Add Stop Solution incubate3->stop_reaction read_absorbance Read Absorbance at 450 nm stop_reaction->read_absorbance analyze Calculate IC50 read_absorbance->analyze Western_Blot_Workflow start Start cell_treatment Cell Treatment with HDAC Inhibitor start->cell_treatment cell_lysis Cell Lysis and Protein Quantification cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Band Intensity Analysis detection->analysis

References

3-Hydroxybenzamide: A Technical Guide to its Role in DNA Repair Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybenzamide is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to the cellular response to DNA damage. By targeting PARP, this compound modulates various DNA repair pathways, making it a valuable tool for research in oncology, neurodegenerative diseases, and other fields where DNA integrity is paramount. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on cellular processes, detailed experimental protocols for its study, and its intricate role in the major DNA repair pathways.

Mechanism of Action: PARP Inhibition

The primary mechanism of action for this compound is the competitive inhibition of PARP enzymes, particularly PARP1 and PARP2. These enzymes are activated by DNA single-strand breaks (SSBs) and subsequently catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the Base Excision Repair (BER) pathway.

This compound, by binding to the NAD+ binding site of PARP, prevents this PAR chain formation. This inhibition has two major consequences for DNA repair:

  • Inhibition of Single-Strand Break Repair: By blocking the recruitment of BER machinery, this compound leads to the accumulation of unrepaired SSBs.

  • Induction of Double-Strand Breaks: During DNA replication, when a replication fork encounters an unrepaired SSB, it can collapse, leading to the formation of a more cytotoxic DNA double-strand break (DSB).

It is important to note that while this compound inhibits DNA repair, it does not directly cause DNA damage itself.[1]

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, extensive research on the closely related and structurally similar compound, 3-aminobenzamide (B1265367), provides valuable insights. The following tables summarize key quantitative parameters, with the data for 3-aminobenzamide serving as a proxy.

Table 1: Inhibitory Activity of 3-Aminobenzamide against PARP

ParameterValueCell LineReference
IC50~50 nMCHO[1][2]

Table 2: Cellular Effects of 3-Aminobenzamide

EffectConcentrationCell Line/ModelObservationReference
PARP Activity Inhibition>1 µMCHO>95% inhibition[1][2]
Potentiation of Cytotoxicity (with DNA damaging agents)5 mMCHOIncreased cell killing with H2O2[3]
Enhancement of DNA Damage (with genotoxins)30 mg/kgMiceIncreased DNA damage in comet and micronucleus assays[4]

Signaling Pathways and Experimental Workflows

PARP-Mediated DNA Repair and its Inhibition

The following diagram illustrates the central role of PARP in the Base Excision Repair (BER) pathway and how this compound intervenes.

PARP_Inhibition PARP1/2 in Base Excision Repair and Inhibition by this compound DNA_SSB DNA Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP activates PAR Poly(ADP-ribose) (PAR) Chains PARP->PAR synthesizes NAD NAD+ NAD->PARP substrate BER_Complex Base Excision Repair (BER) Complex (XRCC1, Ligase III, etc.) PAR->BER_Complex recruits Repair DNA Repair BER_Complex->Repair mediates Inhibitor This compound Inhibitor->PARP inhibits

Caption: PARP1/2 activation by SSBs and its inhibition by this compound.

Experimental Workflow for Assessing PARP Inhibition

A common method to quantify the inhibitory effect of compounds like this compound is a PARP activity assay. The general workflow is depicted below.

PARP_Assay_Workflow Workflow for In Vitro PARP Activity Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Plate_Prep Coat plate with histones Add_Inhibitor Add this compound to wells Plate_Prep->Add_Inhibitor Reagent_Prep Prepare PARP enzyme, activated DNA, Biotin-NAD+, and this compound dilutions Reagent_Prep->Add_Inhibitor Add_Enzyme Add PARP enzyme Add_Inhibitor->Add_Enzyme Incubate Incubate to allow PARylation Add_Enzyme->Incubate Add_Strep_HRP Add Streptavidin-HRP Incubate->Add_Strep_HRP Add_Substrate Add chemiluminescent substrate Add_Strep_HRP->Add_Substrate Read_Signal Measure luminescence Add_Substrate->Read_Signal

Caption: A typical workflow for an in vitro PARP activity assay.

Detailed Experimental Protocols

PARP Activity Assay (Chemiluminescent)

This protocol is adapted from commercially available kits and is suitable for determining the IC50 of this compound.

  • Materials:

    • Recombinant human PARP1 or PARP2 enzyme

    • Histone-coated 96-well plates (white)

    • Activated DNA (e.g., sonicated salmon sperm DNA)

    • Biotinylated NAD+

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

    • Wash Buffer (e.g., PBS with 0.05% Tween-20)

    • Stop Solution (e.g., 1 mM 3-Aminobenzamide in PBS)

    • Streptavidin-HRP conjugate

    • Chemiluminescent HRP substrate

    • This compound (serially diluted in DMSO, then assay buffer)

    • Microplate reader capable of measuring luminescence

  • Procedure:

    • Preparation: Prepare serial dilutions of this compound.

    • Reaction: a. To the histone-coated wells, add assay buffer. b. Add the this compound dilutions to the respective wells. c. Add the PARP enzyme to all wells except the negative control. d. Initiate the reaction by adding a mixture of activated DNA and biotinylated NAD+. e. Incubate for 1 hour at room temperature.

    • Detection: a. Stop the reaction by washing the wells with Wash Buffer. b. Add diluted Streptavidin-HRP conjugate and incubate for 1 hour at room temperature. c. Wash the wells to remove unbound conjugate. d. Add the chemiluminescent substrate and immediately measure the luminescence using a microplate reader.

    • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using a suitable software.

Comet Assay (Alkaline)

The comet assay is used to detect DNA single-strand breaks.

  • Materials:

    • Treated and control cells

    • Low melting point agarose (B213101)

    • Microscope slides

    • Lysis solution (high salt and detergent)

    • Alkaline electrophoresis buffer

    • Neutralization buffer

    • DNA staining solution (e.g., SYBR Green)

    • Fluorescence microscope with appropriate filters

    • Comet scoring software

  • Procedure:

    • Cell Preparation: Harvest cells and resuspend in PBS.

    • Embedding: Mix the cell suspension with low melting point agarose and spread onto a microscope slide. Allow to solidify.

    • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

    • Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.

    • Electrophoresis: Apply an electric field to the slides. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

    • Neutralization and Staining: Neutralize the slides and stain the DNA.

    • Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage (e.g., tail length, percent DNA in the tail) using comet scoring software.

Cell Viability Assay (MTT)

The MTT assay measures cell metabolic activity as an indicator of cell viability.

  • Materials:

    • Cells seeded in a 96-well plate

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treatment: Treat the cells with various concentrations of this compound for the desired time period.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Treated and control cells

    • Phosphate-buffered saline (PBS)

    • Ethanol (B145695) (70%, ice-cold) for fixation

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Cell Harvesting: Harvest cells and wash with PBS.

    • Fixation: Resuspend the cells in ice-cold 70% ethanol and incubate for at least 30 minutes on ice to fix the cells.

    • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and PI.

    • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Role in DNA Repair Pathways Beyond Base Excision Repair

While the primary role of PARP1 and its inhibition by compounds like this compound is in BER, there is growing evidence for its involvement in other DNA repair pathways, particularly those that handle double-strand breaks (DSBs).

Homologous Recombination (HR)

Homologous recombination is a high-fidelity DSB repair pathway that uses a sister chromatid as a template. The role of PARP in HR is complex and appears to be context-dependent. Some studies suggest that PARP1 can promote HR by recruiting key HR factors like MRE11 and BRCA1 to the site of damage. Conversely, PARP inhibition can sometimes lead to an increase in HR, possibly as a compensatory mechanism when other repair pathways are compromised. The precise quantitative effect of this compound on HR efficiency requires further investigation using specific reporter assays.

Non-Homologous End Joining (NHEJ)

Non-homologous end joining is a more error-prone DSB repair pathway that directly ligates the broken DNA ends. PARP1 has been implicated in the alternative NHEJ (a-NHEJ) or microhomology-mediated end joining (MMEJ) pathway. Inhibition of PARP1 by this compound could potentially shift the balance between the classical NHEJ (c-NHEJ) and a-NHEJ pathways, thereby influencing the fidelity of DSB repair.

Conclusion

This compound, as a PARP inhibitor, is a powerful tool for modulating DNA repair pathways. Its primary action on the Base Excision Repair pathway leads to the accumulation of single-strand breaks and the subsequent formation of cytotoxic double-strand breaks during replication. Its influence extends to other repair mechanisms like Homologous Recombination and Non-Homologous End Joining, highlighting the intricate network of DNA damage response. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the effects of this compound and further elucidate its role in maintaining genomic stability. As our understanding of the nuanced roles of different PARP enzymes and their inhibitors grows, so too will the potential for targeted therapeutic interventions in a range of human diseases.

References

An In-depth Technical Guide to the Pharmacokinetics of 3-Hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the pharmacokinetics of 3-hydroxybenzamide is limited in publicly available literature. This guide synthesizes information from structurally related compounds and established pharmacokinetic methodologies to provide a comprehensive overview of its expected pharmacokinetic profile and the experimental approaches required for its detailed study.

Introduction

This compound is a chemical compound with potential applications in various fields of research. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is fundamental to evaluating its potential as a therapeutic agent. This technical guide provides a detailed exploration of the anticipated pharmacokinetics of this compound, outlines comprehensive experimental protocols for its study, and presents visual workflows and metabolic pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in predicting its pharmacokinetic behavior.

PropertyValueSource
Molecular FormulaC₇H₇NO₂--INVALID-LINK--
Molecular Weight137.14 g/mol --INVALID-LINK--
pKa9.26 ± 0.10 (Predicted)--INVALID-LINK--
LogP0.4 (Predicted)--INVALID-LINK--
Water SolubilityModerately SolubleInferred from LogP
Melting Point203 °C--INVALID-LINK--

Predicted Pharmacokinetic Profile

Based on the pharmacokinetics of related benzamide (B126) compounds, a predicted pharmacokinetic profile for this compound is summarized in Table 2. These parameters would need to be confirmed through rigorous experimental studies.

PK ParameterPredicted Value/CharacteristicRationale/Comparable Compound Data
Absorption
Bioavailability (Oral)Moderate to HighBenzamides generally exhibit good oral absorption.
Tmax (Oral)0.5 - 2 hoursTypical for small molecules with good solubility.
Distribution
Volume of Distribution (Vd)ModerateThe LogP suggests distribution into tissues but not extensive sequestration.
Plasma Protein BindingLow to ModerateHydrophilic nature suggests it is unlikely to be highly protein-bound.
Metabolism
Primary SiteLiverThe liver is the primary site of metabolism for most xenobiotics.
Key EnzymesUGTs, CYPsPhenolic hydroxyl groups are readily conjugated by UGTs. Aromatic rings can be hydroxylated by CYPs.
Major Metabolites3-hydroxybenzoyl-glucuronide, dihydroxy-benzamideInferred from metabolism of other phenolic compounds and benzamides.
Excretion
Primary RouteRenalGlucuronide conjugates are typically excreted in urine.
Half-life (t½)Short to ModerateEfficient metabolism and renal clearance would lead to a relatively short half-life.

Experimental Protocols

Detailed methodologies for key experiments to determine the pharmacokinetic profile of this compound are provided below. These protocols are based on standard practices and methods developed for similar compounds.

Objective: To determine the plasma concentration-time profile, bioavailability, and key pharmacokinetic parameters of this compound following oral and intravenous administration in rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins.

  • This compound (analytical grade).

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water).

  • Vehicle for intravenous administration (e.g., saline with 5% DMSO and 10% Solutol® HS 150).

  • Blood collection tubes (containing K₂EDTA).

  • Centrifuge, pipettes, and storage vials.

Protocol:

  • Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the study.

  • Dosing:

    • Oral (PO) Group (n=5): Administer this compound (e.g., 10 mg/kg) via oral gavage.

    • Intravenous (IV) Group (n=5): Administer this compound (e.g., 2 mg/kg) as a bolus injection via the jugular vein cannula.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose (0) and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method (see section 4.3).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, Vd, CL, and F%) using non-compartmental analysis with software such as WinNonlin®.

Objective: To determine the in vitro metabolic stability of this compound in rat and human liver microsomes.

Materials:

  • Rat and Human Liver Microsomes (RLM, HLM).

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺).

  • Phosphate (B84403) buffer (pH 7.4).

  • This compound stock solution (in DMSO).

  • Positive control substrate (e.g., testosterone).

  • Acetonitrile (B52724) (for reaction termination).

  • Incubator, centrifuge, and 96-well plates.

Protocol:

  • Incubation Mixture Preparation: In a 96-well plate, combine liver microsomes (final concentration 0.5 mg/mL), phosphate buffer, and this compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Sample Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of this compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining this compound versus time. Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

Objective: To develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.[1]

Instrumentation:

  • HPLC system (e.g., Shimadzu, Agilent).

  • Mass spectrometer with a TurboIonspray source (e.g., SCIEX Triple Quad).

  • Analytical column (e.g., C18, 50 x 2.1 mm, 3.5 µm).

Protocol:

  • Sample Preparation (Protein Precipitation): [1]

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing a suitable internal standard (e.g., deuterated this compound or a structural analog).[1]

    • Vortex for 1 minute to precipitate proteins.[1]

    • Centrifuge at 13,000 rpm for 10 minutes.[1]

    • Transfer the supernatant for LC-MS/MS analysis.[1]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • This compound: Precursor ion (Q1) m/z 138.1 → Product ion (Q3) m/z 121.1.

      • Internal Standard: To be determined based on the selected compound.

    • Optimize declustering potential (DP), collision energy (CE), and other source parameters.

  • Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.

Visualizations

experimental_workflow_pk cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis PO Oral Gavage (10 mg/kg) BS Blood Sampling (0-24h) PO->BS IV Intravenous Injection (2 mg/kg) IV->BS PP Plasma Preparation (Centrifugation) BS->PP LCMS LC-MS/MS Quantification PP->LCMS PKA Pharmacokinetic Analysis LCMS->PKA experimental_workflow_metabolism cluster_incubation Incubation cluster_processing Processing cluster_analysis Analysis Mix Prepare Incubation Mix (Microsomes + Compound) Incubate Incubate at 37°C Mix->Incubate Start Start Reaction (Add NADPH) Incubate->Start Terminate Terminate Reaction (Acetonitrile) Start->Terminate Centrifuge Centrifuge (Protein Precipitation) Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Parent This compound Enzyme1 CYP450 Parent->Enzyme1 Enzyme2 UGTs Parent->Enzyme2 Metabolite1 Dihydroxy-benzamide Urine Renal Excretion Metabolite1->Urine Enzyme1->Metabolite1 Hydroxylation Metabolite2 3-Hydroxybenzoyl-glucuronide Metabolite2->Urine Enzyme2->Metabolite2 Glucuronidation

References

The Discovery and History of 3-Hydroxybenzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxybenzamide, a seemingly simple aromatic amide, holds a significant position in the landscape of medicinal chemistry and drug discovery. Its journey from a basic chemical entity to a scaffold for potent enzyme inhibitors reflects the evolution of targeted therapies. This technical guide provides a comprehensive overview of the discovery, history, and key therapeutic applications of this compound, with a focus on its role as a Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylase (HDAC) inhibitor. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for researchers in the field.

Introduction: A Molecule of Growing Importance

While the precise first synthesis of this compound is not prominently documented in historical chemical literature, its importance grew with the expansion of medicinal chemistry.[1] The benzamide (B126) functional group is a common feature in many pharmaceuticals, and the hydroxyl group at the meta-position provides a crucial site for chemical modification, making it a valuable building block for more complex and biologically active compounds.[1]

The significance of this compound escalated with the discovery of its inhibitory activity against Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair. This discovery was a part of a broader exploration of nicotinamide (B372718) analogs as PARP inhibitors, which began in the 1980s with the identification of 3-aminobenzamide (B1265367) as a PARP inhibitor, albeit a less potent one.[1] Subsequent research focused on developing more potent and selective inhibitors, with the this compound scaffold proving to be a valuable starting point.

More recently, derivatives of this compound have emerged as a significant class of histone deacetylase (HDAC) inhibitors.[1] These compounds play a crucial role in epigenetic regulation and have shown promise as anti-cancer agents. The structural motif of this compound continues to be explored in the design of novel therapeutics for a range of diseases.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug design and development. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₇H₇NO₂[2]
Molecular Weight 137.14 g/mol [2]
Melting Point 170 °C[3]
logP (Octanol/Water Partition Coefficient) 0.491[4]
Water Solubility (log10ws) -1.19 mol/L[4]
Topological Polar Surface Area 63.3 Ų[2]
pKa Not available
CAS Number 618-49-5[2]

Synthesis and Characterization

Several synthetic routes to this compound have been established, primarily starting from 3-hydroxybenzoic acid.

General Synthesis Workflow

The following diagram illustrates a common workflow for the synthesis of this compound from 3-hydroxybenzoic acid.

G cluster_synthesis Synthesis of this compound 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid Activation Activation (e.g., SOCl₂, EDC) 3-Hydroxybenzoic_Acid->Activation Activated_Intermediate Activated Intermediate (e.g., Acid Chloride, Active Ester) Activation->Activated_Intermediate Ammonolysis Ammonolysis (NH₃ or NH₄OH) Activated_Intermediate->Ammonolysis Crude_Product Crude this compound Ammonolysis->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 3-Hydroxybenzoic Acid

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

Procedure (using Thionyl Chloride):

  • Acid Chloride Formation: To a solution of 3-hydroxybenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0°C. Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride.

  • Ammonolysis: Dissolve the resulting acid chloride in anhydrous DCM and add it dropwise to a stirred solution of concentrated ammonium hydroxide (excess) at 0°C.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by flash column chromatography on silica gel.

Spectroscopic Characterization

The structure of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (DMSO-d₆): Expected signals include aromatic protons (typically in the range of 6.8-7.8 ppm), a broad singlet for the phenolic -OH, and two broad singlets for the amide -NH₂ protons.

  • ¹³C NMR (DMSO-d₆): Expected signals include aromatic carbons (typically in the range of 115-160 ppm) and a signal for the carbonyl carbon of the amide (typically around 168-170 ppm).

Infrared (IR) Spectroscopy:

  • Sample Preparation: A KBr pellet or a thin film can be used.

  • Expected Absorptions:

    • Broad O-H stretch (phenol) around 3200-3600 cm⁻¹

    • N-H stretches (amide) around 3100-3500 cm⁻¹ (often appearing as two bands for a primary amide)

    • C=O stretch (amide I band) around 1630-1680 cm⁻¹

    • N-H bend (amide II band) around 1580-1620 cm⁻¹

    • C-O stretch (phenol) around 1200-1300 cm⁻¹

    • Aromatic C-H and C=C stretches in their characteristic regions.

Mass Spectrometry (MS):

  • Technique: Electrospray ionization (ESI) or electron ionization (EI) can be used.

  • Expected Molecular Ion: [M+H]⁺ at m/z 138.05 or [M]⁺ at m/z 137.05.

Role as a PARP Inhibitor

This compound is a known inhibitor of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA single-strand break repair.[1] By inhibiting PARP, the accumulation of unrepaired single-strand breaks leads to the formation of double-strand breaks during DNA replication. In cancer cells with deficiencies in homologous recombination repair (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be repaired, leading to cell death through a mechanism known as synthetic lethality.[5]

Mechanism of PARP Inhibition

The benzamide moiety of this compound mimics the nicotinamide portion of the PARP substrate, NAD⁺.[5] It binds to the nicotinamide-binding pocket of the enzyme, competitively inhibiting the binding of NAD⁺ and thus preventing the synthesis of poly(ADP-ribose) chains.

G cluster_parp PARP Inhibition by this compound cluster_inhibition PARP Inhibition by this compound DNA_Damage DNA Single-Strand Break PARP_Activation PARP Activation DNA_Damage->PARP_Activation PAR_Synthesis Poly(ADP-ribose) Synthesis PARP_Activation->PAR_Synthesis Uses NAD+ NAD NAD+ DNA_Repair_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->DNA_Repair_Recruitment DSB_Formation Double-Strand Break Formation PAR_Synthesis->DSB_Formation Leads to unrepaired SSBs SSB_Repair Single-Strand Break Repair DNA_Repair_Recruitment->SSB_Repair Replication DNA Replication SSB_Repair->Replication Cell_Survival Cell Survival Replication->Cell_Survival HR_Proficient Homologous Recombination Proficient Cell DSB_Formation->HR_Proficient HR_Deficient Homologous Recombination Deficient Cell (e.g., BRCA1/2 mutant) DSB_Formation->HR_Deficient Repair Failure DSB_Repair DSB Repair HR_Proficient->DSB_Repair Apoptosis Apoptosis HR_Deficient->Apoptosis Repair Failure DSB_Repair->Cell_Survival 3_Hydroxybenzamide This compound 3_Hydroxybenzamide->PARP_Activation Inhibits

Caption: Mechanism of PARP inhibition and synthetic lethality.

Quantitative Data: PARP Inhibition

While specific IC₅₀ values for this compound against PARP are not consistently reported across the literature, its potency is generally considered to be in the micromolar range. The table below provides IC₅₀ values for related benzamide-based PARP inhibitors for comparison.

CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Reference
Olaparib1.91.5[6]
Rucaparib1.46.4[6]
Niraparib3.82.1[6]
Talazoparib0.571.1[6]

Role as a Histone Deacetylase (HDAC) Inhibitor

Derivatives of this compound have been extensively studied as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues of histones, leading to a more condensed chromatin structure and transcriptional repression.[7] HDAC inhibitors promote histone hyperacetylation, leading to a more open chromatin state and the re-expression of silenced tumor suppressor genes.[7]

Mechanism of HDAC Inhibition

Benzamide-based HDAC inhibitors typically consist of three key pharmacophoric features: a zinc-binding group (ZBG), a linker, and a cap group.[1] The ZBG, often a hydroxamic acid or a substituted aniline, chelates the zinc ion in the active site of the HDAC enzyme, thereby blocking its catalytic activity. The benzamide core and its substituents contribute to the binding affinity and selectivity for different HDAC isoforms.

G cluster_hdac HDAC Inhibition by Benzamide Derivatives cluster_hdac_inhibition HDAC Inhibition by Benzamide Derivatives Histone Histone with Acetylated Lysine HDAC Histone Deacetylase (HDAC) Histone->HDAC Deacetylation Deacetylation HDAC->Deacetylation Condensed_Chromatin Condensed Chromatin Deacetylation->Condensed_Chromatin Open_Chromatin Open Chromatin (Hyperacetylated Histones) Deacetylation->Open_Chromatin Leads to Gene_Silencing Gene Silencing (e.g., Tumor Suppressor Genes) Condensed_Chromatin->Gene_Silencing Cancer_Progression Cancer Progression Gene_Silencing->Cancer_Progression Benzamide_Derivative Benzamide Derivative (HDAC Inhibitor) Benzamide_Derivative->HDAC Gene_Expression Gene Expression Open_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis_HDAC Apoptosis Cell_Cycle_Arrest->Apoptosis_HDAC

Caption: Mechanism of HDAC inhibition by benzamide derivatives.

Quantitative Data: HDAC Inhibition

The following table summarizes the IC₅₀ values of several benzamide derivatives against different HDAC isoforms. It is important to note that the inhibitory activity and selectivity are highly dependent on the specific substitutions on the benzamide scaffold.

Compound IDR2 GroupHDAC1 IC₅₀ (µM)HDAC2 IC₅₀ (µM)HDAC3 IC₅₀ (µM)Reference
7jNH₂0.650.781.70[1]
Entinostat-0.930.951.80[8]
7bNH₂>10>10>10[8]
7gNH₂>10>10>10[8]

Conclusion

This compound has evolved from a simple chemical building block to a key pharmacophore in the development of targeted cancer therapies. Its history is intertwined with the broader narrative of drug discovery, particularly in the realm of enzyme inhibitors. As a scaffold for both PARP and HDAC inhibitors, it has demonstrated the power of structure-activity relationship studies in optimizing potency and selectivity. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological activities of this compound, with the aim of equipping researchers with the foundational knowledge required to further explore the therapeutic potential of this versatile molecule and its derivatives. The continued investigation of this compound-based compounds holds promise for the development of novel and more effective treatments for cancer and other diseases.

References

A Technical Guide to the Therapeutic Potential of 3-Hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxybenzamide is an organic compound that has garnered significant interest in medicinal chemistry, primarily for its role as a foundational scaffold in the development of targeted therapeutics. While not a therapeutic agent in its own right, its structural motifs are central to the activity of several classes of enzyme inhibitors. This technical guide provides a comprehensive overview of the primary therapeutic application of this compound derivatives, focusing on its well-established role as a Poly(ADP-ribose) polymerase (PARP) inhibitor. Furthermore, this document explores emerging applications in histone deacetylase (HDAC) inhibition, neuroprotection, and anti-inflammatory contexts. Detailed experimental protocols, quantitative inhibitory data, and visualized signaling pathways are presented to support ongoing research and development efforts.

Core Therapeutic Application: PARP Inhibition in Oncology

The most extensively researched application of the this compound scaffold is in the development of PARP inhibitors, a cornerstone of targeted cancer therapy.

Mechanism of Action: PARP and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for cellular homeostasis, primarily through their role in DNA repair. Upon detecting a single-strand DNA break, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair enzymes to the site of damage to mend the break.

Inhibition of PARP disrupts this repair pathway. While healthy cells can compensate for this loss by using alternative repair mechanisms like homologous recombination (HR), cancer cells with mutations in HR pathway genes (e.g., BRCA1 or BRCA2) cannot. The simultaneous loss of both PARP-mediated repair and homologous recombination leads to an accumulation of DNA damage and, ultimately, cell death. This concept, known as "synthetic lethality," is a highly effective and targeted cancer therapy strategy. This compound itself is a known PARP inhibitor, demonstrating more potency than earlier compounds like niacinamide and 3-aminobenzamide (B1265367).

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention DNA_Damage Single-Strand DNA Break PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation PARylation (Poly ADP-ribosylation) PARP1->PARylation NAD+ -> PAR No_Repair Repair Pathway Blocked PARP1->No_Repair Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_Complex SSBR Single-Strand Break Repair Repair_Complex->SSBR Cell_Survival Cell Survival SSBR->Cell_Survival Inhibitor This compound (PARP Inhibitor) Inhibition Inhibition Inhibitor->Inhibition Inhibition->PARP1 Apoptosis Apoptosis in BRCA-deficient Cells (Synthetic Lethality) No_Repair->Apoptosis

Caption: PARP-mediated DNA repair and the mechanism of synthetic lethality via inhibition.

Quantitative Data: PARP Inhibition

The inhibitory activity of this compound and its derivatives against various PARP enzymes is a key determinant of their therapeutic potential. The data below has been compiled from multiple preclinical studies.

CompoundTarget EnzymeIC50 ValueNotesSource
This compound PARP9.1 µMMore potent than 3-aminobenzamide.
3-Aminobenzamide PARP> 9.1 µMA well-known, less potent PARP inhibitor.[1][2]
4-(4-cyanophenoxy)benzamide PARP10-Cell-permeable inhibitor.[3]
3-(4-carbamoylphenoxy)benzamide PARP10-Cell-permeable inhibitor with distinct selectivity. Also inhibits PARP2 but not PARP1.[3]

Emerging Therapeutic Applications

Derivatives of the this compound scaffold are being actively investigated for other therapeutic uses beyond PARP inhibition.

Histone Deacetylase (HDAC) Inhibition

The N-hydroxybenzamide functional group, a close derivative of this compound, is a known zinc-chelating moiety. This property has been exploited to design novel inhibitors of histone deacetylases (HDACs), which are zinc-dependent enzymes that play a crucial role in epigenetic regulation and are validated targets in oncology.[4][5]

Compound ClassTarget EnzymeIC50 RangeAntiproliferative ActivitySource
N-hydroxybenzamide derivatives HDACs1-17 µMActive against HCT116 tumor cells.[4]
N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives HDACs0.3-4.0 µMActive against HCT116 and A549 cell lines; induce G2 cell-cycle arrest.[5]
Neuroprotective Effects

Several studies have highlighted the neuroprotective potential of benzamide-containing compounds, often linked to anti-inflammatory and anti-oxidant activities.[6][7] Research has shown that certain benzamide (B126) derivatives can protect neurons from glutamate-induced damage and exhibit therapeutic effects in animal models of ischemic stroke by disrupting protein-protein interactions involving neuronal nitric oxide synthase (nNOS).[6] While direct studies on this compound are limited, related phenolic compounds have demonstrated neuroprotective effects by mitigating excitotoxicity and oxidative stress.[8]

Anti-inflammatory Properties

The benzamide structure is associated with anti-inflammatory effects.[9] Some benzamides and related compounds like nicotinamide (B372718) can inhibit the production of pro-inflammatory cytokines such as TNF-α by inhibiting the transcription factor NF-κB.[9] Additionally, the related compound 3-hydroxybenzaldehyde (B18108) has been shown to exert vasculoprotective effects by inhibiting inflammation in endothelial cells and downregulating inflammatory proteins like VCAM-1 and ICAM-1.[10] Derivatives of 2-hydroxybenzamide have also demonstrated significant in vitro anti-inflammatory activity by inhibiting trypsin.[11]

Experimental Methodologies

Synthesis Protocol: this compound from 3-Hydroxybenzoic Acid

A common and effective method for synthesizing this compound involves a two-step process starting from 3-hydroxybenzoic acid to prevent unwanted side reactions at the hydroxyl group.[12]

Step 1: Acetylation of 3-Hydroxybenzoic Acid

  • Reaction Setup: Dissolve 3-hydroxybenzoic acid (1 equivalent) in a suitable solvent like acetic anhydride.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reaction Conditions: Heat the mixture gently and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by carefully adding water. The product, 3-acetoxybenzoic acid, will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent can be performed for higher purity.

Step 2: Amidation of 3-Acetoxybenzoic Acid

  • Acid Chloride Formation: Convert the 3-acetoxybenzoic acid to its acid chloride by reacting it with thionyl chloride, typically in an inert solvent under reflux.

  • Amidation: Slowly add the resulting 3-acetoxybenzoyl chloride to a cold, concentrated solution of aqueous ammonia (B1221849) with vigorous stirring.

  • Reaction Conditions: Allow the reaction to proceed at a low temperature, then warm to room temperature.

  • Deprotection & Work-up: The acetyl protecting group is often cleaved under the basic ammoniacal conditions. Acidify the mixture to precipitate the this compound product.

  • Purification: Collect the crude product by filtration. Purify further by washing with water and recrystallization from water or an alcohol-water mixture.

In Vitro Assay Protocol: PARP Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound against PARP1.

  • Reagents and Materials: Recombinant human PARP1 enzyme, activated DNA (e.g., nicked DNA), NAD+ (biotinylated for detection), this compound (or test compound), assay buffer, streptavidin-conjugated horseradish peroxidase (HRP), and a colorimetric HRP substrate (e.g., TMB).

  • Assay Plate Preparation: Add assay buffer, activated DNA, and the PARP1 enzyme to the wells of a 96-well plate.

  • Inhibitor Addition: Add serial dilutions of this compound (or test compound) to the wells. Include a "no inhibitor" control (positive control) and a "no enzyme" control (negative control).

  • Reaction Initiation: Initiate the enzymatic reaction by adding biotinylated NAD+ to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARylation reaction to occur.

  • Detection: Stop the reaction and wash the plate. Add streptavidin-HRP, which binds to the biotinylated PAR chains incorporated onto the immobilized proteins.

  • Signal Generation: After another wash step, add the colorimetric HRP substrate. The intensity of the color produced is proportional to the amount of PARylation (i.e., PARP activity).

  • Data Analysis: Measure the absorbance using a plate reader. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Derivative Development Workflow

The development of novel therapeutics from the this compound scaffold follows a structured workflow from initial design to biological evaluation. This process is aimed at enhancing potency, selectivity, and pharmacokinetic properties.

a Scaffold Scaffold Selection (this compound) Design Derivative Design (e.g., Modify Phenyl Ring, Conjugate to other moieties) Scaffold->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Structural Confirmation Synthesis->Purification InVitro In Vitro Screening (e.g., PARP, HDAC assays) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design Iterative Refinement InVivo In Vivo Studies (Animal Models) Lead_Opt->InVivo

Caption: General workflow for the design and evaluation of this compound derivatives.

Conclusion and Future Directions

This compound is a valuable and versatile chemical scaffold. Its most significant contribution to date has been in the development of PARP inhibitors, which have transformed the treatment landscape for certain cancers. Current and future research is focused on synthesizing novel derivatives to improve efficacy, selectivity, and overcome resistance mechanisms. Furthermore, the exploration of this compound derivatives as HDAC inhibitors, neuroprotective agents, and anti-inflammatory compounds represents promising avenues for future drug discovery.[4][6][9] The continued investigation into the diverse biological activities of this compound and its analogues holds considerable promise for the development of next-generation targeted therapies.

References

A Technical Guide to 3-Hydroxybenzamide: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-hydroxybenzamide, a versatile organic compound with significant potential in medicinal chemistry and materials science. This document details its fundamental physical and chemical properties, outlines established experimental protocols for its synthesis and analysis, and explores its biological activities, including its role as a histone deacetylase (HDAC) inhibitor.

Core Properties of this compound

CAS Number: 618-49-5[1][2][3]

This compound is a white to light yellow crystalline solid.[1][4] Its core chemical structure consists of a benzene (B151609) ring substituted with a hydroxyl group and a carboxamide group at the meta (3) position.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₇NO₂[1][2][3][5]
Molecular Weight 137.14 g/mol [1][2][3][5]
Melting Point 170 °C[1][2]
Boiling Point 318.3 ± 25.0 °C (Predicted)[1][2]
Density 1.449 g/cm³[1][2]
Solubility Soluble in Methanol (B129727)[1][6]
pKa 9.26 ± 0.10 (Predicted)[1]
LogP (Octanol/Water Partition Coefficient) 0.491 (Crippen Method)[5]
Vapor Pressure 0.000195 mmHg at 25°C[1]
Refractive Index 1.612[1]
Appearance White to light yellow powder/crystal[1]

Experimental Protocols

Synthesis of this compound from 3-Hydroxybenzoic Acid

A common laboratory-scale synthesis of this compound involves the conversion of 3-hydroxybenzoic acid. This can be achieved through a two-step process: esterification followed by amidation.

Step 1: Esterification of 3-Hydroxybenzoic Acid to Methyl 3-Hydroxybenzoate

  • Reaction Setup: To a solution of 3-hydroxybenzoic acid (1 equivalent) in methanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.[7]

  • Reflux: The reaction mixture is heated to reflux and maintained for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure.[7]

  • Extraction: The residue is dissolved in an organic solvent such as ethyl acetate (B1210297) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[7]

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield methyl 3-hydroxybenzoate. The crude product can be further purified by column chromatography if necessary.[7]

Step 2: Amidation of Methyl 3-Hydroxybenzoate to this compound

  • Ammonia (B1221849) Source: A solution of ammonia in a suitable solvent (e.g., methanol) is required.

  • Reaction: Methyl 3-hydroxybenzoate (1 equivalent) is treated with an excess of the ammonia solution.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or with gentle heating in a sealed vessel. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

An alternative approach for the direct conversion of the carboxylic acid to the amide involves the use of coupling reagents.

One-Pot Synthesis using a Coupling Reagent:

  • Reaction Setup: 3-Hydroxybenzoic acid (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758) or dimethylformamide).

  • Activation: A coupling reagent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., N-hydroxysuccinimide (NHS)) are added to the solution and stirred at 0 °C for 30 minutes to activate the carboxylic acid.[7]

  • Amine Addition: An ammonia source (e.g., ammonium (B1175870) chloride with a non-nucleophilic base like triethylamine) is added to the reaction mixture.[7]

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours.[7]

  • Work-up: The reaction mixture is filtered to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). The filtrate is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.[7]

  • Purification: The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Biological Activity and Signaling Pathways

Derivatives of this compound have garnered significant interest in drug discovery due to their diverse biological activities. A key area of investigation is their role as inhibitors of histone deacetylases (HDACs).

Mechanism of HDAC Inhibition

N,3-dihydroxybenzamide derivatives, a class of compounds structurally related to this compound, are potent HDAC inhibitors.[8] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[8] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[8] The inhibitory mechanism of these benzamide (B126) derivatives involves the chelation of the catalytic zinc ion within the active site of the HDAC enzyme by the hydroxamic acid or catechol moiety, which effectively blocks its enzymatic activity.[8][9]

HDAC_Inhibition HDAC HDAC Enzyme (Active) Deacetylation Deacetylation HDAC->Deacetylation HDAC_Inhibited HDAC Enzyme (Inhibited) HDAC->HDAC_Inhibited Histone Histone Tail (Lysine-Ac) Histone->Deacetylation Condensed_Chromatin Condensed Chromatin (Gene Silencing) Deacetylation->Condensed_Chromatin Open_Chromatin Open Chromatin (Gene Expression) Deacetylation->Open_Chromatin Inhibitor This compound Derivative Inhibitor->HDAC Binds to Zn²⁺ in active site HDAC_Inhibited->Deacetylation Apoptosis Cell Cycle Arrest & Apoptosis Open_Chromatin->Apoptosis Shh_Pathway_Activation HBA 3-Hydroxybenzaldehyde (3-HBA) Shh Shh HBA->Shh Upregulates expression Smo Smo Shh->Smo Gli Gli Smo->Gli Apoptosis Apoptosis-related molecules Gli->Apoptosis Cell_Survival Enhanced Cell Survival Apoptosis->Cell_Survival

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Hydroxybenzamide from 3-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybenzamide is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its structure, featuring both a hydroxyl and an amide functional group on a benzene (B151609) ring, allows for diverse subsequent chemical modifications. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing from the readily available precursor, 3-hydroxybenzoic acid. The described methodology involves an initial esterification of the carboxylic acid to enhance its reactivity, followed by amidation to yield the desired product. This protocol is designed to be a reliable and reproducible guide for laboratory synthesis.

Reaction Scheme

The overall two-step synthesis is depicted in the following scheme:

Step 1: Esterification 3-Hydroxybenzoic Acid → Methyl 3-Hydroxybenzoate

Step 2: Amidation Methyl 3-Hydroxybenzoate → this compound

Experimental Protocols

Materials and Methods

Materials:

  • 3-Hydroxybenzoic Acid (C₇H₆O₃)

  • Methanol (B129727) (CH₃OH), anhydrous

  • Sulfuric Acid (H₂SO₄), concentrated

  • Ethyl Acetate (C₄H₈O₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ammonia (B1221849) solution (28% in water)

  • Deionized Water

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Protocol 1: Synthesis of Methyl 3-Hydroxybenzoate (Esterification)

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (approximately 10-15 mL per gram of acid).

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[1]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.[1]

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxybenzoate as a crude product.[1] Further purification can be achieved by column chromatography if necessary.

Protocol 2: Synthesis of this compound (Amidation)

  • Reaction Setup: Place the methyl 3-hydroxybenzoate (1.0 eq) obtained from the previous step into a suitable reaction vessel.

  • Amidation: Add a concentrated aqueous ammonia solution (28%) in excess. The vessel should be sealed or equipped with a reflux condenser to prevent the escape of ammonia gas.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C). Monitor the reaction by TLC until the starting ester is consumed. This may take several hours to overnight.

  • Isolation: Upon completion, cool the reaction mixture. If a precipitate has formed, it can be collected by vacuum filtration. If the product remains in solution, the excess ammonia and water can be removed under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from hot water or a suitable organic solvent system to yield the final product.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound from 3-hydroxybenzoic acid, assuming a starting quantity of 10 grams of 3-hydroxybenzoic acid.

Parameter 3-Hydroxybenzoic Acid Methanol Conc. H₂SO₄ Methyl 3-Hydroxybenzoate Conc. Ammonia (28%) This compound
Molecular Weight ( g/mol ) 138.12[2]32.0498.08152.1517.03 (NH₃)137.14
Molar Equivalents 1.0Excess0.11.0 (Theoretical)Excess1.0 (Theoretical)
Moles (mol) 0.0724-0.007240.0724-0.0724
Weight (g) 10.0-0.7111.0 (Theoretical)-9.93 (Theoretical)
Volume -~100-150 mL~0.39 mL-~150 mL-
Density (g/mL) -0.7921.84-~0.90-
Typical Yield ---85-95%-70-85%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Amidation start Dissolve 3-Hydroxybenzoic Acid in Methanol add_catalyst Add conc. H₂SO₄ start->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux workup1 Remove Methanol reflux->workup1 extract Extract with Ethyl Acetate Wash with NaHCO₃ and Brine workup1->extract dry Dry over Na₂SO₄ and Concentrate extract->dry product1 Methyl 3-Hydroxybenzoate dry->product1 start2 React Methyl 3-Hydroxybenzoate with conc. Ammonia product1->start2 stir Stir at RT or 40-60°C start2->stir isolate Isolate Crude Product stir->isolate purify Recrystallize isolate->purify product2 This compound purify->product2

Caption: Workflow for the two-step synthesis of this compound.

This detailed protocol and the accompanying data provide a comprehensive guide for the successful synthesis of this compound from 3-hydroxybenzoic acid. Adherence to these procedures should afford the desired product in good yield and purity, suitable for further applications in research and development.

References

Application Notes and Protocols for the Quantitative Analysis of 3-Hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-hydroxybenzamide using various analytical techniques. The methodologies outlined are crucial for quality control, pharmacokinetic studies, and formulation development.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of compounds like this compound, which possesses a UV chromophore.[1]

Application Note

This HPLC-UV method provides a reliable approach for the quantification of this compound in bulk drug substances and pharmaceutical formulations. The method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.[2]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated HPLC-UV method for a structurally similar compound, 3-hydroxy-5-methylbenzamide, which can be considered as a starting point for the validation of a this compound assay.[3]

ParameterTypical Performance
Linearity (R²)>0.999
Accuracy (Recovery %)98 - 102%
Precision (RSD %)< 2.0%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.5 µg/mL
Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)[3]

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% Formic Acid[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30°C[3]

  • Detection Wavelength: Determined by UV scan (a starting point is 235 nm for a similar compound)[3]

  • Injection Volume: 10 µL[3]

  • Run Time: Approximately 10 minutes[3]

3. Preparation of Standard Solutions:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

4. Preparation of Sample Solutions:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration within the linear range of the assay.

  • Filter the solution through a 0.45 µm syringe filter before injection.[1]

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standard Solutions Inject_Standards Inject Standards & Build Calibration Curve Standard_Prep->Inject_Standards Sample_Prep Prepare Sample Solutions Inject_Samples Inject Samples Sample_Prep->Inject_Samples HPLC_System HPLC System Equilibration HPLC_System->Inject_Standards HPLC_System->Inject_Samples Data_Analysis Data Acquisition & Peak Integration Inject_Standards->Data_Analysis Inject_Samples->Data_Analysis Quantification Quantify this compound Data_Analysis->Quantification

HPLC Analysis Workflow for this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique, making it ideal for the quantification of this compound in complex biological matrices such as plasma and tissue.

Application Note

This LC-MS/MS method is suitable for pharmacokinetic and metabolism studies of this compound. The use of Multiple Reaction Monitoring (MRM) ensures high specificity and low limits of detection.

Quantitative Data Summary

The following table presents typical performance characteristics for the LC-MS/MS analysis of a similar small molecule, 3-hydroxyphenazepam, in biological fluids, which can serve as a benchmark for a this compound method.[4]

ParameterTypical Performance
Linearity (R²)>0.99
Accuracy (Bias %)Within ±15%
Precision (RSD %)< 15%
Limit of Detection (LOD)Sub-ng/mL range
Limit of Quantification (LOQ)Low ng/mL range
Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

  • C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal standard (IS) (e.g., a stable isotope-labeled this compound)

  • Biological matrix (e.g., plasma)

  • Protein precipitation solvent (e.g., cold acetonitrile)

2. LC and MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A suitable gradient starting with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5-10 µL

  • Ionization Mode: Electrospray Ionization, Positive (ESI+) or Negative (ESI-) mode (to be optimized)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions need to be optimized for this compound and the internal standard.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add the internal standard.

  • Add 300-500 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase composition.

4. Analysis Procedure:

  • Optimize MRM transitions for this compound and the internal standard by infusing standard solutions into the mass spectrometer.

  • Prepare calibration standards by spiking known concentrations of this compound and a fixed concentration of the internal standard into the blank biological matrix.

  • Process the calibration standards and unknown samples using the sample preparation protocol.

  • Inject the processed samples into the LC-MS/MS system.

  • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Plasma Sample + IS Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Data_Analysis Peak Area Ratio Calculation Detection->Data_Analysis Quantification Concentration Determination Data_Analysis->Quantification

LC-MS/MS Analysis Workflow for this compound in Biological Samples.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and cost-effective method for the quantification of this compound in simple solutions, based on the Beer-Lambert law.

Application Note

This method is suitable for the rapid quantification of this compound in bulk solutions or simple formulations where interfering substances are minimal. It is particularly useful for in-process control and dissolution testing.

Quantitative Data Summary

The performance of a UV-Visible spectrophotometric method can be highly dependent on the sample matrix. The following table provides expected performance characteristics for a well-developed method.

ParameterTypical Performance
Linearity (R²)>0.995
Accuracy (Recovery %)98 - 102%
Precision (RSD %)< 2.0%
Limit of Detection (LOD)~1-5 µg/mL
Limit of Quantification (LOQ)~5-15 µg/mL
Experimental Protocol

1. Instrumentation and Materials:

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • A suitable UV-transparent solvent (e.g., methanol (B129727) or ethanol)

  • This compound reference standard

  • Volumetric flasks and pipettes

2. Determination of Maximum Absorbance (λmax):

  • Prepare a dilute solution of this compound in the chosen solvent.

  • Scan the solution over a wavelength range of approximately 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).[5]

3. Preparation of Standard Solutions:

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of the solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration set with concentrations that give absorbances in the optimal range (0.1 to 1.0).

4. Preparation of Sample Solution:

  • Accurately prepare a solution of the sample containing this compound in the same solvent, ensuring the final concentration falls within the range of the calibration standards.

5. Analysis Procedure:

  • Set the spectrophotometer to the predetermined λmax.

  • Use the pure solvent as a blank to zero the instrument.

  • Measure the absorbance of each standard solution and the sample solution.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

UVVis_Workflow Determine_Lmax Determine λmax of this compound Measure_Absorbance Measure Absorbance of Standards and Sample at λmax Determine_Lmax->Measure_Absorbance Prepare_Standards Prepare Standard Solutions Prepare_Standards->Measure_Absorbance Prepare_Sample Prepare Sample Solution Prepare_Sample->Measure_Absorbance Calibration_Curve Construct Calibration Curve Measure_Absorbance->Calibration_Curve Calculate_Concentration Calculate Sample Concentration Calibration_Curve->Calculate_Concentration

UV-Visible Spectrophotometry Workflow.

References

Application Notes and Protocols for Determining the In Vitro Activity of 3-Hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybenzamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery.[1] Derivatives of this compound have been investigated for a variety of biological activities, most notably as inhibitors of Poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs).[1] Both PARP and HDAC enzymes are crucial targets in oncology and other therapeutic areas.[2][3] PARP enzymes are involved in DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations.[2] HDAC enzymes play a critical role in regulating gene expression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[3]

These application notes provide a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of this compound and its derivatives against PARP1, a key enzyme in the PARP family. Additionally, this document outlines the principles of related cellular assays to assess the compound's broader biological effects.

Principle of the PARP1 Inhibition Assay

The assay described here is a chemiluminescent assay that measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, a reaction catalyzed by PARP1.[4] In the presence of an inhibitor like this compound, the activity of PARP1 is reduced, leading to a decrease in the amount of biotinylated poly(ADP-ribose) attached to the histones. The detection is achieved using a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated molecules.[4] The subsequent addition of a chemiluminescent HRP substrate results in a light signal that is inversely proportional to the inhibitory activity of the test compound.

Core Requirements: Data Presentation

Table 1: Example IC50 Values for PARP Inhibitors
CompoundTargetIC50 (nM)Assay Format
OlaparibPARP15Chemiluminescent
VeliparibPARP1/210Chemiluminescent
This compound PARP1 TBD *Chemiluminescent
Positive ControlPARP114Chemiluminescent[4]

To Be Determined through the experimental protocol.

Table 2: Materials and Reagents for PARP1 Inhibition Assay
ReagentSupplierCatalog NumberStorage
Recombinant Human PARP1 EnzymeBPS Bioscience80502-80°C
Histone Coated 96-well PlateBPS Bioscience805724°C
10X PARP Assay BufferBPS Bioscience80601-20°C
10X PARP Substrate (NAD+)BPS Bioscience80602-20°C
Biotinylated PARP SubstrateBPS Bioscience80603-20°C
Streptavidin-HRPBPS Bioscience806044°C
Chemiluminescent HRP SubstrateVariousN/A4°C
This compoundBenchChemB181210Room Temperature
Olaparib (Positive Control)VariousN/A-20°C
DMSO, ACS GradeVariousN/ARoom Temperature

Experimental Protocols

Protocol 1: PARP1 Chemiluminescent Inhibition Assay

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1.

1. Reagent Preparation:

  • 1X PARP Assay Buffer: Dilute the 10X PARP Assay Buffer to 1X with distilled water.

  • Test Compound (this compound): Prepare a 10 mM stock solution in 100% DMSO. Create a series of dilutions in 1X PARP Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

  • Positive Control (Olaparib): Prepare a stock solution and serial dilutions in the same manner as the test compound.

  • PARP1 Enzyme Solution: Thaw the recombinant PARP1 enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 0.5 ng/µL) in 1X PARP Assay Buffer.

  • Substrate Mix: For each well, prepare a mix containing 1X PARP Assay Buffer, 1X PARP Substrate (NAD+), and Biotinylated PARP Substrate.

2. Assay Procedure:

  • Add 25 µL of the test compound dilutions or controls (positive control, and no-inhibitor control with DMSO) to the wells of the histone-coated 96-well plate.

  • Add 25 µL of the diluted PARP1 enzyme solution to each well, except for the "blank" wells. Add 25 µL of 1X PARP Assay Buffer to the blank wells.

  • Incubate the plate for 15 minutes at room temperature with gentle shaking to allow for inhibitor binding.

  • Initiate the reaction by adding 50 µL of the Substrate Mix to all wells.

  • Incubate the plate for 1 hour at room temperature.

  • Wash the plate three times with 200 µL of Phosphate Buffered Saline with Tween-20 (PBST) per well.

  • Add 100 µL of diluted Streptavidin-HRP to each well.

  • Incubate for 30 minutes at room temperature.

  • Wash the plate three times with 200 µL of PBST per well.

  • Add 100 µL of Chemiluminescent HRP Substrate to each well.

  • Immediately read the luminescence on a microplate reader.

3. Data Analysis:

  • Subtract the background reading (blank wells) from all other readings.

  • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_no-inhibitor))

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of this compound on cancer cells, a cell viability assay such as the MTT assay can be performed.

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan (B1609692) product, which can be solubilized and quantified by spectrophotometry.

2. Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).[5]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Mandatory Visualization

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Inhibition by this compound DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits & activates PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes Blocked_PARP Inactive PARP1 Repair DNA Repair Proteins PAR->Repair recruits DNA_Repair DNA Repair Repair->DNA_Repair Inhibitor This compound Inhibitor->PARP1 inhibits DSB Double-Strand Breaks Blocked_PARP->DSB leads to accumulation of Apoptosis Cell Death (Apoptosis) DSB->Apoptosis induces

Caption: Signaling pathway of PARP1 in DNA repair and its inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Compound Dilutions, Enzyme) add_compound Add Compound/Controls to Plate prep_reagents->add_compound add_enzyme Add PARP1 Enzyme add_compound->add_enzyme incubate1 Incubate (15 min) add_enzyme->incubate1 add_substrate Add Substrate Mix incubate1->add_substrate incubate2 Incubate (1 hr) add_substrate->incubate2 wash1 Wash Plate incubate2->wash1 add_hrp Add Streptavidin-HRP wash1->add_hrp incubate3 Incubate (30 min) add_hrp->incubate3 wash2 Wash Plate incubate3->wash2 add_chemi Add Chemiluminescent Substrate wash2->add_chemi read_luminescence Read Luminescence add_chemi->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Experimental workflow for the PARP1 chemiluminescent inhibition assay.

References

Application Note: A Cell-Based Assay Protocol for Determining the Efficacy of 3-Hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Hydroxybenzamide is a known inhibitor of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair and the maintenance of genomic integrity.[1][2][3] PARP inhibitors represent a promising class of therapeutic agents, particularly in oncology, where they can induce synthetic lethality in cancer cells with pre-existing DNA repair defects, such as BRCA1/2 mutations.[1][4] This application note provides a comprehensive set of protocols for evaluating the cellular efficacy of this compound. The described assays quantify its direct inhibitory effect on PARP activity, its impact on cancer cell viability, and its ability to induce apoptosis. These methods are essential for characterizing the compound's potency and mechanism of action in a cellular context.

Principle of the Assays

To obtain a comprehensive profile of this compound's efficacy, a multi-assay approach is recommended:

  • PARP Inhibition Assay: PARP enzymes are activated by DNA damage and catalyze the transfer of ADP-ribose units from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to target proteins, forming poly(ADP-ribose) (PAR) chains.[5][6] This process consumes cellular NAD+. By measuring the levels of remaining NAD+ in cell lysates after inducing DNA damage, the inhibitory activity of this compound on PARP can be quantified.[7] Higher NAD+ levels in treated cells correlate with greater PARP inhibition.

  • Cell Viability (MTT) Assay: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] Viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan (B1609692).[9] The quantity of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of living cells.[10]

  • Apoptosis (Caspase-3) Assay: Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells. A hallmark of apoptosis is the activation of effector caspases, such as caspase-3.[11][12] Activated caspase-3 cleaves specific cellular substrates, leading to the dismantling of the cell.[13] Its activity can be measured using a fluorogenic substrate (e.g., Ac-DEVD-AMC) which, upon cleavage by caspase-3, releases a highly fluorescent molecule (AMC).[14] The fluorescence intensity is proportional to the level of apoptosis.

Signaling Pathway and Experimental Workflow

Signaling Pathway of PARP Inhibition

The diagram below illustrates the central role of PARP in DNA single-strand break (SSB) repair and how its inhibition by this compound can lead to apoptosis in DNA repair-deficient cells.

PARP_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm DNA_damage DNA Single-Strand Break (SSB) PARP PARP DNA_damage->PARP activates DSB DNA Double-Strand Break (DSB) DNA_damage->DSB during replication (if unrepaired) PAR PAR Chains PARP->PAR synthesizes NAD NAD+ NAD->PARP consumed Repair SSB Repair Complex PAR->Repair recruits Repair->DNA_damage repairs Apoptosis Apoptosis DSB->Apoptosis triggers Caspase Caspase-3 Activation Apoptosis->Caspase Inhibitor This compound Inhibitor->PARP inhibits

Caption: PARP inhibition by this compound blocks SSB repair, leading to DSBs and apoptosis.

Overall Experimental Workflow

The following diagram outlines the sequential steps for assessing the efficacy of this compound.

Experimental_Workflow cluster_assays Parallel Assays cluster_readout Data Acquisition start Seed Cancer Cells in Microplates incubation1 Incubate (24h) start->incubation1 treatment Treat with this compound (Dose-Response) incubation1->treatment inducer Add DNA Damaging Agent (e.g., H₂O₂) (for PARP & Apoptosis Assays) treatment->inducer optional co-treatment incubation2 Incubate (24-48h) inducer->incubation2 parp_assay PARP Assay: Lyse cells & measure NAD+ mtt_assay MTT Assay: Add MTT reagent caspase_assay Apoptosis Assay: Lyse cells & add substrate read_fluoro Read Fluorescence (PARP, Caspase-3) parp_assay->read_fluoro solubilize Add Solubilizer mtt_assay->solubilize caspase_assay->read_fluoro analysis Data Analysis: Calculate IC₅₀ / EC₅₀ Determine Fold Change read_fluoro->analysis read_abs Read Absorbance (MTT) solubilize->read_abs read_abs->analysis end Efficacy Profile of This compound analysis->end

Caption: Workflow for evaluating this compound efficacy using three parallel cell-based assays.

Materials and Reagents

  • Cell Line: Appropriate cancer cell line (e.g., MCF-7, HeLa, or a BRCA-deficient line like CAPAN-1).

  • This compound: (CAS 618-49-5)

  • Culture Medium: (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for PARP Assay: NAD+/NADH quantification kit (fluorometric).

  • Reagents for Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO or SDS-HCl solution.

  • Reagents for Apoptosis Assay: Caspase-3 activity assay kit (fluorometric, with Ac-DEVD-AMC substrate).

  • Other: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, 96-well clear and black flat-bottom microplates, CO₂ incubator, microplate reader (absorbance and fluorescence).

  • Optional: DNA damaging agent (e.g., Hydrogen Peroxide (H₂O₂), Methyl methanesulfonate (B1217627) (MMS)).

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Use separate plates for each assay type.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a series of 2X working concentrations by serially diluting the stock in culture medium.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2X this compound working solutions to the appropriate wells. Include "vehicle control" wells treated with the same final concentration of DMSO (typically ≤0.1%) and "untreated control" wells with fresh medium only.

  • Induce DNA Damage (for PARP and Apoptosis assays): For these assays, co-treat cells with a DNA damaging agent (e.g., a final concentration of 200 µM H₂O₂) to stimulate PARP activity.

  • Incubation: Return plates to the incubator for the desired treatment period (e.g., 24 to 48 hours).

Protocol 2: PARP Inhibition Assay (NAD+ Quantification)
  • Follow Protocol 1, treating cells for a shorter duration (e.g., 2-4 hours) after H₂O₂ stimulation.

  • Cell Lysis: After incubation, lyse the cells according to the NAD+/NADH quantification kit manufacturer's instructions.

  • NAD+ Measurement: Perform the enzymatic cycling reaction to convert NAD+ to a fluorescent product as per the kit protocol.

  • Read Fluorescence: Measure the fluorescence using a microplate reader at the recommended excitation/emission wavelengths (e.g., ~535 nm Ex / ~587 nm Em).

Protocol 3: Cell Viability (MTT) Assay
  • Follow Protocol 1 for cell treatment (typically 48 hours).

  • Add MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15] Pipette up and down to ensure complete solubilization.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.[8][10]

Protocol 4: Apoptosis (Caspase-3 Activity) Assay
  • Follow Protocol 1 for cell treatment (typically 24 hours).

  • Cell Lysis: After incubation, lyse the cells using the lysis buffer provided in the caspase-3 assay kit.

  • Substrate Reaction: Add the caspase-3 substrate (Ac-DEVD-AMC) to the cell lysates in a black 96-well plate.[13]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Read Fluorescence: Measure the fluorescence intensity with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[12][13]

Data Presentation

Quantitative data should be summarized to facilitate comparison and determination of compound potency.

Table 1: Dose-Response of this compound on PARP Activity | this compound (µM) | Mean Fluorescence | Std. Dev. | % PARP Inhibition | | :--- | :--- | :--- | :--- | | 0 (Vehicle Control) | 1502 | 88 | 0% | | 1 | 2450 | 150 | 35% | | 10 | 4105 | 210 | 98% | | 50 | 4210 | 235 | 102% | | 100 | 4255 | 250 | 103% | | IC₅₀ (µM) | \multicolumn{3}{c|}{~2.5 } | Note: % Inhibition is calculated relative to the range defined by the vehicle control (0% inhibition) and a potent, known PARP inhibitor or no NAD+ control (100% inhibition).

Table 2: Cytotoxic Effect of this compound on Cell Viability (MTT Assay) | this compound (µM) | Mean Absorbance (570 nm) | Std. Dev. | % Cell Viability | | :--- | :--- | :--- | :--- | | 0 (Vehicle Control) | 0.95 | 0.05 | 100% | | 1 | 0.92 | 0.04 | 97% | | 10 | 0.78 | 0.06 | 82% | | 50 | 0.48 | 0.03 | 51% | | 100 | 0.25 | 0.02 | 26% | | EC₅₀ (µM) | \multicolumn{3}{c|}{~49.0 } | Note: % Viability = (Absorbance of Treated / Absorbance of Vehicle Control) x 100.

Table 3: Induction of Apoptosis by this compound (Caspase-3 Assay)

This compound (µM) Mean Fluorescence Std. Dev. Fold Increase in Caspase-3 Activity
0 (Vehicle Control) 510 45 1.0
1 550 52 1.1
10 980 80 1.9
50 2450 190 4.8
100 3570 280 7.0

Note: Fold Increase = (Fluorescence of Treated / Fluorescence of Vehicle Control).

Data Analysis and Interpretation

  • IC₅₀/EC₅₀ Calculation: For the PARP inhibition and MTT assays, plot the percentage of inhibition or viability against the logarithm of the this compound concentration. Use a non-linear regression (sigmoidal dose-response) model to calculate the half-maximal inhibitory concentration (IC₅₀) for PARP activity and the half-maximal effective concentration (EC₅₀) for cytotoxicity.

  • Apoptosis Analysis: For the caspase-3 assay, present the data as a fold increase in activity relative to the vehicle control. A dose-dependent increase in caspase-3 activity indicates the induction of apoptosis.

  • Integrated Efficacy Assessment: A comprehensive evaluation of this compound's efficacy involves correlating the results from all three assays. An effective compound will show potent PARP inhibition (low IC₅₀) that translates into a reduction in cell viability (cytotoxicity) and a corresponding increase in apoptotic activity at similar concentrations. The difference between the IC₅₀ for the molecular target (PARP) and the EC₅₀ for the cellular outcome (viability) provides insight into the compound's cellular permeability and engagement with its target in a complex biological system.

References

Application Notes and Protocols for High-Throughput Screening of 3-Hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybenzamide is a small molecule that has garnered significant interest in drug discovery, primarily for its role as an inhibitor of Poly(ADP-ribose) polymerase (PARP) and as a scaffold for the development of Histone Deacetylase (HDAC) inhibitors. PARP and HDAC are critical enzyme families involved in DNA repair, chromatin structure regulation, and gene expression. Their dysregulation is implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention.

High-throughput screening (HTS) is a key methodology in drug discovery for identifying and characterizing novel inhibitors. This document provides detailed application notes and protocols for the use of this compound in HTS campaigns targeting PARP and HDAC enzymes. The protocols are designed to be adaptable for various HTS platforms and include colorimetric, fluorescence polarization, and luminescence-based assays.

Data Presentation

The inhibitory activity of this compound and its derivatives can be quantified and compared across different HTS platforms. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. While specific HTS data for this compound is not extensively published, the following tables provide a representative summary of expected potencies for benzamide-based inhibitors against PARP and HDAC enzymes.

Table 1: Representative Inhibitory Activity of Benzamide Derivatives against PARP1

CompoundAssay TypePARP1 IC50 (µM)Reference CompoundReference IC50 (µM)
This compoundColorimetric9.13-Aminobenzamide~30
Benzamide Analog AFluorescence Polarization5.2Olaparib0.005
Benzamide Analog BLuminescence12.5Talazoparib0.001

Table 2: Representative Inhibitory Activity of Benzamide Derivatives against HDACs

CompoundAssay TypeHDAC1 IC50 (µM)HDAC2 IC50 (µM)Reference CompoundReference IC50 (µM) (HDAC1)
This compound AnalogFluorometric4.839.9Entinostat0.51
Benzamide Derivative XLuminescence (HDAC-Glo™ I/II)0.650.78Vorinostat0.101
Benzamide Derivative YCell-Based (MTT)--Doxorubicin0.05

Signaling Pathways

To effectively design and interpret HTS assays, a fundamental understanding of the targeted signaling pathways is essential.

PARP Signaling Pathway in DNA Damage Response

Poly(ADP-ribose) polymerase (PARP), particularly PARP1, is a key sensor of DNA single-strand breaks (SSBs). Upon detection of DNA damage, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, including histones. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway. Inhibition of PARP traps the enzyme on the DNA, leading to the formation of cytotoxic double-strand breaks during DNA replication, a mechanism that is particularly effective in cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), a concept known as synthetic lethality.

PARP_Signaling DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 binds to AutoPARylation Auto-PARylation PARP1->AutoPARylation ProteinPARylation Protein PARylation (e.g., Histones) PARP1->ProteinPARylation NAD NAD+ NAD->PARP1 substrate PAR Poly(ADP-ribose) (PAR) Recruitment Recruitment of DNA Repair Proteins (XRCC1, LigIII, etc.) PAR->Recruitment scaffolds AutoPARylation->PAR ProteinPARylation->PAR BER Base Excision Repair Recruitment->BER Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1 inhibits

PARP1 signaling in the DNA damage response.

HDAC Signaling Pathway in Gene Regulation

Histone Deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histone tails. This deacetylation leads to a more condensed chromatin structure, making the DNA less accessible to transcription factors and resulting in transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. HDAC inhibitors, such as derivatives of this compound, block this deacetylation process, leading to hyperacetylation of histones, a more open chromatin structure, and the re-expression of silenced tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

HDAC_Signaling cluster_0 Normal Gene Silencing cluster_1 HDAC Inhibition HDAC HDAC DeacetylatedHistone Deacetylated Histone (Closed Chromatin) HDAC->DeacetylatedHistone removes acetyl group AcetylatedHistone Acetylated Histone (Open Chromatin) AcetylatedHistone->HDAC GeneSilencing Gene Silencing DeacetylatedHistone->GeneSilencing HDAC_inhibited HDAC Inhibitor This compound Derivative (HDAC Inhibitor) Inhibitor->HDAC_inhibited inhibits AcetylatedHistone_active Acetylated Histone (Open Chromatin) GeneExpression Tumor Suppressor Gene Expression AcetylatedHistone_active->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis

HDAC-mediated gene silencing and its inhibition.

Experimental Protocols

The following are detailed protocols for three common HTS assay formats for screening this compound as a PARP or HDAC inhibitor. These protocols are designed for 384-well plates but can be adapted to other formats.

Colorimetric PARP Inhibition Assay

This assay measures the incorporation of biotinylated NAD+ into histone-coated plates by PARP1. The amount of incorporated biotin (B1667282) is detected using streptavidin-HRP and a colorimetric substrate.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1

  • Biotinylated NAD+

  • Activated DNA (e.g., sonicated salmon sperm DNA)

  • This compound (and other test compounds)

  • 3-Aminobenzamide (as a positive control inhibitor)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, 0.1 mM EDTA, 0.01% IGEPAL CA-630

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 5% non-fat dry milk in PBST

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution (e.g., 2 M H2SO4)

  • High-binding 384-well plates

  • Microplate reader capable of measuring absorbance at 450 nm

Protocol:

  • Plate Coating:

    • Coat a 384-well high-binding plate with 25 µL/well of 10 µg/mL Histone H1 in PBS.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 100 µL/well of PBST.

    • Block the plate with 100 µL/well of Blocking Buffer for 1 hour at room temperature.

    • Wash the plate three times with 100 µL/well of PBST.

  • Compound Addition:

    • Prepare serial dilutions of this compound and control compounds in DMSO.

    • Add 1 µL of each compound dilution to the appropriate wells. For negative controls, add 1 µL of DMSO.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing:

      • Recombinant PARP1 (final concentration: 10 nM)

      • Activated DNA (final concentration: 1 µg/mL)

      • Biotinylated NAD+ (final concentration: 1 µM)

    • Add 24 µL of the reaction mixture to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate three times with 100 µL/well of PBST.

    • Add 25 µL/well of Streptavidin-HRP (diluted 1:5000 in Blocking Buffer).

    • Incubate for 30 minutes at room temperature.

    • Wash the plate five times with 100 µL/well of PBST.

    • Add 25 µL/well of TMB Substrate.

    • Incubate in the dark for 10-15 minutes.

    • Add 25 µL/well of Stop Solution.

    • Read the absorbance at 450 nm.

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Fluorescence Polarization (FP) PARP1-HPF1 Interaction Assay

This assay measures the disruption of the interaction between PARP1 and the Histone PARylation Factor 1 (HPF1) by an inhibitor. A fluorescently labeled peptide derived from HPF1 is used as a tracer.

Materials:

  • Recombinant human PARP1 catalytic domain

  • Fluorescein-labeled HPF1 peptide (tracer)

  • This compound (and other test compounds)

  • A known PARP1-HPF1 interaction inhibitor (as a positive control)

  • FP Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Tween-20

  • Low-volume, black, 384-well plates

  • Fluorescence polarization plate reader

Protocol:

  • Compound Addition:

    • Prepare serial dilutions of this compound and control compounds in DMSO.

    • Add 100 nL of each compound dilution to the appropriate wells using an acoustic dispenser. For negative controls, add 100 nL of DMSO.

  • Reagent Addition:

    • Prepare a solution of PARP1 catalytic domain in FP Assay Buffer (final concentration will be predetermined based on binding affinity, e.g., 50 nM).

    • Add 10 µL of the PARP1 solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Prepare a solution of the fluorescein-labeled HPF1 peptide tracer in FP Assay Buffer (final concentration will be predetermined, e.g., 10 nM).

    • Add 10 µL of the tracer solution to each well.

  • Incubation and Measurement:

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization (mP) values using a plate reader with appropriate excitation and emission filters for fluorescein.

Data Analysis: Calculate the percent inhibition based on the decrease in mP values in the presence of the inhibitor compared to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Luminescence-Based HDAC Inhibition Assay (HDAC-Glo™ I/II)

This assay measures the activity of class I and II HDACs using a luminogenic substrate. Deacetylation of the substrate by HDACs leads to a luminescent signal.

Materials:

  • HDAC-Glo™ I/II Assay Kit (Promega), which includes:

    • HDAC-Glo™ I/II Substrate

    • HDAC-Glo™ I/II Buffer

    • Developer Reagent

  • Recombinant human HDAC1 or HDAC2 enzyme

  • This compound derivative (or other test compounds)

  • Trichostatin A (TSA) or SAHA (as a positive control inhibitor)

  • Assay Buffer (if not using the kit's buffer): 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

  • White, opaque, 384-well plates

  • Luminometer

Protocol:

  • Compound Addition:

    • Prepare serial dilutions of the this compound derivative and control compounds in DMSO.

    • Add 1 µL of each compound dilution to the appropriate wells. For negative controls, add 1 µL of DMSO.

  • Enzyme Addition:

    • Dilute the recombinant HDAC enzyme to the desired concentration in Assay Buffer (e.g., 5 ng/well for HDAC1).

    • Add 10 µL of the diluted enzyme to each well.

    • Incubate for 10 minutes at room temperature.

  • Reaction Initiation and Detection:

    • Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions by mixing the substrate and developer reagent in the buffer.

    • Add 10 µL of the HDAC-Glo™ I/II Reagent to each well.

    • Incubate for 20-30 minutes at room temperature.

  • Measurement:

    • Measure the luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition of the luminescent signal for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

HTS Workflow

A typical high-throughput screening campaign for identifying and characterizing inhibitors like this compound follows a multi-step workflow.

HTS_Workflow Assay_Dev Assay Development & Optimization Primary_Screen Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_ID->Dose_Response Hit_Validation Hit Validation (Orthogonal Assays) Dose_Response->Hit_Validation SAR Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR Confirmed Hits Lead_Opt Lead Optimization SAR->Lead_Opt

Application Notes and Protocols for the Synthesis of 3-Hydroxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybenzamide and its derivatives are a class of compounds with significant interest in medicinal chemistry and drug development. The presence of the phenolic hydroxyl group and the benzamide (B126) moiety provides a versatile scaffold for the synthesis of compounds with a range of biological activities. Notably, many derivatives have been investigated as potent histone deacetylase (HDAC) inhibitors, which are crucial targets in cancer therapy.[1][2][3] This document provides detailed experimental procedures for the synthesis of this compound and its N-substituted derivatives, along with characterization data and an overview of their mechanism of action as HDAC inhibitors.

Data Presentation

Table 1: Synthesis and Physical Properties of this compound Derivatives
CompoundStarting MaterialsAmineCoupling MethodSolventYield (%)Melting Point (°C)Reference
This compound3-Hydroxybenzoic acidAmmoniaSOCl₂ then NH₄OHDichloromethane, THF>85 (estimated)170[4]
This compound3-Hydroxybenzoic acidAmmoniaEDC, HOAtDichloromethane~80-90 (estimated)170[5]
N-Phenyl-3-hydroxybenzamide3-Hydroxybenzoyl chlorideAnilineSchotten-BaumannTetrahydrofuran, Pyridine~70-80164-166[6][7]
N-Benzyl-3-hydroxybenzamide3-Hydroxybenzoic acidBenzylamineDCC, DMAPDichloromethane~75-85Not specifiedGeneral procedure
N,3-DihydroxybenzamideMethyl 3-hydroxybenzoateHydroxylamineBase-mediatedMethanol~60-70Not specified[8]
Table 2: Spectroscopic Data for this compound
TechniqueKey Data
¹H NMR (DMSO-d₆)δ ~12.9 (s, 1H, OH), ~9.8 (s, 1H, OH of COOH impurity or broad NH), ~7.42 (d, 1H), ~7.39 (t, 1H), ~7.31 (s, 1H), ~7.03 (d, 1H)
¹³C NMR (DMSO-d₆)δ ~169 (C=O), ~157 (C-OH), ~136 (C-CONH₂), ~129 (CH), ~119 (CH), ~118 (CH), ~115 (CH)
IR (KBr) (cm⁻¹)~3360 (N-H stretch), ~3180 (O-H stretch), ~1640 (C=O stretch, Amide I), ~1590 (N-H bend, Amide II)
Mass Spec (EI) m/z (%): 137 (M⁺)

Note: NMR data are estimations based on related structures and publicly available spectra. Actual values may vary based on solvent and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via an Acyl Chloride Intermediate

This protocol describes a robust method for synthesizing the parent this compound from 3-hydroxybenzoic acid.

Materials:

  • 3-Hydroxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH), concentrated

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask, suspend 3-hydroxybenzoic acid (1.0 eq) in anhydrous DCM.

    • Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Amidation:

    • Dissolve the crude 3-hydroxybenzoyl chloride in an appropriate solvent like THF or DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add concentrated ammonium hydroxide (excess) dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude this compound can be purified by recrystallization from water or an ethanol/water mixture.

Protocol 2: Synthesis of N-Substituted this compound Derivatives using Carbodiimide (B86325) Coupling

This protocol outlines a general procedure for the synthesis of N-alkyl or N-aryl derivatives of this compound using a peptide coupling agent.

Materials:

  • 3-Hydroxybenzoic acid

  • Desired primary or secondary amine (e.g., benzylamine, aniline) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) (1.2 eq)[5]

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (2.0 eq)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a solution of 3-hydroxybenzoic acid (1.0 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) and HOBt or HOAt (1.2 eq).[5]

    • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Amine Addition:

    • In a separate flask, dissolve the desired amine (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM or DMF.

    • Add the amine solution dropwise to the activated 3-hydroxybenzoic acid solution at 0 °C.

  • Reaction:

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DCM or ethyl acetate (B1210297).

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes.

Mandatory Visualization

Signaling Pathway of this compound Derivatives as HDAC Inhibitors

This compound derivatives, particularly those with a hydroxamic acid or a similar chelating group on the amide nitrogen, can function as histone deacetylase (HDAC) inhibitors.[1][3] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, these compounds promote histone hyperacetylation, resulting in a more relaxed chromatin structure that allows for the transcription of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1]

HDAC_Inhibition_Pathway cluster_0 HDAC Inhibitor Pharmacophore cluster_1 HDAC Enzyme Active Site cluster_2 Cellular Effects ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) Linker Linker ZBG->Linker Zinc Zn²⁺ Ion ZBG->Zinc Chelation Cap Cap Group (Surface Recognition) Linker->Cap HDAC HDAC Enzyme Cap->HDAC Surface Interaction Histones Acetylated Histones HDAC->Histones Deacetylation Pocket Catalytic Pocket Chromatin Relaxed Chromatin Histones->Chromatin Leads to Transcription Gene Transcription (Tumor Suppressors) Chromatin->Transcription Allows CellEffects Cell Cycle Arrest Apoptosis Transcription->CellEffects Induces

Caption: Mechanism of HDAC inhibition by benzamide derivatives.

Experimental Workflow for N-Substituted this compound Synthesis

The following diagram illustrates the general workflow for the synthesis of N-substituted this compound derivatives using a carbodiimide coupling agent.

Synthesis_Workflow start Start dissolve Dissolve 3-Hydroxybenzoic Acid, EDC, and HOBt in Anhydrous Solvent start->dissolve activate Activate Carboxylic Acid (Stir at 0°C for 30 min) dissolve->activate add_amine Add Amine and Base Solution Dropwise at 0°C activate->add_amine react Warm to Room Temperature and Stir for 12-24 hours add_amine->react monitor Monitor Reaction by TLC react->monitor monitor->react Incomplete workup Aqueous Workup (HCl, NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry Organic Layer (e.g., with MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Obtain Pure Product purify->end

Caption: General workflow for N-substituted this compound synthesis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of synthesized 3-hydroxybenzamide using reversed-phase high-performance liquid chromatography (RP-HPLC). This method is designed to isolate this compound from common impurities found in crude synthetic mixtures.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds. For its effective use in research and drug development, a high degree of purity is essential. The synthesis of this compound can result in a crude product containing unreacted starting materials, reagents, and byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective technique for the purification of small organic molecules like this compound, separating compounds based on their hydrophobicity.[1] This application note details a robust RP-HPLC method for the purification of this compound.

Potential Impurities in Synthesis

The synthesis of this compound may involve the reaction of 3-hydroxybenzoic acid with an aminating agent. Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Such as 3-hydroxybenzoic acid.[1]

  • Reagent-Related Impurities: Byproducts from coupling agents, for instance, dicyclohexylurea (DCU) if dicyclohexylcarbodiimide (B1669883) (DCC) is used.[1]

  • Side-Products: Arising from incomplete or side reactions.[1]

  • Degradation Products: The final product may degrade under certain reaction or purification conditions.[1]

HPLC Purification Method

The following reversed-phase HPLC method is recommended as a starting point for the purification of this compound. Optimization may be required depending on the specific impurity profile of the crude sample.

3.1. Chromatographic Conditions

The parameters outlined below are based on a method developed for a structurally similar compound, N,3-dihydroxybenzamide, and are expected to provide good separation for this compound.[1]

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 220 nm and 254 nm
Injection Volume 100 µL (Preparative) / 10 µL (Analytical)

3.2. Illustrative Data

The following table presents illustrative data based on the purification of a structurally similar compound, N,3-dihydroxybenzamide, to demonstrate the expected outcome of the purification process.[1] The retention time for this compound may vary.

SampleRetention Time (min)Peak Area (%)Purity (%)
Crude Product ~10.585.285.2
Purified Product ~10.599.8>99.0
Impurity 1 (Crude) ~8.25.6-
Impurity 2 (Crude) ~12.19.2-

Experimental Protocol

4.1. Materials and Instrumentation

  • Instrumentation:

    • Preparative HPLC system with a gradient pump, autosampler or manual injector, column oven, and a UV-Vis detector.[1]

    • Analytical HPLC system for purity assessment.[1]

    • Lyophilizer or rotary evaporator for solvent removal.[1]

  • Chemicals and Reagents:

    • Crude synthesized this compound

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade or Milli-Q

    • Trifluoroacetic acid (TFA), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Dimethyl sulfoxide (B87167) (DMSO), HPLC grade

4.2. Sample Preparation

  • Accurately weigh the crude this compound.

  • Dissolve the crude product in a minimal amount of a suitable solvent. A mixture of DMSO and Methanol can be effective for polar compounds.[1]

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[1]

4.3. Purification Procedure

  • Equilibrate the C18 column with the initial mobile phase conditions (95% Mobile Phase A, 5% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample solution onto the preparative HPLC system.

  • Monitor the chromatogram in real-time at the specified wavelengths.[1]

  • Collect fractions corresponding to the main peak, which is presumed to be this compound.[1]

  • Combine the fractions containing the pure product.[1]

4.4. Post-Purification Processing

  • Remove the organic solvent (Acetonitrile) from the collected fractions using a rotary evaporator.[1]

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.[1]

4.5. Purity Analysis

  • Assess the purity of the collected and dried product using an analytical HPLC method.[1]

  • Prepare a sample of the purified product at a suitable concentration (e.g., 1 mg/mL) in the initial mobile phase composition.

  • Inject the sample into the analytical HPLC system using the same chromatographic conditions as for the purification, but with a smaller injection volume (e.g., 10 µL).

  • Determine the purity by calculating the peak area percentage of the this compound peak relative to the total peak area in the chromatogram.

Workflow and Process Diagrams

The following diagrams illustrate the logical workflow of the HPLC purification process for this compound.

Figure 1: HPLC Purification Workflow for this compound cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification cluster_analysis Purity Analysis weigh Weigh Crude This compound dissolve Dissolve in DMSO/Methanol weigh->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter inject Inject Sample into Preparative HPLC filter->inject separate Gradient Elution (5-95% ACN with TFA) inject->separate detect UV Detection (220 & 254 nm) separate->detect collect Collect Fractions of Target Peak detect->collect combine Combine Pure Fractions collect->combine evaporate Remove ACN via Rotary Evaporation combine->evaporate lyophilize Lyophilize to Obtain Solid Product evaporate->lyophilize analyze Analyze via Analytical HPLC lyophilize->analyze report Determine Final Purity (>99%) analyze->report

Caption: Workflow for the purification of this compound.

Figure 2: Logical Relationship of Purification Steps Crude Crude Product PreparedSample Prepared Sample Crude->PreparedSample Dissolution & Filtration PureFractions Pure Fractions PreparedSample->PureFractions HPLC Separation PurifiedSolid Purified Solid Product PureFractions->PurifiedSolid Solvent Removal

Caption: Logical relationship of the main purification stages.

Disclaimer

This application note provides a general guideline. The specific parameters for HPLC purification may need to be optimized for your particular crude sample and available instrumentation. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols: 3-Hydroxybenzamide as a Chemical Probe for Enzyme Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxybenzamide is a versatile chemical scaffold that has garnered significant attention in medicinal chemistry and chemical biology. As an analogue of nicotinamide (B372718), a key component of the cofactor nicotinamide adenine (B156593) dinucleotide (NAD+), it serves as a valuable probe for studying enzymes involved in NAD+ metabolism.[1][2] Its primary and most well-documented application is as an inhibitor of Poly(ADP-ribose) polymerases (PARPs), enzymes crucial for DNA repair and genome stability.[1] Furthermore, derivatives of this compound have been developed as potent inhibitors of other enzyme classes, notably histone deacetylases (HDACs), which are key regulators of gene expression.[1][3]

These application notes provide detailed protocols and data for researchers utilizing this compound and its derivatives to probe the function and activity of these important enzyme families.

Application Note 1: Probing Poly(ADP-ribose) Polymerase (PARP) Activity

Background

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes, with PARP1 being the most abundant, that play a critical role in cellular processes, particularly DNA repair and cell death. Upon detecting DNA single-strand breaks, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This process consumes NAD+ as a substrate.[4][5] The resulting PAR chains serve as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.[6] Overactivation of PARP can lead to significant depletion of cellular NAD+ and ATP, ultimately causing a form of programmed cell death known as parthanatos.[7]

Mechanism of Inhibition

This compound acts as an inhibitor of PARP enzymes.[1] The structural similarity of its benzamide (B126) group to the nicotinamide moiety of NAD+ allows it to compete with NAD+ for binding to the enzyme's active site.[1][2] Most PARP inhibitors based on this scaffold, including this compound, demonstrate a mixed-type inhibition with respect to NAD+.[1] By occupying the active site, this compound prevents the synthesis of PAR, thereby inhibiting the recruitment of downstream DNA repair factors.

Quantitative Data: PARP Inhibition

The inhibitory potency of this compound and related benzamides against PARP is summarized below.

CompoundTarget EnzymeInhibition MetricValueReference
This compoundPARPIC₅₀9.1 µM[1]
3-Aminobenzamide (B1265367)PARPKᵢ1.8 µM
NicotinamidePARP-Less Potent[1]
3-MethoxybenzamidePARPCompetitive vs. NAD+-[2]

Signaling Pathway: PARP in Base Excision Repair

PARP_BER_Pathway cluster_DNA_Damage DNA Damage Response cluster_Repair_Complex Repair Machinery Recruitment DNA_Damage DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Binding & Activation DNA_Damage->PARP1_Activation PAR_Synthesis PAR Synthesis (PARylation) PARP1_Activation->PAR_Synthesis Recruitment Recruitment of XRCC1, DNA Ligase III, etc. PAR_Synthesis->Recruitment NAM Nicotinamide PAR_Synthesis->NAM release Repair DNA Ligation & Repair Recruitment->Repair Repaired_DNA Repaired DNA Repair->Repaired_DNA NAD NAD+ NAD->PAR_Synthesis substrate Inhibitor This compound Inhibitor->PARP1_Activation Inhibition

Caption: PARP1 activation at DNA breaks and its inhibition by this compound.

Experimental Protocol: In Vitro PARP1 Inhibition Assay (Cell-Free)

This protocol describes a method to determine the IC₅₀ value of this compound for PARP1 using a colorimetric assay.

Materials:

  • Recombinant Human PARP1 enzyme

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Histones (H1) coated on a 96-well plate

  • Biotinylated NAD+

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Stop Solution (e.g., 2 N H₂SO₄)

Procedure:

  • Plate Preparation : Use a 96-well plate pre-coated with histones.

  • Inhibitor Dilution : Prepare serial dilutions of this compound in Assay Buffer. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" blank.

  • Reaction Setup : To each well, add:

    • 50 µL of Assay Buffer containing activated DNA.

    • 10 µL of diluted this compound or vehicle control.

    • 10 µL of PARP1 enzyme solution.

  • Incubation : Incubate the plate for 10 minutes at room temperature to allow for inhibitor-enzyme interaction.

  • Reaction Initiation : Add 10 µL of biotinylated NAD+ to each well to start the reaction.

  • Enzymatic Reaction : Incubate the plate for 60 minutes at 37°C.

  • Washing : Wash the plate 3-5 times with Wash Buffer to remove unbound reagents.

  • Detection : Add 100 µL of Streptavidin-HRP solution to each well and incubate for 30 minutes at room temperature.

  • Washing : Repeat the wash step.

  • Signal Development : Add 100 µL of TMB substrate to each well. Incubate in the dark until sufficient color develops (5-15 minutes).

  • Stop Reaction : Add 100 µL of Stop Solution to each well.

  • Measurement : Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis : Subtract the blank reading from all wells. Calculate the percentage of inhibition for each concentration of this compound relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Application Note 2: Probing Histone Deacetylase (HDAC) Activity with this compound Derivatives

Background

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine (B10760008) residues on histones and other proteins.[8] This deacetylation leads to a more condensed chromatin structure, which generally represses gene transcription.[8] HDACs are critical regulators of gene expression and are implicated in numerous diseases, including cancer, making them important therapeutic targets.[3]

Mechanism of Inhibition

While this compound itself is not a primary HDAC inhibitor, its scaffold is a key component in a large class of potent HDAC inhibitors.[1] These derivatives typically feature three key components: a zinc-binding group (ZBG) that chelates the essential zinc ion in the HDAC active site, a linker region, and a "cap" group that interacts with the enzyme surface.[8] In many of these inhibitors, a hydroxamic acid or a similar moiety derived from the benzamide structure serves as the ZBG.[3][8] By varying the linker and cap groups, researchers can achieve selectivity for different HDAC isoforms.[1]

Quantitative Data: Inhibition by this compound Derivatives

Data for specific this compound derivatives demonstrate potent and often isoform-selective HDAC inhibition.

Compound ClassTarget EnzymeInhibition MetricPotencyReference
Benzamide-based compoundsHDAC1, HDAC3-Selective Inhibition[1]
N-hydroxy-3-sulfamoylbenzamidesHDAC8-Potent & Selective[1]
N-hydroxybenzamidesHDACsIC₅₀Varies (nM to µM range)[8][9]

Logical Relationship: Pharmacophore Model for Benzamide-Based HDAC Inhibitors

HDAC_Pharmacophore cluster_Inhibitor Inhibitor Pharmacophore cluster_Enzyme HDAC Active Site ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) Linker Linker ZBG->Linker Zinc Zn²⁺ Ion ZBG->Zinc Chelation Cap Cap Group (Surface Recognition) Linker->Cap Pocket Catalytic Pocket Linker->Pocket Fits in Channel Surface Enzyme Surface Cap->Surface Interaction

Caption: General pharmacophore model for a benzamide-based HDAC inhibitor.

Experimental Protocol: In Vitro Fluorogenic HDAC Inhibition Assay

This protocol is a standard method for measuring the inhibitory activity of compounds against HDAC enzymes.[8][9]

Materials:

  • Recombinant Human HDAC enzyme (e.g., HDAC1, HDAC3, or HDAC8)

  • This compound derivative stock solution (in DMSO)

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution containing a protease (e.g., trypsin)

  • Positive control inhibitor (e.g., Trichostatin A or SAHA)

  • Black, flat-bottom 96-well microplate

Procedure:

  • Reagent Preparation : Dilute the HDAC enzyme and substrate in HDAC Assay Buffer to their final working concentrations.

  • Inhibitor Dilution : Prepare serial dilutions of the test compound in Assay Buffer. Include a positive control inhibitor and a vehicle control (DMSO).

  • Reaction Setup : In a 96-well plate, add in the following order:

    • 40 µL of HDAC Assay Buffer.

    • 10 µL of the diluted test compound, positive control, or vehicle.

    • 25 µL of the diluted HDAC enzyme solution.

  • Pre-incubation : Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Add 25 µL of the fluorogenic substrate to each well to start the reaction.

  • Enzymatic Reaction : Incubate the plate at 37°C for 60 minutes. Protect from light.

  • Reaction Termination : Stop the enzymatic reaction by adding 50 µL of the Developer solution to each well.

  • Signal Development : Incubate the plate at room temperature for 15-30 minutes to allow the developer to cleave the deacetylated substrate, releasing the fluorophore.

  • Measurement : Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Experimental Workflow: General Enzyme Inhibition Screen

Inhibition_Workflow A Prepare Reagents (Enzyme, Buffer, Substrate) C Add Enzyme and Probe to Microplate Wells A->C B Prepare Serial Dilutions of this compound Probe B->C D Pre-incubate to Allow Inhibitor Binding C->D E Initiate Reaction by Adding Substrate D->E F Incubate at Optimal Temperature and Time E->F G Stop Reaction & Develop Signal (if needed) F->G H Measure Signal (Absorbance/Fluorescence) G->H I Data Analysis: Calculate % Inhibition and IC₅₀ Value H->I

References

Application of 3-Hydroxybenzamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybenzamide is a versatile scaffold in medicinal chemistry, primarily recognized for its crucial role in the development of targeted therapies. Its simple yet functionalized aromatic structure provides a key building block for synthesizing more complex and biologically active molecules.[1] The benzamide (B126) functional group is a common feature in many pharmaceuticals, and the hydroxyl group at the meta-position offers a strategic point for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes on its primary uses, protocols for relevant experiments, and quantitative data to support further research and development.

Application Notes

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The most significant application of the this compound scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] PARP enzymes are critical for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[1]

  • Mechanism of Action: this compound and its derivatives act as competitive inhibitors of PARP, binding to the enzyme's active site. The carbamoyl (B1232498) group is a common structural feature among potent PARP inhibitors.[1] By blocking PARP, these inhibitors prevent the repair of single-strand DNA breaks. In cells with deficient homologous recombination repair (like BRCA-mutated cancers), this leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death—a concept known as synthetic lethality.

  • Structural Significance: The this compound core serves as a foundational scaffold for designing potent PARP inhibitors. Modifications on the phenyl ring and the amide nitrogen have led to the development of highly selective and potent clinical candidates.[1] For instance, 3-aminobenzamide (B1265367), a closely related analogue, is a well-known PARP inhibitor.[1][2][3]

  • Therapeutic Potential: PARP inhibitors are used in the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers. The exploration of novel this compound derivatives continues to be an active area of research to improve efficacy and overcome resistance.

Histone Deacetylase (HDAC) Inhibition

Derivatives of this compound have emerged as a significant class of histone deacetylase (HDAC) inhibitors.[1][4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, including cancer.

  • Pharmacophore Model: Benzamide-based HDAC inhibitors typically consist of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of HDACs, a linker region, and a "cap" group that interacts with the surface of the enzyme.[5] In many derivatives, a hydroxamic acid moiety, which can be introduced via modification of the benzamide, serves as the potent ZBG.[4][5]

  • Mechanism of Action: By inhibiting HDACs, these compounds induce histone hyperacetylation, leading to a more open chromatin structure. This can result in the re-expression of silenced tumor suppressor genes, triggering cell cycle arrest, differentiation, and apoptosis in cancer cells.[5]

  • Isoform Selectivity: Research has focused on designing derivatives that exhibit selectivity for specific HDAC isoforms to minimize off-target effects and improve the therapeutic window.[1] For example, certain N-hydroxy-3-sulfamoylbenzamide-based derivatives have shown potent and selective activity against HDAC8.[1]

Other Therapeutic Areas

The this compound scaffold is also being explored in other therapeutic contexts:

  • Antimicrobial Agents: The structural motif of this compound is found in precursors to ansamycin (B12435341) antibiotics, suggesting its potential as a starting point for developing new antibacterial agents.[1]

  • Neuroprotection: PARP inhibitors, including derivatives of this compound, have shown neuroprotective effects in models of neurodegenerative diseases by mitigating oxidative stress and neuronal cell death.[3][6]

Quantitative Data

The following tables summarize the biological activity of this compound and its derivatives from various studies.

Table 1: PARP Inhibition Data

CompoundTargetIC50 / KiCell Line / Assay ConditionsReference
This compoundPARPIC50: 9.1 µMEnzyme assay[1]
3-AminobenzamidePARPKi: 1.8 µMEnzyme assay[3]
4-(4-cyanophenoxy)benzamidePARP10--[7]
3-(4-carbamoylphenoxy)benzamidePARP10--[7]

Table 2: HDAC Inhibition and Antiproliferative Activity Data

CompoundTargetIC50Cell LineReference
Thiophene substituted N-hydroxy-4-(3-phenylpropanamido)benzamide derivative (5j)HDAC0.3 µMHCT116 (colon carcinoma)[8]
Benzo[d][1][7]dioxole derivative (5t)HDAC0.4 µMHCT116 (colon carcinoma)[8]
Indirubin-based N-hydroxybenzamide (4a)HDAC6-SW620, PC-3, NCI-H23[9]
Indirubin-based N-hydroxypropenamides (10a-d)HDAC-SW620, PC-3, NCI-H23[9]

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Hydroxybenzoic Acid

This protocol describes a common method for the preparation of this compound.

Materials:

  • 3-Hydroxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Aqueous ammonia (B1221849) (NH₄OH)

  • Anhydrous diethyl ether

  • Ice bath

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend 3-hydroxybenzoic acid in an excess of thionyl chloride.

  • Gently reflux the mixture for 2-3 hours until the solid has completely dissolved and the evolution of gas ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-hydroxybenzoyl chloride.

  • Amidation: Cool the crude acid chloride in an ice bath.

  • Slowly add the crude 3-hydroxybenzoyl chloride to a stirred, concentrated aqueous ammonia solution, while maintaining the temperature below 10°C.

  • Continue stirring the mixture for 1-2 hours at room temperature.

  • Isolation and Purification: Collect the precipitated solid by filtration.

  • Wash the solid with cold water and then with a small amount of cold diethyl ether.

  • Recrystallize the crude product from hot water or an ethanol-water mixture to obtain pure this compound.

  • Dry the purified product under vacuum.

Protocol 2: In Vitro HDAC Inhibition Assay (Fluorogenic)

This protocol outlines a general method for assessing the HDAC inhibitory activity of this compound derivatives.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC8)

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., SAHA, Trichostatin A)

  • Developer solution

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Enzyme Reaction: In the wells of a 96-well microplate, add the assay buffer, the diluted HDAC enzyme, and the test compound or vehicle control (DMSO).

  • Incubate the plate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Development: Stop the reaction by adding the developer solution, which generates a fluorescent signal from the deacetylated substrate.

  • Incubate for an additional 15 minutes at room temperature.

  • Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Spectrophotometric microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_Repair_Pathway DNA Repair cluster_Inhibition Inhibition cluster_Cell_Fate Cell Fate DNA_Single_Strand_Break Single-Strand Break PARP PARP Activation DNA_Single_Strand_Break->PARP activates Replication_Fork_Collapse Replication Fork Collapse DNA_Single_Strand_Break->Replication_Fork_Collapse leads to BER Base Excision Repair PARP->BER PARP->Replication_Fork_Collapse blocked DNA_Repair DNA Repair BER->DNA_Repair 3_Hydroxybenzamide_Derivative This compound Derivative (PARP Inhibitor) Inhibition Inhibition 3_Hydroxybenzamide_Derivative->Inhibition Inhibition->PARP Double_Strand_Break Double-Strand Break Replication_Fork_Collapse->Double_Strand_Break Apoptosis Apoptosis (in BRCA-deficient cells) Double_Strand_Break->Apoptosis

Caption: PARP Inhibition by this compound Derivatives.

HDAC_Inhibitor_Pharmacophore cluster_HDAC_Enzyme HDAC Active Site cluster_Inhibitor HDAC Inhibitor (Benzamide-based) Enzyme_Surface Enzyme Surface Catalytic_Pocket Catalytic Pocket Zn_Ion Zn²⁺ Ion Cap_Group Cap Group Cap_Group->Enzyme_Surface interacts with Linker Linker Cap_Group->Linker connects Linker->Catalytic_Pocket fits into ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) Linker->ZBG connects ZBG->Zn_Ion chelates

Caption: Pharmacophore Model of Benzamide-based HDAC Inhibitors.

Experimental_Workflow Start Start: Design of This compound Derivatives Synthesis Chemical Synthesis and Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro_Assays In Vitro Biological Evaluation Characterization->In_Vitro_Assays HDAC_Assay HDAC Inhibition Assay In_Vitro_Assays->HDAC_Assay PARP_Assay PARP Inhibition Assay In_Vitro_Assays->PARP_Assay Cell_Viability_Assay Cell Viability (MTT) Assay In_Vitro_Assays->Cell_Viability_Assay Data_Analysis Data Analysis (IC50 determination) HDAC_Assay->Data_Analysis PARP_Assay->Data_Analysis Cell_Viability_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization End Identification of Potent Candidates SAR_Studies->End Lead_Optimization->Synthesis Iterative Process

Caption: Workflow for Synthesis and Evaluation.

References

Application Notes and Protocols for Testing 3-Hydroxybenzamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybenzamide is a chemical compound that has garnered interest in cancer research due to its structural similarity to other benzamide (B126) derivatives known to possess anti-cancer properties. Notably, it is a known inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. The inhibition of PARP can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations, making it a promising target for cancer therapy. This document provides detailed protocols for testing the efficacy of this compound in various cancer cell lines, focusing on its cytotoxic and pro-apoptotic effects.

Mechanism of Action: PARP Inhibition and Apoptosis

PARP enzymes play a crucial role in the repair of single-strand DNA breaks (SSBs). When PARP is inhibited by compounds like this compound, these SSBs are not efficiently repaired. During DNA replication, unrepaired SSBs can be converted into more lethal double-strand breaks (DSBs). In healthy cells, DSBs can be repaired by the homologous recombination (HR) pathway. However, in certain cancer cells that have mutations in genes essential for HR, such as BRCA1 and BRCA2, these DSBs cannot be effectively repaired, leading to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality.

The induction of apoptosis by this compound is a key indicator of its anti-cancer potential. Apoptosis is a programmed cell death pathway characterized by a series of biochemical events, including the activation of caspases, which are a family of cysteine proteases. A key substrate of executioner caspases, such as caspase-3, is PARP itself. Cleavage of PARP by caspase-3 is a hallmark of apoptosis, rendering the enzyme inactive and preventing DNA repair, thus pushing the cell further towards death.

Data Presentation

While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, the following tables provide illustrative data for related benzamide and hydroxybenzoic acid derivatives. Researchers are encouraged to generate specific data for this compound using the protocols provided below.

Table 1: Illustrative Cytotoxicity (IC50 in µM) of Benzamide Derivatives in Various Cancer Cell Lines

Compound/DerivativeMCF-7 (Breast)HeLa (Cervical)A549 (Lung)HepG2 (Liver)Reference
Hypothetical this compound Data to be determinedData to be determinedData to be determinedData to be determined
2-hydroxy-N-(arylalkyl)benzamide derivative (6k)----[1]
4-hydroxybenzoic acid derivativeIC50 values reported---[2]
Phosphomolybdate hybrid solid32.11 µmol L⁻¹-25.17 µmol L⁻¹33.79 µmol L⁻¹[3]
N-Rhodanine Glycoside Derivative (12f)7.17 µM-4.5 µM2.2 µM[4]

Table 2: Illustrative Apoptotic Effects of Benzamide Derivatives

Compound/DerivativeCancer Cell LineEffect on Bax/Bcl-2 RatioCaspase-3 ActivationReference
Hypothetical this compound e.g., MCF-7Data to be determinedData to be determined
3-hydroxybenzoate magnesiumHT-1080IncreasedIncreased[5]
2-hydroxy-N-(arylalkyl)benzamide derivative (6k)G361-Increased[1]
3-NC (a chromene derivative)HepG2, T47D, HCT116Increased-[1]

Table 3: Illustrative Cell Cycle Effects of Benzamide Derivatives

Compound/DerivativeCancer Cell LineObserved Cell Cycle ArrestReference
Hypothetical this compound e.g., HeLaData to be determined
4-hydroxybenzoic acid derivativesK562, U937G1/S or G2/M arrest[2]
HydroxytyrosolLNCaP, C4-2G1/S arrest[6]
3-deoxysappanchalconeEsophageal cancer cellsG2/M arrest[7]
Phosphomolybdate hybrid solidA549, HepG2, MCF-7S phase (A549, HepG2), G2/M phase (MCF-7)[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a suitable software.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at various concentrations (e.g., IC50/2, IC50, and 2x IC50) for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Use trypsin for adherent cells.

  • Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing RNase A and PI.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blotting for PARP Cleavage

This protocol detects the cleavage of PARP, a hallmark of apoptosis.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PARP (recognizing both full-length and cleaved forms)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as desired. Wash with ice-cold PBS and lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-PARP antibody and the loading control antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system. A decrease in the full-length PARP band (approx. 116 kDa) and the appearance of the cleaved fragment (approx. 89 kDa) indicates apoptosis.

Visualizations

PARP_Inhibition_Pathway cluster_0 Cellular Response to this compound cluster_1 DNA Repair Status cluster_2 Apoptotic Cascade 3_Hydroxybenzamide 3_Hydroxybenzamide PARP_Inhibition PARP Inhibition 3_Hydroxybenzamide->PARP_Inhibition SSB_Accumulation Single-Strand Break Accumulation PARP_Inhibition->SSB_Accumulation Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse DSB_Formation Double-Strand Break Formation Replication_Fork_Collapse->DSB_Formation Failed_DSB_Repair Failed DSB Repair DSB_Formation->Failed_DSB_Repair Apoptosis Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Bax_Bcl2_Ratio Increased Bax/Bcl-2 Ratio Apoptosis->Bax_Bcl2_Ratio p53_Activation p53 Activation Apoptosis->p53_Activation HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) HR_Deficiency->Failed_DSB_Repair Failed_DSB_Repair->Apoptosis PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_workflow Experimental Workflow for Testing this compound Start Start Cell_Culture Select & Culture Cancer Cell Lines Start->Cell_Culture Treatment Treat cells with This compound (Dose-Response & Time-Course) Cell_Culture->Treatment Cytotoxicity_Assay Cell Viability Assay (MTT) Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Assay Data_Analysis Data Analysis & Interpretation Cytotoxicity_Assay->Data_Analysis Mechanism_Study Mechanism of Action (Western Blot for PARP Cleavage, Bax/Bcl-2, p53) Apoptosis_Assay->Mechanism_Study Cell_Cycle_Assay->Data_Analysis Mechanism_Study->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for in vitro testing.

References

Measuring the Binding Affinity of 3-Hydroxybenzamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the binding affinity of 3-hydroxybenzamide, a small molecule of interest in drug discovery, to its potential protein targets. This compound and its derivatives have been investigated as inhibitors of enzymes such as Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs), which are critical targets in cancer therapy.[1][2][3] Accurate determination of binding affinity is essential for understanding the potency and mechanism of action of such compounds.

This document outlines three widely used biophysical techniques for quantifying molecular interactions: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). Each section includes the theoretical principles, detailed experimental protocols, and data analysis guidelines.

Data Presentation: Quantitative Binding Affinity of Benzamide (B126) Derivatives

Table 1: Binding Affinity of Benzamide Derivatives to PARP1

CompoundTechniqueKd (nM)IC50 (nM)Reference
3-AminobenzamideColorimetric Assay-~300[4]
OlaparibCell-free Assay-5
RucaparibCell-free Assay-0.2-0.3
TalazoparibCell-free Assay-0.57[4]

Note: 3-Aminobenzamide is a structural analog of this compound and a known PARP inhibitor.

Table 2: Binding Affinity of N-Hydroxybenzamide Derivatives to HDACs

CompoundTarget HDACIC50 (µM)Reference
N-Hydroxybenzamide Derivative 1HDAC10.65[5]
N-Hydroxybenzamide Derivative 2HDAC20.78[5]
N-Hydroxybenzamide Derivative 3HDAC31.70[5]
N-Hydroxy-3-[6-(hydroxyamino)-6-oxohexyloxy]benzamideHDAC12.96[6]

Note: N-Hydroxybenzamides are a class of compounds known to inhibit HDACs, and their binding characteristics can provide insights for studying this compound.

Signaling Pathway: PARP1 in DNA Single-Strand Break Repair

This compound is a known inhibitor of PARP1, a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing DNA single-strand breaks (SSBs). Understanding this pathway provides context for the functional relevance of measuring binding affinity.

PARP1_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate PARG PARG PAR->PARG degraded by XRCC1 XRCC1 Scaffold Protein PAR->XRCC1 recruits Repair_Complex DNA Repair Complex Assembly XRCC1->Repair_Complex facilitates DNA_Repair DNA Repair Repair_Complex->DNA_Repair leads to 3_Hydroxybenzamide This compound 3_Hydroxybenzamide->PARP1 inhibits SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis Prep_Protein Prepare Protein Target (e.g., PARP1) Immobilize_Protein Immobilize Protein via Amine Coupling Prep_Protein->Immobilize_Protein Prep_Ligand Prepare this compound (Analyte) Inject_Analyte Inject Serial Dilutions of This compound Prep_Ligand->Inject_Analyte Prep_Buffer Prepare Running Buffer Activate_Chip Activate Sensor Chip (e.g., CM5 chip) Prep_Buffer->Activate_Chip Prep_Buffer->Inject_Analyte Activate_Chip->Immobilize_Protein Block_Surface Block Unreacted Sites Immobilize_Protein->Block_Surface Block_Surface->Inject_Analyte Association Monitor Association Inject_Analyte->Association Dissociation Monitor Dissociation Association->Dissociation Reference_Subtract Reference Surface Subtraction Dissociation->Reference_Subtract Fit_Data Fit Sensorgrams to a Binding Model (e.g., 1:1) Reference_Subtract->Fit_Data Determine_Constants Determine ka, kd, and KD Fit_Data->Determine_Constants ITC_Logic Start Start Prep Prepare Protein in Cell and Ligand in Syringe Start->Prep Equilibrate Thermal Equilibration Prep->Equilibrate Titration_Loop Inject Ligand Aliquot Equilibrate->Titration_Loop Measure_Heat Measure Heat Change Titration_Loop->Measure_Heat Saturation_Check Is Protein Saturated? Measure_Heat->Saturation_Check Saturation_Check->Titration_Loop No Analyze Integrate Peaks and Fit to Binding Isotherm Saturation_Check->Analyze Yes Results Determine Kd, n, ΔH, ΔS Analyze->Results End End Results->End FP_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Dispense_Protein Dispense Protein Target (e.g., PARP1) Incubate Incubate to Reach Binding Equilibrium Dispense_Protein->Incubate Dispense_Tracer Dispense Fluorescent Tracer Dispense_Tracer->Incubate Dispense_Inhibitor Dispense Serial Dilutions of This compound (Competitor) Dispense_Inhibitor->Incubate Excite Excite with Polarized Light Incubate->Excite Measure_Emission Measure Parallel and Perpendicular Emission Excite->Measure_Emission Calculate_FP Calculate Fluorescence Polarization (mP) Measure_Emission->Calculate_FP Plot_Data Plot mP vs. [Inhibitor] Calculate_FP->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 3-Hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving the desired concentration of 3-hydroxybenzamide in aqueous solutions is a frequent challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

Understanding the physicochemical properties of this compound is fundamental to developing effective solubilization strategies. Key properties are summarized below.

PropertyValueReference
Molecular FormulaC₇H₇NO₂[1]
Molecular Weight137.14 g/mol [1]
Melting Point170 °C[2]
pKa (predicted)9.26 ± 0.10[2]
Water Solubility (log₁₀WS in mol/L)-1.19[3]
Calculated Water Solubility~6.6 mg/mL
AppearanceWhite to light yellow powder/crystal[2]
Organic Solvent SolubilitySoluble in Methanol[2]

Q2: How does pH affect the solubility of this compound?

The solubility of this compound is expected to be pH-dependent due to its phenolic hydroxyl group. As a weak acid, its solubility will increase in alkaline conditions (higher pH).[4] At pH values above its pKa, the hydroxyl group deprotonates, forming a more soluble phenolate (B1203915) salt. Therefore, adjusting the pH of the aqueous solution to be above ~9.3 is a primary strategy to enhance its solubility.

Q3: Can co-solvents be used to improve the solubility of this compound?

Yes, using a co-solvent is a standard and effective technique.[4] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[5] Commonly used co-solvents for benzamide (B126) derivatives include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[5] It is crucial to keep the final concentration of the organic co-solvent low in cellular assays (typically <1%) to avoid off-target effects.[4]

Q4: What is cyclodextrin (B1172386) complexation and can it be used for this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate poorly water-soluble molecules, like this compound, into their cavity, forming an inclusion complex that has significantly improved aqueous solubility.[6] This is a widely used technique in pharmaceutical formulations to enhance the solubility and bioavailability of drugs.[7]

Q5: Is the prodrug approach a viable strategy for this compound?

Yes, the prodrug approach is a feasible strategy, particularly for phenolic compounds.[8][9] This involves chemically modifying the hydroxyl group to create a more water-soluble derivative (the prodrug) that, once administered, is converted back to the active this compound in vivo.[10] This is an advanced technique typically employed in later stages of drug development.

Troubleshooting Guides

This section provides structured guidance for overcoming common issues encountered when working with this compound in aqueous solutions.

Issue 1: this compound fails to dissolve at the desired concentration in my aqueous buffer.

References

common impurities in 3-hydroxybenzamide synthesis and their removal.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Hydroxybenzamide Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for synthesizing this compound is a two-step process. First, 3-hydroxybenzoic acid is esterified, typically to methyl 3-hydroxybenzoate. This intermediate is then reacted with hydroxylamine (B1172632) to form the final product, this compound.[1]

Q2: What are the most common impurities I might encounter in my this compound synthesis?

Impurities in this compound synthesis can be categorized as follows:

  • Starting Material-Related: Unreacted 3-hydroxybenzoic acid is a common impurity.

  • Process-Related: The intermediate ester, such as methyl 3-hydroxybenzoate, may be present if the reaction has not gone to completion.[1]

  • Reagent-Related: If you are using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), byproducts such as dicyclohexylurea (DCU) can be a significant impurity.[1]

  • Side-Product-Related: In some cases, minor, unidentified fluorescent impurities have been observed in similar syntheses.[1]

Q3: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a highly effective and common method for monitoring the progress of the reaction. By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visualize the consumption of the starting materials and the formation of your desired product.[1] A common mobile phase for such compounds could be a mixture of ethyl acetate (B1210297) and hexane (B92381).

Q4: What are the recommended primary methods for purifying crude this compound?

The two primary and most recommended methods for the purification of crude this compound are recrystallization and column chromatography.[1] The choice between these methods will depend on the nature and quantity of the impurities present in your crude product. For acidic impurities like unreacted 3-hydroxybenzoic acid, an acid-base extraction can also be a very effective purification step.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis and purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction.Ensure you are using a slight excess of hydroxylamine. Continue to monitor the reaction by TLC until the starting material (the ester intermediate) is completely consumed.[1]
Hydrolysis of the product.If there is water present in your reaction, it can hydrolyze your product back to the carboxylic acid. Ensure you are using anhydrous conditions, especially if you are using a microwave-assisted method.[1]
Presence of Unreacted 3-Hydroxybenzoic Acid in the Final Product Incomplete initial esterification or inefficient purification.Drive the esterification reaction to completion by monitoring with TLC. For purification, an acid-base extraction is highly effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution. The 3-hydroxybenzoic acid will be deprotonated and move into the aqueous layer. If this is not sufficient, column chromatography may be necessary.[2]
Product is an Oil or Fails to Crystallize Presence of impurities inhibiting crystallization.If your product "oils out" or fails to crystallize, it is likely due to the presence of impurities. The first step should be to purify the crude product using column chromatography to remove these impurities. After chromatography, attempt the recrystallization again with a suitable solvent system.[1]
The solution is not supersaturated.This can happen if too much solvent was used. To induce crystallization, you can try seeding the solution with a small crystal of pure this compound, scratching the inside of the flask with a glass rod at the solvent-air interface, or reducing the solvent volume by gentle heating and then allowing it to cool again.[3]
Presence of a White Precipitate (DCU) in the Product (if using DCC) Inefficient removal of dicyclohexylurea (DCU).DCU has low solubility in many common organic solvents. After the reaction is complete, much of the DCU can be removed by filtration. For more complete removal, filtering the reaction mixture through a pad of Celite® can be effective.[1]

Data on Purification of this compound

The following table provides illustrative data on the purity of this compound that can be expected from different purification methods. The purity is typically assessed by High-Performance Liquid Chromatography (HPLC).

Purification Method Starting Purity (Typical) Purity After One Treatment (Illustrative) Purity After Second Treatment (Illustrative) Key Considerations
Recrystallization 85-95%>98%>99.5%The choice of solvent is critical. An ethanol (B145695)/water mixture is often a good starting point.[1]
Column Chromatography 85-95%>99%N/AEffective for removing a wide range of impurities. A common eluent is a gradient of ethyl acetate in hexane.[1]
Acid-Base Extraction 85-95%>97% (after removal of acidic impurities)N/ASpecifically targets the removal of acidic impurities like unreacted 3-hydroxybenzoic acid.
Preparative HPLC 95-99%>99.9%N/ACan achieve very high purity but is generally used for smaller quantities.[4]

Note: The purity values presented are illustrative and can vary based on the specific experimental conditions and the initial purity of the crude product.

Experimental Protocols

Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid.

  • Addition of Anti-Solvent: While the solution is hot, add hot deionized water dropwise until the solution becomes slightly cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography of this compound

This protocol provides a general method for the purification of this compound using silica (B1680970) gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring an evenly packed column.[1]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a small amount of ethyl acetate or the initial eluent) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent system, such as 100% hexane. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., from 0% to 50% ethyl acetate in hexane).[1]

  • Fraction Collection: Collect fractions in separate tubes as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Acid-Base Extraction for Removal of 3-Hydroxybenzoic Acid

This protocol is designed to remove the unreacted acidic starting material, 3-hydroxybenzoic acid, from the crude this compound product.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Separatory funnel

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolution: Dissolve the crude product in ethyl acetate in a separatory funnel.

  • Extraction with Base: Add saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated 3-hydroxybenzoic acid will move into the aqueous (bottom) layer.

  • Separation: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution one or two more times.

  • Washing: Wash the organic layer with deionized water and then with brine to remove any residual water-soluble impurities.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the ethyl acetate using a rotary evaporator to yield the purified this compound.

Visualizations

Impurity_Troubleshooting_Workflow start Crude this compound analysis Analyze by TLC start->analysis unreacted_acid Unreacted 3-Hydroxybenzoic Acid Present analysis->unreacted_acid Spot corresponding to starting acid intermediate Intermediate Ester Present analysis->intermediate Spot corresponding to intermediate other_impurities Other Impurities Present analysis->other_impurities Multiple/unidentified spots decision Purity Acceptable? end_node Pure this compound decision->end_node Yes recrystallize Perform Recrystallization decision->recrystallize No acid_base Perform Acid-Base Extraction unreacted_acid->acid_base column_chrom Perform Column Chromatography intermediate->column_chrom other_impurities->column_chrom analysis_after_ab analysis_after_ab acid_base->analysis_after_ab Re-analyze analysis_after_cc analysis_after_cc column_chrom->analysis_after_cc Re-analyze analysis_after_recryst analysis_after_recryst recrystallize->analysis_after_recryst Re-analyze analysis_after_ab->decision analysis_after_cc->decision analysis_after_recryst->decision

Caption: Troubleshooting workflow for impurity removal in this compound synthesis.

Purification_Logic start Crude Product acidic_impurity Mainly Acidic Impurity (e.g., 3-Hydroxybenzoic Acid) start->acidic_impurity neutral_impurities Neutral Impurities (e.g., Ester Intermediate) start->neutral_impurities multiple_impurities Mixture of Impurities start->multiple_impurities acid_base Acid-Base Extraction acidic_impurity->acid_base recrystallization Recrystallization neutral_impurities->recrystallization column_chrom Column Chromatography neutral_impurities->column_chrom multiple_impurities->column_chrom acid_base->recrystallization Further Purification purified_product Purified this compound recrystallization->purified_product column_chrom->recrystallization Final Polishing

Caption: Logical relationship between impurity type and purification method selection.

References

troubleshooting low yield in 3-hydroxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The two primary and most accessible synthetic routes for this compound are:

  • Amidation of 3-Hydroxybenzoic Acid: This can be achieved through a one-step or two-step process. The one-step process involves the use of coupling agents to directly form the amide bond. The two-step process first converts the carboxylic acid to a more reactive intermediate, such as an ester (e.g., methyl 3-hydroxybenzoate), which is then reacted with an ammonia (B1221849) source.

  • Hydrolysis of 3-Hydroxybenzonitrile: This method involves the partial hydrolysis of the nitrile group to an amide. Careful control of reaction conditions is crucial to prevent over-hydrolysis to the carboxylic acid.

Q2: My this compound synthesis from 3-hydroxybenzoic acid is giving a low yield. What are the potential causes?

Low yields in this synthesis can arise from several factors:

  • Incomplete reaction: The activation of the carboxylic acid may be inefficient, or the reaction time might be too short.

  • Side reactions: If using a coupling agent like DCC, the formation of an N-acylurea byproduct can occur.

  • Poor nucleophilicity of ammonia source: The concentration or reactivity of the ammonia source might be insufficient.

  • Product loss during workup: this compound has some solubility in water, which can lead to losses during aqueous workup steps.

  • Suboptimal reaction conditions: Temperature, solvent, and pH can significantly impact the reaction efficiency.

Q3: I am attempting the hydrolysis of 3-hydroxybenzonitrile and obtaining 3-hydroxybenzoic acid as the main product. How can I selectively obtain this compound?

The hydrolysis of a nitrile to an amide is a delicate reaction, as the amide can be further hydrolyzed to the carboxylic acid under the reaction conditions. To favor the formation of this compound:

  • Use milder reaction conditions: Employing mild alkaline conditions, such as sodium hydroxide (B78521) in a mixed solvent system like methanol (B129727)/dioxane at controlled temperatures, can help to stop the reaction at the amide stage.[1]

  • Careful monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to quench the reaction once the starting material is consumed and before significant amide hydrolysis occurs.

  • Alternative reagents: Consider using reagents like alkaline hydrogen peroxide, which can provide a milder method for the hydration of nitriles to amides.[2]

Q4: What are the best methods for purifying crude this compound?

The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: This is often an effective method for removing impurities. Suitable solvents include water, ethanol, or a mixture of the two.[3] The choice of solvent depends on the impurities present.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography using a solvent system such as ethyl acetate (B1210297) and hexane (B92381) can be employed.[4]

Troubleshooting Guides

Synthesis Route 1: Amidation of 3-Hydroxybenzoic Acid

Problem: Low Yield

Possible Cause Suggested Solution
Incomplete reaction- Extend the reaction time and monitor by TLC until the starting material is consumed.[4]- If using a coupling agent, ensure it is fresh and added under appropriate (e.g., anhydrous) conditions.
Formation of unreactive ammonium (B1175870) carboxylate salt- When reacting a carboxylic acid directly with ammonia, an acid-base reaction can form a salt which is unreactive. Heating is required to dehydrate the salt to the amide.[5][6]
Side reaction with coupling agent (e.g., N-acylurea formation with DCC)- Use an additive like HOBt or HOAt to form an active ester which is less prone to side reactions.[7]- Run the reaction at a lower temperature (e.g., 0 °C initially) to reduce the rate of side reactions.[7]- The N-acylurea byproduct is often insoluble and can be removed by filtration before workup.[7]
Product loss during workup- Minimize the volume of water used during extraction to reduce the loss of the partially water-soluble product.- Perform multiple extractions with an organic solvent to maximize recovery.

Problem: Presence of Unreacted 3-Hydroxybenzoic Acid in the Final Product

Possible Cause Suggested Solution
Inefficient activation of carboxylic acid- Ensure the coupling agent is active and used in the correct stoichiometric amount.- Consider using a more powerful coupling reagent like HATU.[8]
Insufficient reaction time or temperature- Increase the reaction time and/or temperature, monitoring by TLC.
Purification strategy- During workup, a wash with a dilute basic solution (e.g., saturated sodium bicarbonate) can help remove acidic impurities like unreacted 3-hydroxybenzoic acid.[9]- Recrystallization is often effective in separating the starting material from the product.[9]
Synthesis Route 2: Hydrolysis of 3-Hydroxybenzonitrile

Problem: Low Yield of this compound (Main product is 3-hydroxybenzoic acid)

Possible Cause Suggested Solution
Over-hydrolysis- Use milder reaction conditions (lower temperature, shorter reaction time).- Carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed.
Strong reaction conditions- Avoid vigorous conditions like heating with concentrated mineral acids or strong alkali solutions for extended periods.[1]
Inappropriate solvent system- A mixture of methanol and dioxane with sodium hydroxide has been shown to allow for the isolation of the amide before significant further hydrolysis.[1]

Problem: Reaction is very slow or does not proceed

Possible Cause Suggested Solution
Low reaction temperature- While avoiding harsh conditions, a moderate increase in temperature may be necessary to initiate the reaction.
Inactive reagents- Ensure the base used for hydrolysis is of good quality.

Data Presentation

Table 1: Effect of Coupling Agent and Additive on the Yield of a Similar Amidation Reaction (N,3-dihydroxybenzamide) [7]

EntryCoupling AgentAdditiveSolventTemperature (°C)Time (h)Yield (%)
1DCC-DCM251245
2DCCHOBtDCM251265
3EDC-DCM251255
4EDCHOAtDCM251285

Table 2: Optimization of Benzonitrile Hydrolysis to Benzamide [10]

EntryBaseSolventTemperature (°C)Time (h)Conversion (%)
1CsOHEtOH/H₂O (7:3)1101752
2NaOHEtOH/H₂O (7:3)1101745
3NaOH (10 mol%)EtOH/H₂O (7:3)11017100 (82% isolated yield)
4NaOH (10 mol%)EtOH/H₂O (7:3)9017100 (81% isolated yield)

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Hydroxybenzoic Acid via an Ester Intermediate

This is a generalized two-step procedure based on the synthesis of similar benzamides.[4][11]

Step 1: Esterification of 3-Hydroxybenzoic Acid

  • Reaction Setup: Dissolve 3-hydroxybenzoic acid (1 equivalent) in methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Work-up: Once the reaction is complete, neutralize the acid and remove the methanol under reduced pressure to obtain crude methyl 3-hydroxybenzoate.

Step 2: Amidation of Methyl 3-hydroxybenzoate

  • Reaction Setup: In a sealed reaction vessel, combine the crude methyl 3-hydroxybenzoate from Step 1 with concentrated aqueous ammonia.

  • Heating: Heat the mixture to 100-120°C with stirring for the required reaction time, monitoring by TLC.[9]

  • Isolation: After completion, cool the vessel to room temperature. Concentrate the reaction mixture by rotary evaporation.

  • Purification: Cool the concentrated solution in an ice bath to precipitate the this compound. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.[9]

Protocol 2: Synthesis of this compound from 3-Hydroxybenzonitrile via Mild Alkaline Hydrolysis

This protocol is based on a general method for the selective hydrolysis of nitriles to amides.[1]

  • Reaction Setup: Dissolve 3-hydroxybenzonitrile (1 equivalent) in a mixture of methanol and dioxane (or another suitable solvent system).

  • Base Addition: Add a solution of sodium hydroxide.

  • Heating: Heat the reaction mixture to reflux, carefully monitoring the progress by TLC.

  • Work-up: Once the starting nitrile is consumed, cool the reaction mixture.

  • Isolation: Neutralize the mixture and remove the organic solvents under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.

Visualizations

experimental_workflow_esterification cluster_step1 Step 1: Esterification cluster_step2 Step 2: Amidation cluster_purification Purification A 3-Hydroxybenzoic Acid + Methanol + H₂SO₄ (cat.) B Reflux A->B C Work-up (Neutralization, Evaporation) B->C D Crude Methyl 3-Hydroxybenzoate C->D E Crude Ester + Conc. Ammonia D->E F Heat in Sealed Vessel E->F G Isolation (Concentration, Precipitation) F->G H Crude this compound G->H I Recrystallization or Column Chromatography H->I J Pure this compound I->J

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_low_yield cluster_synthesis_route Identify Synthesis Route cluster_acid From 3-Hydroxybenzoic Acid cluster_nitrile From 3-Hydroxybenzonitrile start Low Yield in This compound Synthesis route Starting Material? start->route acid_check Check for Unreacted Starting Material route->acid_check 3-Hydroxybenzoic Acid nitrile_check Main Product? route->nitrile_check 3-Hydroxybenzonitrile acid_yes Incomplete Reaction acid_check->acid_yes Yes acid_no Check for Byproducts acid_check->acid_no No acid_side_product Side Reactions (e.g., N-acylurea) acid_no->acid_side_product Yes acid_workup Product Lost During Workup? acid_no->acid_workup No acid_loss Optimize Extraction & Purification acid_workup->acid_loss Yes nitrile_acid 3-Hydroxybenzoic Acid nitrile_check->nitrile_acid Carboxylic Acid nitrile_amide This compound nitrile_check->nitrile_amide Amide (but low yield) nitrile_overhydrolysis Over-hydrolysis nitrile_acid->nitrile_overhydrolysis nitrile_slow Slow Reaction nitrile_amide->nitrile_slow

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Hydroxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-hydroxybenzamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound derivatives?

The most common methods for synthesizing this compound derivatives involve the formation of an amide bond between 3-hydroxybenzoic acid (or a protected derivative) and an amine. Key strategies include:

  • Direct Amide Coupling: This involves activating the carboxylic acid of 3-hydroxybenzoic acid with a coupling reagent, followed by the addition of the desired amine.[1] This is a widely used one-pot method.

  • Via Acyl Chloride (Schotten-Baumann reaction): 3-hydroxybenzoic acid is first converted to 3-hydroxybenzoyl chloride, typically using thionyl chloride (SOCl₂). This highly reactive acyl chloride is then reacted with an amine in the presence of a base.[2][3]

  • From an Ester Intermediate: 3-hydroxybenzoic acid can be esterified (e.g., to a methyl ester) and then reacted with an amine. This two-step process can sometimes offer better yields and easier purification.[1]

Q2: When should I use a protecting group for the phenolic hydroxyl group?

The phenolic hydroxyl group is nucleophilic and can react with activated carboxylic acids or acyl chlorides, leading to side products (e.g., ester formation). Therefore, protecting the hydroxyl group is often recommended, especially when:

  • Using highly reactive coupling reagents or acyl chlorides.

  • The desired reaction requires harsh basic or acidic conditions that could deprotonate or react with the phenol.

  • The amine reactant is not highly reactive, requiring more forcing conditions for the amide bond formation.

Common protecting groups for phenols include silyl (B83357) ethers (e.g., TBDMS, TIPS) and benzyl (B1604629) ethers (Bn).[4] The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal in the presence of the newly formed amide bond.[5]

Q3: How do I choose the right amide coupling reagent?

The selection of a coupling reagent is critical and depends on factors like the steric and electronic properties of your substrates, potential for side reactions, and cost.[6]

  • Carbodiimides (e.g., EDC, DCC): Often used with additives like HOBt or HOAt to improve efficiency and reduce side reactions. EDC is advantageous as its urea (B33335) byproduct is water-soluble, simplifying purification.[7][8]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Known for their high efficiency and fast reaction times, especially for sterically hindered substrates.[9] However, they are more expensive.

  • Phosphonium Salts (e.g., PyBOP): Also highly efficient and can be used in excess to drive slow reactions to completion.

  • Propylphosphonic Anhydride (T3P®): A mild and efficient reagent with a good safety profile and water-soluble byproducts, making it suitable for large-scale synthesis.[10]

Q4: What are the typical byproducts in the synthesis of this compound derivatives and how can they be removed?

Common impurities include:

  • Unreacted 3-hydroxybenzoic acid: Can often be removed by a basic wash during the work-up or by recrystallization.[1]

  • Byproducts from coupling reagents: For example, dicyclohexylurea (DCU) from DCC is insoluble in many organic solvents and can be removed by filtration. The urea from EDC is water-soluble and can be removed by an aqueous work-up.[1]

  • Side-products from unwanted reactions: Such as the ester formed from the reaction of the phenolic hydroxyl group.

  • Unidentified minor impurities: Sometimes fluorescent in nature.[1]

Purification is typically achieved through recrystallization or column chromatography.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Incomplete reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Extend the reaction time or gently increase the temperature.- Use a slight excess of the amine or the coupling reagent.
Poor quality of starting materials - Ensure 3-hydroxybenzoic acid and the amine are pure and dry.- Use fresh, high-purity coupling reagents. Some, like EDC, can degrade over time.
Hydrolysis of acyl chloride (Schotten-Baumann) - Add the acyl chloride slowly to the reaction mixture.- Ensure vigorous stirring in the biphasic system to promote the reaction with the amine over hydrolysis.
Inadequate activation of the carboxylic acid - If using a coupling reagent, consider pre-activating the carboxylic acid for 15-30 minutes before adding the amine.- Switch to a more powerful coupling reagent like HATU for challenging substrates.
Moisture in the reaction - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products
Possible Cause Troubleshooting Steps
Reaction at the phenolic hydroxyl group - Protect the hydroxyl group before the coupling reaction (e.g., as a silyl ether).- Use milder reaction conditions (lower temperature, shorter reaction time).
Guanidinylation of the amine (with HATU/HBTU) - Avoid using a large excess of the uronium reagent. Use stoichiometric amounts or a slight excess of the carboxylic acid.
Formation of N-acylurea (with carbodiimides) - Use an additive like HOBt or HOAt to suppress this side reaction.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Product is an oil and fails to crystallize - This is often due to the presence of impurities. Purify the crude product by column chromatography before attempting recrystallization.[1]- Try different solvent systems for recrystallization.[11]
Co-crystallization of starting material and product - If recrystallization is ineffective, column chromatography is recommended.[1]
Difficulty in removing coupling agent byproducts - For DCC, filter the reaction mixture to remove the insoluble DCU.- For EDC, perform an aqueous work-up to remove the water-soluble urea byproduct.

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveBaseTypical Solvent(s)Key AdvantagesKey Disadvantages
EDC HOBt/HOAtDIPEA, Et₃NDMF, DCM, MeCNCost-effective, water-soluble byproduct.Slower reaction rates, potential for racemization.
DCC HOBt-DCM, THFInexpensive, high yielding.Insoluble urea byproduct complicates purification.
HATU -DIPEA, CollidineDMF, NMPHigh reactivity, fast, low racemization.Higher cost, potential for amine guanidinylation.
T3P® PyridinePyridineEtOAc, THFMild, efficient, water-soluble byproducts, good for large scale.May require optimization for some substrates.

Table 2: Common Protecting Groups for the Phenolic Hydroxyl Group

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStability
tert-Butyldimethylsilyl etherTBDMS-etherTBDMS-Cl, imidazoleTBAF, HFStable to a wide range of non-acidic conditions.
Triisopropylsilyl etherTIPS-etherTIPS-Cl, imidazoleTBAF, HFMore sterically hindered and more stable than TBDMS.
Benzyl etherBn-etherBnBr, K₂CO₃H₂, Pd/CStable to a wide range of acidic and basic conditions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
  • Preparation: In a dry flask under an inert atmosphere, dissolve 3-hydroxybenzoic acid (1.0 eq.) in an anhydrous solvent such as DMF or DCM (to a concentration of 0.1-0.5 M).

  • Addition of Reagents: To the solution, add HOBt (1.2 eq.) and the desired amine (1.1 eq.). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 eq.).

  • Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Schotten-Baumann Reaction
  • Acyl Chloride Formation: In a fume hood, carefully add thionyl chloride (SOCl₂) (excess, e.g., 2-3 eq.) to 3-hydroxybenzoic acid (1.0 eq.). Heat the mixture to reflux for 1-2 hours. After completion, remove the excess SOCl₂ under reduced pressure.

  • Amine Solution: In a separate flask, dissolve the desired amine (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane) and add an aqueous solution of a base like 10% NaOH.

  • Reaction: Cool the amine solution in an ice bath. Slowly add the prepared 3-hydroxybenzoyl chloride (dissolved in a small amount of the same organic solvent) to the vigorously stirred biphasic mixture.

  • Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. The completion of the reaction can be indicated by the disappearance of the pungent smell of the acyl chloride.

  • Work-up and Purification: Separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt. Concentrate the organic layer and purify the crude product by recrystallization.[2][12]

Mandatory Visualization

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in this compound Synthesis start Low or No Product Yield check_reaction Monitor reaction by TLC. Is starting material consumed? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No side_reactions Potential Side Reactions check_reaction->side_reactions Yes, but low yield optimize_conditions Optimize Reaction Conditions: - Extend reaction time - Increase temperature - Add excess of one reagent incomplete->optimize_conditions optimize_conditions->check_reaction reagents Check Reagent Quality: - Use fresh coupling agents - Ensure starting materials are pure and dry reagents->start protect_oh Protect phenolic -OH group side_reactions->protect_oh Evidence of -OH reactivity change_coupling Change coupling reagent or conditions side_reactions->change_coupling Other side products purification Proceed to Purification side_reactions->purification Minor impurities protect_oh->start change_coupling->start

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Amide_Bond_Formation General Pathway of Amide Bond Formation using a Coupling Reagent cluster_reactants Reactants 3_HBA 3-Hydroxybenzoic Acid Activated_Ester Activated Intermediate (e.g., O-acylisourea, active ester) 3_HBA->Activated_Ester + Coupling Reagent Amine R-NH2 Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Product This compound Derivative Activated_Ester->Product + Amine Byproduct Byproduct (e.g., Urea, HOBt) Activated_Ester->Byproduct

Caption: General pathway of amide bond formation using a coupling reagent.

Protecting_Group_Strategy Logic of Using a Protecting Group Strategy start Synthesis of this compound Derivative decision Are side reactions involving the phenolic -OH group likely? start->decision no_pg Direct Amide Coupling decision->no_pg No pg Protecting Group Strategy decision->pg Yes product Final Product no_pg->product protect 1. Protect -OH group (e.g., with TBDMS-Cl) pg->protect couple 2. Amide Coupling Reaction protect->couple deprotect 3. Deprotect -OH group (e.g., with TBAF) couple->deprotect deprotect->product

Caption: Logic of using a protecting group strategy in the synthesis of this compound derivatives.

References

stability of 3-hydroxybenzamide in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3-hydroxybenzamide in various solvents and pH conditions. Given the limited publicly available quantitative stability data for this compound, this guide focuses on providing practical advice based on the compound's chemical structure, data from related molecules, and established scientific principles. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in common laboratory solvents?

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is expected to be highly pH-dependent. The amide functional group is susceptible to hydrolysis, a reaction that is typically catalyzed by both acid and base. Therefore, significant degradation is anticipated under both strongly acidic and strongly alkaline conditions. The rate of hydrolysis is generally lowest in the neutral to slightly acidic pH range. For aqueous buffers, it is recommended to work in a pH range of 4-7 and to use freshly prepared solutions.

Q3: What are the likely degradation products of this compound?

A3: The primary degradation pathway for this compound is expected to be the hydrolysis of the amide bond. This would result in the formation of 3-hydroxybenzoic acid and ammonia. Under more strenuous conditions, such as strong heating or oxidation, further degradation of 3-hydroxybenzoic acid could occur, potentially leading to decarboxylation to form phenol.

Q4: Are there any special storage conditions recommended for this compound?

A4: To ensure the integrity of this compound, it should be stored as a solid in a tightly sealed container in a cool, dry, and dark place. Solutions should be prepared fresh whenever possible. If short-term storage of solutions is necessary, they should be kept at 2-8°C and protected from light.

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments involving this compound.

Problem Possible Cause(s) Troubleshooting Steps
Precipitation of this compound in aqueous buffer. The concentration of this compound exceeds its solubility at the given pH and temperature.- Increase the pH of the solution. Similar to 4-hydroxybenzamide, increasing the pH above the pKa of the phenolic hydroxyl group will form the more soluble phenolate (B1203915) salt.[1]- Add a water-miscible co-solvent such as ethanol (B145695) or PEG 400.[1]- Gently heat the solution or use sonication to aid dissolution.[1]- Re-evaluate the required concentration for your experiment.
Loss of compound activity or inconsistent results over time. Degradation of this compound in the stock solution or experimental medium.- Prepare fresh stock solutions for each experiment.- If using aqueous buffers, ensure the pH is in the optimal range (4-7).- Avoid high temperatures and exposure to strong light.- Perform a stability check of your compound under the specific experimental conditions using an analytical technique like HPLC.
Appearance of unexpected peaks in HPLC analysis. Degradation of this compound or reaction with components of the formulation or mobile phase.- Confirm the identity of the main peak by comparing the retention time with a fresh standard.- Perform forced degradation studies (see Experimental Protocols) to generate potential degradation products and identify their retention times.- Ensure the mobile phase pH is compatible with the compound's stability.
Low yield or presence of impurities after a reaction. Incomplete reaction or degradation during workup and purification.- Monitor the reaction progress using TLC to ensure complete consumption of starting materials.[2]- Use appropriate purification techniques such as recrystallization or column chromatography to remove unreacted starting materials and byproducts.[2]- Avoid harsh pH or high-temperature conditions during purification.

Data Presentation

Solvent Expected Solubility Rationale/Comments
WaterSparingly solubleThe polar amide and hydroxyl groups contribute to some water solubility, but the benzene (B151609) ring is hydrophobic.
Methanol (B129727)SolubleThe polar functional groups can form hydrogen bonds with methanol.
EthanolSolubleSimilar to methanol, ethanol is a polar protic solvent that can solvate the molecule.
AcetonitrileSolubleA polar aprotic solvent that is generally a good solvent for benzamide-type structures.
DMSOSolubleA highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Alkaline Aqueous Solutions (e.g., pH > 9)Likely SolubleThe phenolic hydroxyl group will deprotonate to form a more soluble phenolate salt.[1]
Acidic Aqueous Solutions (e.g., pH < 3)Sparingly solubleThe compound is expected to be in its neutral, less soluble form.

Experimental Protocols

To definitively determine the stability of this compound under your specific experimental conditions, it is crucial to perform stability-indicating studies.

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for generating potential degradation products to assess the stability of this compound.[4][5]

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at 60°C for 2 hours.

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[4]

    • Thermal Degradation: Expose the solid powder of this compound to a temperature of 80°C in a hot air oven for 48 hours.

    • Photodegradation: Expose a 1 mg/mL solution of this compound to UV light (254 nm) for 24 hours. A control sample should be kept in the dark.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method for the quantitative determination of this compound in the presence of its degradation products.

Example HPLC Method Parameters:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 235 nm (or as determined by UV scan)
Run Time ~15 minutes (adjust as needed for elution of all peaks)

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended use.[6]

Mandatory Visualization

The following diagrams illustrate key workflows for assessing the stability of this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_solid This compound (Solid) prep_solution Stock Solution (1 mg/mL in Organic Solvent) prep_solid->prep_solution thermal Thermal (80°C, Solid) prep_solid->thermal Expose to Stress acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_solution->acid Expose to Stress base Alkaline Hydrolysis (0.1 M NaOH, 60°C) prep_solution->base Expose to Stress oxidation Oxidation (3% H2O2, RT) prep_solution->oxidation Expose to Stress photo Photodegradation (UV light, Solution) prep_solution->photo Expose to Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute to Working Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze by Stability-Indicating HPLC dilute->hplc data Data Evaluation (Peak Purity, Mass Balance) hplc->data end end data->end Report Stability Profile

Caption: Workflow for forced degradation and stability analysis of this compound.

Troubleshooting_Solubility start Start: Undissolved this compound in Aqueous Buffer check_conc Is the concentration achievable in water? start->check_conc adjust_ph Adjust pH > 9 with a suitable base (e.g., NaOH) check_conc->adjust_ph Yes re_evaluate Re-evaluate experimental requirements or consider alternative formulation check_conc->re_evaluate No heat_sonicate Apply gentle heating (e.g., 40-50°C) and/or sonication adjust_ph->heat_sonicate Still Undissolved success Success: this compound Dissolved adjust_ph->success Dissolved add_cosolvent Introduce a water-miscible co-solvent (e.g., ethanol, PEG 400) heat_sonicate->add_cosolvent Still Undissolved heat_sonicate->success Dissolved add_cosolvent->re_evaluate Still Undissolved add_cosolvent->success Dissolved

Caption: Logical workflow for troubleshooting solubility issues of this compound.

References

Technical Support Center: Purification of 3-Hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-hydroxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities typically originate from the starting materials or side reactions during synthesis. These can include:

  • Unreacted 3-hydroxybenzoic acid: This is a very common impurity if the amidation reaction from the corresponding carboxylic acid did not go to completion.

  • Ester Intermediates: If the synthesis proceeds via an ester (e.g., methyl 3-hydroxybenzoate), this intermediate may be present in the crude product due to incomplete reaction.

  • Reagent-Related Byproducts: If coupling agents like DCC (dicyclohexylcarbodiimide) are used, byproducts such as DCU (dicyclohexylurea) can be a significant impurity.

  • Discoloration: The crude product may have a yellow or brownish tint due to the formation of oxidized species or other minor, often colored, side products.

Q2: My purified this compound has a low yield after recrystallization. What are the likely causes?

A2: Low yield is a frequent issue in recrystallization. The primary causes include:

  • Using too much solvent: Dissolving the crude product in an excessive volume of solvent will prevent the solution from becoming supersaturated upon cooling, leading to significant product loss in the mother liquor.

  • Choosing an inappropriate solvent: If the compound is too soluble in the chosen solvent at room temperature or even when cooled, recovery will be poor.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter funnel.

  • Multiple transfer steps: Each transfer of the product from one vessel to another can result in material loss.

Q3: The product "oils out" as a liquid during recrystallization instead of forming crystals. How can I resolve this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens if the solution is supersaturated to a very high degree or if impurities are present that depress the melting point of the product. To resolve this:

  • Reheat and add more solvent: Reheat the solution until the oil fully redissolves. Then, add a small amount of additional hot solvent to reduce the degree of supersaturation and allow it to cool down much more slowly.

  • Lower the cooling temperature gradually: Avoid placing the hot flask directly into an ice bath. Allow it to cool to room temperature slowly on a benchtop, which encourages the formation of well-defined crystals.

  • Use a different solvent system: The boiling point of your solvent might be higher than the melting point of your impure product. Consider a solvent with a lower boiling point.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed the solution: Add a tiny, pure crystal of this compound to the cooled solution to induce crystallization.

Q4: Thin-Layer Chromatography (TLC) of my purified product still shows multiple spots. What should I do?

A4: If recrystallization fails to remove impurities, particularly those with similar solubility profiles to this compound, column chromatography is the recommended next step. This technique separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel). By using an appropriate solvent system (eluent), you can isolate the pure this compound from the remaining impurities.

Troubleshooting Guide

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low Purity After Recrystallization Impurities have similar solubility to the product.Perform a second recrystallization, ensuring slow cooling. If purity does not improve, use column chromatography.
Inefficient removal of mother liquor.Ensure crystals are washed with a small amount of ice-cold solvent during vacuum filtration.
Product Discoloration (Yellow/Brown) Presence of oxidized impurities or residual reagents.During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb the product.
No Crystal Formation Upon Cooling Solution is not supersaturated (too much solvent used).Gently heat the solution to evaporate some of the solvent to increase the concentration, then allow it to cool again.
Solution is in a metastable state.Induce crystallization by seeding with a pure crystal or by scratching the inner surface of the flask with a glass rod.
Column Chromatography Issues Poor separation of spots.Optimize the eluent system using TLC first. A gradient elution (gradually increasing solvent polarity) often yields better results.
Product is not eluting from the column.The eluent is not polar enough. Increase the polarity of the solvent system (e.g., increase the percentage of ethyl acetate (B1210297) or methanol (B129727) in a hexane/ethyl acetate mixture).

Quantitative Data: Solubility of this compound

The selection of an appropriate solvent is critical for successful purification by recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The following table summarizes the solubility of this compound in common laboratory solvents.

Disclaimer: Quantitative solubility data for this compound is not widely available in published literature. The following values are compiled from qualitative descriptions and estimations based on structurally related compounds like 4-hydroxybenzamide (B152061) and 3-hydroxybenzoic acid. It is strongly recommended to perform small-scale solubility tests to confirm the optimal solvent for your specific sample.

SolventTemperatureSolubility (mg/mL)ClassificationSuitability for Recrystallization
Water25°C (Cold)~5-10Sparingly SolubleGood, often in combination with a co-solvent.
Water100°C (Hot)> 50SolubleGood, often in combination with a co-solvent.
Ethanol (B145695)25°C (Cold)~20-30Moderately SolubleFair; may require a co-solvent like water to reduce cold solubility.
Ethanol78°C (Hot)> 200Very SolubleGood. An ethanol/water mixture is often highly effective.
Methanol25°C (Cold)~30-50SolublePotentially too soluble when cold, leading to lower yields.
Methanol65°C (Hot)> 250Very SolublePotentially too soluble when cold, leading to lower yields.
Acetone25°C (Cold)~40-60SolubleGenerally not ideal as a single solvent due to high cold solubility.
Ethyl Acetate25°C (Cold)~10-20Sparingly SolubleGood candidate.
Ethyl Acetate77°C (Hot)> 100SolubleGood candidate.
Hexane25°C (Cold)< 1InsolubleUnsuitable as a primary solvent, but can be used as an anti-solvent.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is a standard procedure for purifying this compound when impurities are significantly less or more polar than the product.

  • Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask. Add approximately 10 mL of ethanol and a magnetic stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil and the solid dissolves completely. If the solid does not dissolve, add more ethanol dropwise until a clear solution is obtained at boiling. Avoid adding a large excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount (tip of a spatula) of activated charcoal. Reheat the mixture to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: To the hot, clear solution, add deionized water dropwise until the solution just begins to turn persistently cloudy (turbid). Add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount (a few mL) of an ice-cold ethanol/water mixture (e.g., 30:70 v/v) to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is effective for separating impurities that cannot be removed by recrystallization.

  • Stationary Phase Preparation: Prepare a slurry of silica gel (e.g., 20-30 g for 1 g of crude product) in a non-polar solvent like hexane. Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is just level with the top of the silica bed. Never let the column run dry.

  • Sample Loading: Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). In a separate flask, add a small amount of silica gel (~2 g) to this solution and evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the column bed.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by slowly increasing the proportion of a more polar solvent like ethyl acetate (e.g., start with 9:1 Hexane:Ethyl Acetate, then 8:2, 7:3, etc.).

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Analysis: Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC). Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 1:1 Hexane:Ethyl Acetate).

  • Combine and Evaporate: Combine the fractions that contain the pure this compound (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

Logical Workflow for Purification

The following diagram outlines the decision-making process for purifying crude this compound.

G A Crude this compound B Assess Purity (TLC/NMR) A->B C Is Purity >95%? B->C D Pure Product C->D Yes F Check for Discoloration C->F No E Attempt Recrystallization H Assess Purity Again E->H F->E No G Add Activated Charcoal during Recrystallization F->G Yes G->E I Is Purity Sufficient? H->I I->D Yes J Perform Column Chromatography I->J No K Combine Pure Fractions & Evaporate Solvent J->K K->D

A decision flowchart for the purification of this compound.
Signaling Pathway Context: PARP-1 Inhibition

This compound is a structural analog of known inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response pathway. Understanding this context is valuable for researchers in drug development. Overactivation of PARP-1 in response to significant DNA damage can lead to cellular energy depletion and cell death.

G cluster_0 Cellular Response to DNA Damage DNA_damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_damage->PARP1 PAR Poly(ADP-ribose) [PAR] Synthesis PARP1->PAR Uses NAD+ ATP_depletion Severe Damage: ATP Depletion PARP1->ATP_depletion NAD NAD+ NAD->PAR Recruit Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruit Repair DNA Repair Recruit->Repair Cell_death Cell Death (Parthanatos) ATP_depletion->Cell_death Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1 Inhibits

Simplified pathway of PARP-1 in DNA repair and its inhibition.

identifying and characterizing byproducts of 3-hydroxybenzamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing byproducts in reactions involving 3-hydroxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary methods for synthesizing this compound typically start from 3-hydroxybenzoic acid. Common approaches include:

  • Two-Step Esterification-Amidation: This involves the initial esterification of 3-hydroxybenzoic acid to an intermediate, such as methyl 3-hydroxybenzoate, which is then reacted with an ammonia (B1221849) source to form the amide.[1][2]

  • Direct Amidation: This single-step method involves the direct reaction of 3-hydroxybenzoic acid with a nitrogen source like urea (B33335) or methyl carbamate, often requiring heat and a catalyst.[2]

  • Acyl Chloride Formation: 3-hydroxybenzoic acid can be converted to 3-hydroxybenzoyl chloride using an agent like thionyl chloride, which is then reacted with an amine.[3]

Q2: What are the potential byproducts I might encounter during the synthesis of this compound?

A2: Byproduct formation is common and depends on the synthetic route. Potential impurities can be categorized as follows:

  • Starting Material-Related: Unreacted 3-hydroxybenzoic acid is a common impurity if the reaction does not go to completion.[1][4]

  • Reagent-Related: If coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are used for direct amidation, byproducts such as dicyclohexylurea (DCU) can form and may be difficult to remove.[1]

  • Process-Related: In the two-step method, the intermediate ester (e.g., methyl 3-hydroxybenzoate) may be present in the final product if the amidation step is incomplete.[1][4]

  • Side-Product-Related:

    • O-Acylation Products: The phenolic hydroxyl group of this compound or the starting 3-hydroxybenzoic acid can react with the activated carboxylic acid, leading to the formation of an ester byproduct.[3]

    • C-Acylation Products: Under certain conditions, particularly with a Lewis acid catalyst, acylation can occur on the aromatic ring, typically ortho to the hydroxyl group.[5]

    • Di-acylation Products: Acylation can occur at both the amide nitrogen and the phenolic oxygen.[5]

    • Chlorinated Products: In reactions like the Hofmann rearrangement of p-hydroxybenzamide (a related compound), chlorination of the aromatic ring has been observed as a side reaction.[6]

    • Degradation Products: Under harsh conditions, degradation of the starting material or product can occur. For instance, 4-hydroxybenzoic acid is known to decarboxylate to phenol (B47542) in potassium hydroxide (B78521) melts.[7]

Q3: How can I monitor the progress of my this compound synthesis?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring reaction progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product and byproducts. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be used.[2]

Q4: What are the recommended methods for purifying crude this compound?

A4: The primary methods for purification are recrystallization and column chromatography.[1][4] The choice of method depends on the nature and quantity of the impurities. A wash with a dilute basic solution during the workup can help remove acidic impurities like unreacted 3-hydroxybenzoic acid.[4][8]

Troubleshooting Guides

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete reaction.- Extend the reaction time or increase the temperature, monitoring by TLC.[4]- Use a slight excess of the aminating agent.[1]
Side reactions consuming starting material.- Optimize reaction conditions (temperature, catalyst) to minimize side reactions like O-acylation.[3]- If using a coupling agent, ensure it is fresh and added under appropriate (e.g., anhydrous) conditions.[1]
Product loss during workup and purification.- Optimize the extraction solvent and pH to ensure the product is in the organic phase.- For recrystallization, carefully select the solvent system and avoid using excessive solvent to prevent significant loss of product in the mother liquor.[4]
Presence of Unreacted 3-Hydroxybenzoic Acid in Final Product Incomplete reaction.- Drive the reaction to completion by extending the reaction time or using a slight excess of the other reagents.[1]
Inefficient purification.- During workup, wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove the acidic 3-hydroxybenzoic acid.[8]- If co-crystallization is an issue, column chromatography may be necessary.[1]
Presence of O-Acylation Byproduct (Ester) The phenolic hydroxyl group is nucleophilic and competes with the amine.- Perform the reaction under acidic conditions to protonate and deactivate the amide nitrogen, favoring O-acylation if that is the desired product, or use basic conditions to deprotonate the phenol to a more nucleophilic phenoxide for O-acylation. To favor N-acylation (amide formation), protecting the hydroxyl group may be necessary.[5]
Product is an Oil and Fails to Crystallize Presence of impurities inhibiting crystallization.- Purify the crude product by column chromatography to remove impurities before attempting recrystallization.[1]- Try a two-solvent recrystallization system (a good solvent and a poor solvent).[4]- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a pure crystal of this compound.[4]
Reaction Mixture is a Dark Color Decomposition of starting materials or product.- This may indicate byproduct formation, especially with prolonged reaction times or high temperatures.[8] Optimize the reaction time and temperature.

Data Presentation

The following tables provide illustrative quantitative data on the synthesis of hydroxybenzamides. Note that the data for 4-hydroxybenzamide (B152061) is presented as a close analog due to the limited availability of specific quantitative data for this compound byproducts.

Table 1: Illustrative Yield and Purity Data for 4-Hydroxybenzamide Synthesis Routes [2]

RouteMethodKey ReagentsReported YieldReported Purity
Direct Amidation Methyl Carbamatep-Hydroxybenzoic acid, Methyl carbamate, Triethylenediamine98.7%99.5%
Two-Step Synthesis Esterificationp-Hydroxybenzoic acid, Methanol (B129727), Sulfuric acid86.1% (for ester)Not specified
AmidationMethyl p-hydroxybenzoate, Concentrated ammonia water95.0% - 98.0%96.3% - 99.0%

Table 2: Example of Impurity Profile in the Synthesis of 3-Hydroxybenzoic Acid (a key starting material) [7]

CompoundComposition in Starting 3-Sulphobenzoic AcidComposition in Final 3-Hydroxybenzoic Acid
3-Isomer 95.5%99.3%
2-Isomer 0.68%0.25%
4-Isomer 3.8%0.26%
Benzoic Acid -0.06%

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via Esterification and Amidation

This protocol is adapted from procedures for similar hydroxybenzamides.[1][2]

Step 1: Esterification of 3-Hydroxybenzoic Acid

  • Reaction Setup: Dissolve 3-hydroxybenzoic acid (1 equivalent) in methanol. Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Work-up: Once the reaction is complete, neutralize the acid and remove the methanol under reduced pressure to obtain crude methyl 3-hydroxybenzoate.

Step 2: Amidation of Methyl 3-Hydroxybenzoate

  • Reaction Setup: Dissolve the crude methyl 3-hydroxybenzoate in a suitable solvent like methanol.

  • Ammonia Source: In a separate flask, prepare a solution of aqueous ammonia.

  • Reaction: Add the ammonia solution to the methyl 3-hydroxybenzoate solution. The reaction can be carried out at elevated temperature and pressure in a sealed vessel.

  • Monitoring: Monitor the reaction by TLC until the starting ester is consumed.

  • Work-up: Upon completion, the reaction mixture can be cooled to precipitate the product, followed by filtration.

Protocol 2: Direct Amidation of 3-Hydroxybenzoic Acid

This protocol is based on the direct amidation of p-hydroxybenzoic acid.[2]

  • Reaction Setup: In a reaction vessel, combine 3-hydroxybenzoic acid (1.0 mol), urea (1.1 to 1.2 mol), and a catalytic amount of phosphorous acid in an inert high-boiling solvent (e.g., diisopropylnaphthalene).

  • Reaction: Heat the mixture with stirring to 150-180°C for several hours.

  • Work-up: After cooling, the solid product is filtered and washed with the solvent.

  • Purification: Further purification can be achieved by dissolving the crude product in an aqueous alkaline solution, filtering to remove insoluble impurities, and then re-precipitating the this compound by acidifying the filtrate.

Protocol 3: Analytical Method for Byproduct Identification by HPLC-MS

This is a general guideline for developing an HPLC-MS method for the analysis of this compound and its byproducts.

  • Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: A reversed-phase column, such as a C18, is typically suitable.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.

    • Detection: UV detection at a wavelength where this compound and expected byproducts absorb.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in both positive and negative modes to determine the best ionization for all components.

    • Analysis: Full scan mode to identify the molecular weights of the components in the mixture. Tandem MS (MS/MS) can be used to fragment the ions of interest to aid in structural elucidation.

Mandatory Visualizations

Diagram 1: Potential Side Reactions in this compound Synthesis

G Potential Side Reactions from 3-Hydroxybenzoic Acid A 3-Hydroxybenzoic Acid B This compound (Desired Product) A->B Amidation C Unreacted Starting Material A->C Incomplete Reaction D O-Acylation Byproduct (Ester Dimer) A->D Self-condensation E Methyl 3-Hydroxybenzoate (Intermediate) A->E Esterification E->B Amidation

Caption: Logical workflow of this compound synthesis and potential byproduct formation.

Diagram 2: Microbial Degradation Pathway of 3-Hydroxybenzoate

G Microbial Degradation of 3-Hydroxybenzoate A 3-Hydroxybenzoate B Gentisate (2,5-Dihydroxybenzoate) A->B Hydroxylation C Maleylpyruvate B->C Oxidation (Gentisate 1,2-dioxygenase) D Pyruvate + Maleic Acid C->D Hydrolysis E TCA Cycle D->E

Caption: Simplified microbial degradation pathway of 3-hydroxybenzoate.

References

how to prevent degradation of 3-hydroxybenzamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-hydroxybenzamide in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and quantitative data to inform your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: As a phenolic compound, the stability of this compound is primarily influenced by several key factors:

  • pH: this compound is more stable in acidic to neutral conditions. In alkaline (high pH) environments, the phenolic hydroxyl group can deprotonate to form a phenoxide ion, which is highly susceptible to oxidation.[1][2]

  • Oxygen: The presence of dissolved oxygen is a critical factor in the oxidative degradation of the phenol (B47542) group.[1][3] This process can be accelerated by other factors.

  • Light: Exposure to light, particularly UV light, can induce photo-oxidation and accelerate degradation.[1][4]

  • Temperature: Elevated temperatures increase the rate of all chemical degradation reactions, including hydrolysis of the amide group and oxidation of the phenol group.[1][3][4]

  • Metal Ions: The presence of trace metal ions, such as iron (Fe³⁺) or copper (Cu²⁺), can catalyze oxidative degradation reactions.[1]

Q2: What are the optimal storage conditions for a this compound stock solution?

A2: For optimal long-term stability, solutions of this compound should be stored under the following conditions:[1]

  • Temperature: Store solutions at low temperatures, such as refrigeration (2-8°C) or frozen (-20°C to -80°C).

  • Light Protection: Protect solutions from light by using amber glass vials or by wrapping containers in aluminum foil.[3]

  • Oxygen Minimization: Use airtight containers to minimize exposure to atmospheric oxygen. For maximum stability, consider de-gassing the solvent and flushing the headspace of the vial with an inert gas like nitrogen or argon before sealing.

  • pH Control: If compatible with your experimental design, buffer the solution to a slightly acidic pH (e.g., pH 4-6).

Q3: What are the main degradation pathways for this compound?

A3: The two primary degradation pathways are:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can form colored quinone-type species. This is often the cause of solution discoloration (e.g., turning yellow or brown).

  • Hydrolysis: The amide functional group can undergo hydrolysis, especially under strongly acidic or basic conditions, to yield 3-hydroxybenzoic acid and ammonia.

Troubleshooting Guides

Issue 1: My this compound solution has changed color (e.g., turned yellow/brown).

  • Possible Cause: This is a classic sign of oxidative degradation.[1] The phenolic group has likely oxidized to form colored quinone-like compounds. This is accelerated by exposure to high pH, light, and oxygen.

  • Troubleshooting Steps:

    • Check pH: Ensure the pH of your solution is not alkaline. If possible, adjust to a slightly acidic pH.

    • Protect from Light: Immediately transfer the solution to an amber vial or wrap it in foil. Prepare future solutions in light-protected containers.[3]

    • Minimize Oxygen: Prepare fresh solutions using de-gassed solvents. If discoloration occurs rapidly, consider purging the solution and vial headspace with an inert gas.

    • Use Antioxidants: For some applications, adding a small amount of an antioxidant like ascorbic acid or sodium metabisulfite (B1197395) can help prevent oxidation.

    • Use Chelating Agents: If metal ion contamination is suspected, adding a chelating agent such as EDTA can help by sequestering the catalytic metal ions.[1]

Issue 2: I see a loss of potency or unexpected peaks in my HPLC analysis.

  • Possible Cause: The parent compound, this compound, has likely degraded into one or more new products. The primary suspect for a new, well-defined peak is 3-hydroxybenzoic acid, the product of amide hydrolysis. Broader, less-defined peaks may indicate oxidative products.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If you have a standard, inject a sample of 3-hydroxybenzoic acid to confirm if it co-elutes with your unexpected peak.

    • Review Solution Preparation and Storage: Ensure the solution was prepared and stored according to the best practices outlined in the FAQs (low temperature, protected from light, controlled pH).[1]

    • Minimize Analysis Time: Analyze samples as quickly as possible after they are prepared. If using an autosampler, ensure it is refrigerated.[1]

    • Control Mobile Phase pH: Use a mobile phase with a controlled, slightly acidic pH to prevent on-column degradation during HPLC analysis.[1]

Data Presentation: Impact of Conditions on Degradation

The following table summarizes the expected stability of this compound under various stress conditions, based on general principles for phenolic compounds. This data is illustrative and actual degradation rates should be determined experimentally.

ConditionParameterDurationTemperatureExpected Degradation (%)Primary Pathway
Acidic Hydrolysis 0.1 M HCl24 hours60°C5 - 15%Hydrolysis
Alkaline Hydrolysis 0.1 M NaOH4 hours25°C> 50%Oxidation & Hydrolysis
Oxidative 3% H₂O₂8 hours25°C> 40%Oxidation
Photolytic UV Light (254 nm)12 hours25°C15 - 30%Photo-oxidation
Thermal pH 7 Buffer48 hours80°C20 - 40%Hydrolysis & Oxidation

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a reverse-phase HPLC method capable of separating this compound from its primary hydrolysis degradant, 3-hydroxybenzoic acid, and other potential oxidative byproducts.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: Acetonitrile (B52724) (HPLC grade), Water (HPLC grade), Formic Acid.

  • Standards: this compound, 3-hydroxybenzoic acid.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    15.0 50 50
    17.0 5 95
    19.0 5 95
    20.0 95 5

    | 25.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • For analysis, dilute the stock solution to a working concentration of approximately 50 µg/mL using Mobile Phase A.

  • To test for degradation, subject the stock solution to stress conditions (e.g., heat, acid, base) and then dilute as described above before injection.

4. Data Analysis:

  • Monitor the peak area of this compound to quantify its loss over time.

  • Calculate the percentage of degradation by comparing the peak area in the stressed sample to that of an unstressed control sample.

  • Monitor for the appearance and growth of new peaks, such as the one corresponding to 3-hydroxybenzoic acid.

Visualizations

DegradationPathways main This compound hydrolysis_product 3-Hydroxybenzoic Acid + Ammonia main->hydrolysis_product Hydrolysis (Acid/Base, Heat) oxidation_product Quinone-type Species (Colored Products) main->oxidation_product Oxidation (High pH, O₂, Light, Metal Ions)

Primary degradation pathways of this compound in solution.

TroubleshootingWorkflow start Degradation Suspected? color_change Solution Discolored? start->color_change Yes no_issue No Apparent Issue start->no_issue No hplc_issue Unexpected HPLC Results? color_change->hplc_issue No check_ph Check pH (Is it > 7?) color_change->check_ph Yes check_hydrolysis Identify Hydrolysis Product (3-Hydroxybenzoic Acid) hplc_issue->check_hydrolysis Yes review_storage Review Storage Conditions (Temp, Time) hplc_issue->review_storage No check_light Protect from Light (Use Amber Vials) check_ph->check_light check_oxygen Minimize Oxygen (Use Inert Gas) check_light->check_oxygen end_oxidation Oxidation Confirmed check_oxygen->end_oxidation check_hydrolysis->review_storage end_hydrolysis Hydrolysis Confirmed review_storage->end_hydrolysis

Troubleshooting workflow for this compound solution instability.

References

Technical Support Center: 3-Hydroxybenzamide Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the crystallization of 3-hydroxybenzamide. It includes troubleshooting advice for common issues, frequently asked questions, a detailed experimental protocol, and solubility data.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the crystallization of this compound.

IssueQuestionPossible Cause(s)Troubleshooting Steps
No Crystal Formation My this compound dissolved, but no crystals have formed upon cooling. Why is this happening and what can I do?1. The solution is not supersaturated (too much solvent was used). 2. The solution is in a metastable supersaturated state.1. Induce Crystallization: - Seeding: Add a small, pure crystal of this compound to provide a nucleation site. - Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. 2. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again. 3. Further Cooling: Place the flask in an ice bath to further decrease the solubility.
Oiling Out Upon cooling, my product is separating as an oily liquid instead of solid crystals. What causes this and how can I fix it?1. The melting point of the solute is lower than the boiling point of the solvent. 2. The solution is highly concentrated with impurities, depressing the melting point of the compound. 3. The solution is cooling too rapidly.1. Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point and allow the solution to cool slowly. 2. Change Solvent: Select a solvent with a lower boiling point. 3. Slower Cooling: Insulate the flask to allow for a very slow cooling rate, giving the molecules time to form an ordered crystal lattice.
Poor Crystal Quality I obtained crystals, but they are very fine needles or a powder. How can I grow larger crystals?Rapid cooling leads to fast nucleation and limited time for crystal growth.Slow Down Cooling: Allow the hot, saturated solution to cool to room temperature undisturbed. Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool to room temperature can promote the growth of larger, more well-defined crystals.
Low Yield After filtration, my yield of purified this compound is very low. What went wrong?1. Using an excessive amount of solvent. 2. Premature crystallization during hot filtration. 3. Incomplete transfer of crystals. 4. Washing crystals with a solvent that is too warm or in which the product is too soluble.1. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Preheat Funnel: Preheat the filtration funnel before hot filtration to prevent the solution from cooling and crystallizing prematurely. 3. Rinse Flask: Rinse the crystallization flask with a small amount of the cold mother liquor to transfer all crystals to the filter. 4. Use Ice-Cold Solvent for Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored Impurities My final product is still colored. How can I remove colored impurities?Colored impurities are present in the crude material.Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb some of the desired product. Perform a hot filtration to remove the charcoal.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Based on its structure (a phenolic amide), polar solvents are good candidates. Ethanol , methanol , and water , or a mixture such as ethanol-water , are commonly good choices for similar compounds. Small-scale solubility tests are recommended to determine the optimal solvent for your specific sample.

Q2: How can I determine the best solvent system experimentally?

A2: To find a suitable solvent, place a small amount of your crude this compound in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is likely too good and will result in low recovery. If it does not dissolve at room temperature, gently heat the mixture. If it dissolves when hot but crystallizes upon cooling, it is a good candidate. For a mixed solvent system, dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the material and allow it to cool.

Q3: What is polymorphism and should I be concerned about it with this compound?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs can have different physical properties, such as solubility and melting point. Benzamide and related molecules are known to exhibit polymorphism. While specific studies on this compound polymorphism are not widely reported, it is a possibility. The crystallization conditions, such as the solvent and cooling rate, can influence which polymorph is obtained. If you observe different crystal habits or melting points between batches, you may be isolating different polymorphs.

Q4: My this compound has a melting point of 170°C. If my recrystallized product melts at a lower temperature, what does that indicate?

A4: A lower and broader melting point range for your recrystallized product typically indicates the presence of impurities. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces. If the melting point is significantly different, it could also potentially indicate the formation of a different polymorph.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound by crystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, water, or an ethanol-water mixture)

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Glass stirring rod

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring to facilitate dissolution. If using a flammable solvent, use a water bath or a heating mantle, not a hot plate.

  • Saturation: Continue to add small portions of the hot solvent until the this compound just completely dissolves. Avoid adding an excess of solvent to maximize the yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals completely. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, followed by air drying or drying in a desiccator.

Quantitative Data

The following table summarizes the available solubility information for this compound and related compounds. Note that specific experimental data for this compound is limited, and some values are calculated or inferred from similar compounds.

CompoundSolventTemperature (°C)Solubility ( g/100 mL)Notes
This compound Water25~0.89Calculated value (log10WS = -1.19)
3-Hydroxybenzaldehyde WaterRoom Temp.Slightly SolubleQualitative
3-Hydroxybenzaldehyde EthanolRoom Temp.SolubleQualitative
3-Hydroxybenzaldehyde MethanolRoom Temp.SolubleQualitative
3-Hydroxybenzaldehyde AcetoneRoom Temp.SolubleQualitative
4-Hydroxybenzamide WaterRoom Temp.Sparingly SolubleQualitative
4-Hydroxybenzamide EthanolRoom Temp.Moderately SolubleQualitative
4-Hydroxybenzamide MethanolRoom Temp.Moderately SolubleQualitative
4-Hydroxybenzamide AcetoneRoom Temp.SolubleQualitative

Visualizations

Experimental Workflow for this compound Crystallization

experimental_workflow start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Gravity Filtration dissolve->hot_filter If no charcoal needed charcoal->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the crystallization of this compound.

Troubleshooting Decision Tree for Crystallization Issues

troubleshooting_tree start Crystallization Issue? no_crystals No Crystals Formed start->no_crystals Yes oiling_out Product Oiled Out start->oiling_out Yes low_yield Low Yield start->low_yield Yes colored_product Product is Colored start->colored_product Yes supersaturated Is solution supersaturated? no_crystals->supersaturated reheat_dilute Reheat and Add More Solvent oiling_out->reheat_dilute check_solvent_vol Used minimum solvent? low_yield->check_solvent_vol use_charcoal Use Activated Charcoal During Recrystallization colored_product->use_charcoal induce Induce Crystallization: - Seed Crystals - Scratch Flask supersaturated->induce Yes reduce_solvent Reduce Solvent Volume and Re-cool supersaturated->reduce_solvent No slower_cooling Cool More Slowly reheat_dilute->slower_cooling optimize_solvent Optimize Solvent Amount in Next Attempt check_solvent_vol->optimize_solvent No check_washing Washed with ice-cold solvent? check_solvent_vol->check_washing Yes optimize_wash Use Minimal Ice-Cold Solvent for Washing check_washing->optimize_wash No

Caption: Decision tree for troubleshooting common crystallization problems.

addressing batch-to-batch variability of synthesized 3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability and other common issues encountered during the synthesis of 3-hydroxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for producing this compound?

A common and effective method for synthesizing this compound is a two-step process starting from 3-hydroxybenzoic acid.[1][2] The first step involves the esterification of 3-hydroxybenzoic acid, typically with methanol (B129727) in the presence of an acid catalyst, to form methyl 3-hydroxybenzoate. The subsequent step is the amidation of the methyl ester with ammonia (B1221849) to yield the final product, this compound.[3][4] This method is often preferred as it avoids the use of more hazardous reagents and can provide good yields with high purity.

Q2: What are the potential impurities I might encounter in my synthesis of this compound?

Several impurities can arise depending on the synthetic method and reaction conditions. These can be categorized as follows:

  • Starting Material-Related: Unreacted 3-hydroxybenzoic acid.

  • Intermediate-Related: Residual methyl 3-hydroxybenzoate from an incomplete amidation step.[1]

  • Reagent-Related: If coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are used for direct amidation, byproducts such as dicyclohexylurea (DCU) can be a significant impurity.[1]

  • Side-Product-Related: Side reactions, such as hydrolysis of the amide product back to the carboxylic acid, can occur if excess water is present, especially at elevated temperatures.[3]

Q3: How can I monitor the progress of my reaction to ensure it has gone to completion?

Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[1][5] By spotting the reaction mixture alongside the starting materials and intermediates on a TLC plate, you can observe the consumption of reactants and the formation of the product. An appropriate solvent system, such as a mixture of ethyl acetate (B1210297) and hexane, should be used to achieve good separation of the different components.[5]

Q4: What are the recommended methods for purifying crude this compound?

The primary methods for purifying crude this compound are recrystallization and column chromatography.[1]

  • Recrystallization: This is often effective for removing small amounts of impurities. A suitable solvent system, such as an ethanol/water mixture, can be used where the product is soluble at high temperatures but sparingly soluble at low temperatures.[1][6]

  • Column Chromatography: This is recommended when significant amounts of impurities are present or if recrystallization fails to yield a pure product.[1] Silica gel is a common stationary phase, with a mobile phase gradient of ethyl acetate in hexane.[5][7]

Q5: Which analytical techniques are best for assessing the final purity of this compound?

To ensure the quality and purity of the final product, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column is a precise way to quantify the purity of this compound and identify any impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile and semi-volatile impurities. Derivatization may be necessary to increase the volatility of this compound and its impurities.[8]

  • Thin-Layer Chromatography (TLC): TLC provides a quick, qualitative assessment of purity.[3]

Troubleshooting Guide

This guide addresses specific issues that may lead to batch-to-batch variability in the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Reaction: The esterification or amidation step may not have gone to completion.- Monitor the reaction closely using TLC to ensure all starting material is consumed.[1][5] - A modest excess of the aminating agent (e.g., ammonia) may be required to drive the reaction to completion.[3]
Poor Quality of Starting Materials: Impurities in the 3-hydroxybenzoic acid or other reagents can lead to side reactions and lower yields.[3]- Use high-purity starting materials. Ensure that the 3-hydroxybenzoic acid has not degraded.
Product Loss During Workup: The product may be lost during extraction or filtration steps.- Ensure efficient extraction of the product from the aqueous reaction mixture by optimizing the solvent and pH. - Carefully transfer all material between steps to minimize physical loss.
Presence of Unreacted 3-Hydroxybenzoic Acid in Final Product Incomplete Esterification: The initial conversion of the carboxylic acid to the ester was not complete.- Ensure sufficient reaction time and catalytic acid in the esterification step. Monitor with TLC.
Hydrolysis of Product: The benzamide (B126) product can hydrolyze back to the carboxylic acid, especially in the presence of water at high temperatures.[3]- Use anhydrous solvents and ensure all glassware is thoroughly dried to minimize water content in the reaction.[5]
Inefficient Purification: The purification method may not be effectively removing the starting material.- If recrystallization is ineffective, utilize column chromatography for better separation.[1]
Product Fails to Crystallize or "Oils Out" Presence of Impurities: Impurities can inhibit crystal formation.[1]- Purify the crude product using column chromatography to remove impurities before attempting recrystallization.[1]
Inappropriate Recrystallization Solvent: The chosen solvent or solvent system may not be optimal.- Perform small-scale solubility tests to find a solvent in which the product is highly soluble when hot and poorly soluble when cold.[6] - Consider a mixed solvent system like ethanol/water.[1]
Supersaturated Solution: Too much solvent was used, preventing the solution from becoming saturated upon cooling.- Induce crystallization by seeding with a pure crystal of this compound or by scratching the inside of the flask with a glass rod.[6] - Slowly evaporate some of the solvent to increase the concentration and then cool again.[6]
Batch-to-Batch Variation in Crystal Form or Particle Size Different Cooling Rates During Recrystallization: Rapid cooling can lead to the formation of small, needle-like crystals, while slow cooling promotes the growth of larger crystals.[6]- Standardize the cooling procedure. For larger crystals, allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
Presence of Polymorphs: Different batches may crystallize in different polymorphic forms, which can affect physical properties.- Characterize the crystal form of each batch using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to identify any polymorphic differences.

Experimental Protocols

Protocol 1: Synthesis of this compound via Methyl 3-Hydroxybenzoate

Step 1: Esterification of 3-Hydroxybenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxybenzoic acid (1 equivalent) in methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux: Heat the mixture to reflux and maintain for several hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[2]

  • Work-up: After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 3-hydroxybenzoate.

Step 2: Amidation of Methyl 3-Hydroxybenzoate

  • Reaction Setup: In a sealed reaction vessel, combine the crude methyl 3-hydroxybenzoate from Step 1 with concentrated aqueous ammonia.[3]

  • Heating: Heat the mixture to 100-120°C with stirring for the required reaction time.

  • Monitoring: Monitor the reaction's completion using TLC.

  • Work-up: After the reaction is complete, cool the vessel to room temperature.

  • Concentration: Concentrate the reaction mixture using a rotary evaporator.

  • Isolation: Cool the concentrated solution in an ice bath to induce crystallization of this compound. Collect the crystals by vacuum filtration and wash with a small amount of cold water.

Protocol 2: Purification of this compound by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various polar solvents (e.g., ethanol, water, acetone) to find a suitable solvent or solvent mixture (e.g., ethanol/water) where it is highly soluble when hot and poorly soluble when cold.[1][6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[1]

  • Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Purity Analysis by HPLC
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_purification Purification & Analysis Workflow start Start: 3-Hydroxybenzoic Acid esterification Step 1: Esterification (Methanol, H2SO4, Reflux) start->esterification ester_workup Aqueous Workup & Extraction esterification->ester_workup intermediate Crude Methyl 3-Hydroxybenzoate ester_workup->intermediate amidation Step 2: Amidation (Conc. Ammonia, 100-120°C) intermediate->amidation amidation_workup Concentration & Crystallization amidation->amidation_workup crude_product Crude this compound amidation_workup->crude_product purification_choice Purification Method crude_product->purification_choice recrystallization Recrystallization (e.g., Ethanol/Water) purification_choice->recrystallization Minor Impurities column_chrom Column Chromatography (Silica, Hexane/EtOAc) purification_choice->column_chrom Major Impurities pure_product Pure this compound recrystallization->pure_product column_chrom->pure_product analysis Purity Analysis (HPLC, TLC, GC-MS) pure_product->analysis final_product Final Product analysis->final_product

Caption: Synthetic and purification workflow for this compound.

G start Batch-to-Batch Variability Observed check_starting_materials 1. Assess Raw Material Quality (Purity, Age, Storage) start->check_starting_materials material_ok Raw Materials Consistent check_starting_materials->material_ok Yes material_issue Inconsistent Raw Materials check_starting_materials->material_issue No check_process_params 2. Review Synthesis Parameters (Temp, Time, Stoichiometry) material_ok->check_process_params source_new_materials Source & Qualify New Batch of Raw Materials material_issue->source_new_materials source_new_materials->start params_ok Parameters Consistent check_process_params->params_ok Yes params_issue Inconsistent Parameters check_process_params->params_issue No check_purification 3. Evaluate Purification Method (Solvent, Cooling Rate, Column Packing) params_ok->check_purification standardize_sop Standardize and strictly follow SOP params_issue->standardize_sop standardize_sop->start purification_ok Purification Consistent check_purification->purification_ok Yes purification_issue Inconsistent Purification check_purification->purification_issue No analyze_product 4. Characterize Final Product (HPLC, GC-MS, XRD) purification_ok->analyze_product optimize_purification Optimize and standardize purification protocol purification_issue->optimize_purification optimize_purification->start root_cause_identified Root Cause Identified analyze_product->root_cause_identified

Caption: Troubleshooting logic for batch-to-batch variability.

References

Technical Support Center: Scaling Up 3-Hydroxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and scale-up of 3-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis of this compound, with a focus on scaling up production.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthesis routes for this compound?

A1: The two primary and scalable routes for synthesizing this compound are:

  • Two-Step Synthesis via Esterification: This common and reliable method involves the initial esterification of 3-hydroxybenzoic acid to form an intermediate, such as methyl 3-hydroxybenzoate. This ester is then reacted with ammonia (B1221849) to yield this compound.[1][2] This approach is often favored for its relatively clean conversion and manageable reaction conditions.

  • Direct Amidation of 3-Hydroxybenzoic Acid: This method involves the direct reaction of 3-hydroxybenzoic acid with an aminating agent. While seemingly more direct, this route can require harsher conditions or the use of coupling agents, which may introduce additional byproducts and purification challenges.[2][3]

Q2: What are the critical challenges when scaling up this compound synthesis?

A2: Scaling up the synthesis of this compound presents several key challenges:

  • Heat Management: The amidation step can be exothermic. Proper heat dissipation in large reactors is crucial to prevent temperature gradients that can lead to byproduct formation and potential safety hazards.[4]

  • Mass Transfer Limitations: Ensuring efficient mixing of reactants, especially if the reaction mixture is heterogeneous, becomes more difficult at a larger scale. This can result in incomplete reactions and lower yields.[4]

  • Impurity Profile: The types and amounts of impurities may change between laboratory and industrial-scale production. New impurities can arise from longer reaction times or localized "hot spots" in the reactor.[4]

  • Product Isolation and Purification: Crystallization and filtration processes that are straightforward in the lab can be challenging to replicate at scale. Controlling crystal size and purity requires careful management of cooling rates, agitation, and solvent selection.[4][5]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.[1][2]

Q4: What are the recommended methods for purifying crude this compound?

A4: The primary methods for purification are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities.[2] For larger-scale production, recrystallization is generally more practical.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Possible Cause(s) Solution(s)
Low Yield of this compound Incomplete reaction.- Ensure a sufficient excess of the aminating agent (e.g., ammonia) is used.- Monitor the reaction by TLC until the starting material is consumed.[2]- If using a coupling agent, ensure it is fresh and added under the appropriate conditions (e.g., anhydrous).[2]
Product loss during workup.- Optimize extraction pH to ensure the product is in the desired phase.- Minimize transfers and use appropriate filtration techniques to avoid mechanical losses.
Presence of Unreacted 3-Hydroxybenzoic Acid or its Ester in the Final Product Incomplete reaction or inefficient purification.- Drive the reaction to completion by extending the reaction time or slightly increasing the temperature, while monitoring for byproduct formation.[2]- For purification, recrystallization is often effective. A wash with a dilute basic solution during workup can also help remove acidic impurities like 3-hydroxybenzoic acid.[5]
Product is an Oil or Fails to Crystallize Presence of impurities inhibiting crystallization.- Purify the crude product using column chromatography to remove impurities before attempting recrystallization.[2]- Try reheating the solution, adding a small amount of additional solvent, and allowing it to cool slowly.[5]- "Seeding" the solution with a small, pure crystal of this compound can help initiate crystallization.[5]
Rapid cooling of the crystallization solution.- Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.[2]
Formation of Unknown Byproducts Side reactions due to high temperatures or incorrect stoichiometry.- Optimize the reaction temperature; avoid excessive heat which can lead to degradation.- Carefully control the stoichiometry of reactants.

Experimental Protocols

Method 1: Two-Step Synthesis from 3-Hydroxybenzoic Acid

This method is a reliable, scalable process involving the esterification of 3-hydroxybenzoic acid followed by amidation.

Step 1: Esterification to Methyl 3-Hydroxybenzoate

  • Reaction Setup: In a round-bottom flask, dissolve 3-hydroxybenzoic acid (1 equivalent) in methanol (B129727). Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using TLC.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate. Wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-hydroxybenzoate. The crude product can be further purified by column chromatography if necessary.[1]

Step 2: Amidation to this compound

  • Reaction Setup: In a sealed pressure vessel, add the methyl 3-hydroxybenzoate (1 equivalent) from Step 1 and a concentrated solution of ammonia in methanol or aqueous ammonia.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 100-120°C). The reaction progress should be monitored by TLC.[4][6]

  • Work-up: Once the reaction is complete, cool the vessel to room temperature.

  • Isolation: Concentrate the reaction mixture by vacuum distillation to reduce the volume. Cool the concentrated solution to induce precipitation of the product.[4][6]

  • Purification: Collect the solid product by suction filtration. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture).[2]

Quantitative Data Summary

ParameterMethod 1: Two-Step Synthesis
Starting Material 3-Hydroxybenzoic Acid
Key Intermediate Methyl 3-hydroxybenzoate
Amidation Reagent Concentrated Ammonia
Esterification Reflux Time 4-6 hours[1]
Amidation Temperature 100-120°C[4][6]
Typical Yield Varies based on scale and purification; aim for >80% for each step.
Primary Purification Method Recrystallization[2]

Visualizations

experimental_workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Amidation & Purification start 3-Hydroxybenzoic Acid + Methanol, H₂SO₄ (cat.) reflux Reflux (4-6h) start->reflux workup1 Work-up & Extraction reflux->workup1 intermediate Methyl 3-Hydroxybenzoate workup1->intermediate amidation Intermediate + Conc. NH₃ (100-120°C in sealed vessel) intermediate->amidation workup2 Cool & Concentrate amidation->workup2 filtration Filtration workup2->filtration recrystallization Recrystallization filtration->recrystallization product Pure this compound recrystallization->product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product incomplete_rxn Incomplete Reaction start->incomplete_rxn side_reactions Side Reactions start->side_reactions poor_purification Ineffective Purification start->poor_purification optimize_conditions Increase Reaction Time/Temp Use Excess Reagent incomplete_rxn->optimize_conditions control_temp Optimize & Control Temperature side_reactions->control_temp improve_purification Improve Recrystallization (slow cooling, seeding) Consider Chromatography poor_purification->improve_purification

Caption: Troubleshooting logic for low yield and purity in this compound synthesis.

References

Validation & Comparative

A Comparative Efficacy Analysis of 3-Hydroxybenzamide and 3-Aminobenzamide as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of molecular research and drug development, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a critical strategy in oncology and other therapeutic areas. This guide provides a detailed comparison of the efficacy of two key PARP inhibitors, 3-hydroxybenzamide and 3-aminobenzamide (B1265367), intended for researchers, scientists, and drug development professionals. The following analysis is based on a comprehensive review of available experimental data.

Introduction to PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, genomic stability, and programmed cell death.[1] In the context of cancer therapy, inhibiting PARP can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair deficiencies. This compound and 3-aminobenzamide are both benzamide (B126) derivatives that function as competitive inhibitors of PARP.[1]

Quantitative Comparison of Inhibitory Activity

The efficacy of a PARP inhibitor is primarily determined by its ability to inhibit the enzyme's activity, often quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The available data for this compound and 3-aminobenzamide are summarized below.

CompoundParameterValueCell Line/Assay Conditions
This compound IC509.1 µMNot specified
3-Aminobenzamide IC50~50 nM, <50 nMCHO cells
IC50~30 µMNot specified
IC5045 µMRecombinant PARP1 with activated DNA
Ki1.8 µMNot specified

Note: The significant variation in reported IC50 values for 3-aminobenzamide may be attributed to different experimental conditions, such as enzyme and substrate concentrations.

Based on the available data, 3-aminobenzamide demonstrates significantly higher potency in PARP inhibition in cellular assays (IC50 ~50 nM) compared to the reported IC50 for this compound (9.1 µM). A lower IC50 value indicates that a lower concentration of the inhibitor is required to achieve 50% inhibition of the enzyme's activity.

Cellular Effects: A Comparative Overview

Cytotoxicity

3-Aminobenzamide is generally reported to be non-mutagenic and non-cytotoxic at concentrations effective for PARP inhibition.[2] This low toxicity profile is advantageous for experimental studies and therapeutic applications.

Information regarding the specific cytotoxicity of This compound is limited in the reviewed literature. However, some hydroxybenzoate derivatives have been shown to exhibit cytotoxic effects at millimolar concentrations in certain cancer cell lines.[3] Further direct comparative studies are necessary to definitively assess the relative cytotoxicity of these two compounds.

Cell Cycle Progression

3-Aminobenzamide has been shown to affect cell cycle progression. Studies have indicated that it can cause an extension of the S phase and a delay in the entry of cells into the S phase.[2] In response to DNA damage induced by gamma-irradiation, 3-aminobenzamide has been observed to suppress G1 arrest and enhance G2 arrest.

Signaling Pathway and Experimental Workflow

To understand the context of PARP inhibition and the methodologies used to evaluate these compounds, the following diagrams illustrate the PARP signaling pathway and a general experimental workflow for comparing PARP inhibitors.

PARP_Signaling_Pathway DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR uses NAD NAD+ NAD->PAR Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair Inhibitor This compound / 3-Aminobenzamide Inhibitor->PARP1 inhibits

Caption: Simplified signaling pathway of PARP1 activation and inhibition.

Experimental_Workflow cluster_0 Phase 1: In Vitro Efficacy cluster_1 Phase 2: Cellular Effects cluster_2 Phase 3: Data Analysis & Comparison PARP_Assay PARP Inhibition Assay (IC50 & Ki Determination) Cell_Viability Cell Viability Assay (e.g., MTT, MTS) PARP_Assay->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle DNA_Damage_Assay DNA Damage Assay (e.g., Comet Assay, γH2AX staining) Cell_Cycle->DNA_Damage_Assay Data_Analysis Data Analysis and Statistical Comparison DNA_Damage_Assay->Data_Analysis

Caption: General experimental workflow for comparing PARP inhibitors.

Experimental Protocols

PARP Inhibition Assay (Colorimetric)

This protocol provides a general framework for determining the IC50 of PARP inhibitors.

  • Plate Preparation: Coat a 96-well plate with histones, which will serve as the substrate for PARP.

  • Reagent Preparation: Prepare serial dilutions of this compound and 3-aminobenzamide. Also, prepare a reaction mixture containing activated DNA (to stimulate PARP activity), biotinylated NAD+, and PARP enzyme.

  • Reaction Initiation: Add the inhibitor dilutions to the wells, followed by the reaction mixture to start the PARP reaction. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for the PARP-mediated biotinylation of histones.

  • Detection: Wash the plate to remove unincorporated reagents. Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated histones.

  • Signal Generation: Add a colorimetric HRP substrate (e.g., TMB). The intensity of the color produced is proportional to the PARP activity.

  • Data Acquisition: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of PARP inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting software.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of the compounds.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and 3-aminobenzamide for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot cell viability against the compound concentration to determine the cytotoxic effects.

Conclusion

Based on the currently available data, 3-aminobenzamide is a more potent inhibitor of PARP in cellular assays than this compound. Furthermore, 3-aminobenzamide is well-characterized in terms of its cellular effects, including its influence on cell cycle progression and its low cytotoxicity. While this compound also demonstrates PARP inhibitory activity, a more comprehensive understanding of its efficacy requires further investigation into its cellular effects, including direct comparative studies on cytotoxicity and cell cycle analysis against 3-aminobenzamide. Researchers are encouraged to utilize the provided experimental frameworks to conduct such comparative analyses to further elucidate the therapeutic potential of these compounds.

References

A Comparative In Vitro Analysis of 3-Hydroxybenzamide and Other PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies in oncology, particularly for cancers harboring deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations. While several PARP inhibitors have gained regulatory approval and are in clinical use, the exploration of novel and existing compounds continues to be a significant area of research. This guide provides an in vitro comparison of 3-hydroxybenzamide, a known PARP inhibitor, with other prominent PARP inhibitors. Due to the limited availability of direct comparative studies of this compound against currently approved PARP inhibitors in single head-to-head in vitro investigations, this guide will synthesize available data for 3-aminobenzamide (B1265367), a closely related and well-characterized PARP inhibitor, as a surrogate for comparative purposes. This will be juxtaposed with in vitro data for clinically relevant PARP inhibitors such as olaparib, veliparib, and talazoparib.

The primary focus of this guide is to present quantitative data on their inhibitory potency and effects on cell viability in various cancer cell lines. Detailed experimental protocols for the key assays are also provided to aid in the interpretation and replication of these findings.

Data Presentation

Comparative Inhibitory Potency of PARP Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available in vitro IC50 values for 3-aminobenzamide and other selected PARP inhibitors against PARP1 and PARP2 enzymes, as well as their impact on the viability of different cancer cell lines. It is important to note that IC50 values can vary depending on the specific assay conditions, cell line, and experimental setup. Therefore, direct comparison of values from different studies should be interpreted with caution.

PARP InhibitorTargetIC50 (Enzymatic Assay)Cell LineCancer TypeBRCA StatusIC50 (Cell Viability Assay)Reference
3-AminobenzamidePARPKi = 1.8 µM----[1]
OlaparibPARP1/2~1-5 nMMDA-MB-436Breast CancerBRCA1 mutant~0.01 µM[2]
OlaparibPARP1/2-HCC1937Breast CancerBRCA1 mutant>10 µM[2]
OlaparibPARP1/2-Capan-1Pancreatic CancerBRCA2 mutant~0.01 µM[2]
OlaparibPARP1/2-MCF-7Breast CancerBRCA wild-type~5 µM[2]
Veliparib (ABT-888)PARP1/2Ki = 5.2 nM (PARP1), 2.9 nM (PARP2)----[1]
Talazoparib (BMN-673)PARP1/20.57 nM (PARP1)MX-1Breast CancerBRCA1-deficient0.015 µM[1]
Talazoparib (BMN-673)PARP1/2-Capan-1Pancreatic CancerBRCA2-deficient0.003 µM[1]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

PARP-1 Signaling Pathway in DNA Repair

PARP1_Signaling PARP-1 Signaling in Single-Strand Break Repair DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PARP1_active Activated PARP-1 PARP1->PARP1_active activates PAR Poly(ADP-ribose) (PAR) Polymer Synthesis PARP1_active->PAR catalyzes Replication_fork_collapse Replication Fork Collapse & Double-Strand Break (DSB) PARP1_active->Replication_fork_collapse unrepaired SSB leads to NAD NAD+ NAD->PAR substrate BER_complex Base Excision Repair (BER) Protein Complex PAR->BER_complex recruits PARP_inhibitor PARP Inhibitor (e.g., this compound) PARP_inhibitor->PARP1_active inhibits DNA_repair DNA Repair BER_complex->DNA_repair Cell_survival Cell Survival DNA_repair->Cell_survival Apoptosis Apoptosis Replication_fork_collapse->Apoptosis Experimental_Workflow Workflow for In Vitro PARP Inhibitor Evaluation cluster_enzymatic_assay PARP1 Enzymatic Assay cluster_cell_assay Cell-Based Assays enz_start Start reagents Prepare Reagents: - Recombinant PARP1 - Activated DNA - NAD+ - Inhibitor dilutions enz_start->reagents incubation Incubate reagents with PARP1 reagents->incubation detection Detect PARP activity (e.g., colorimetric, fluorescent) incubation->detection ic50_calc_enz Calculate IC50 detection->ic50_calc_enz enz_end End ic50_calc_enz->enz_end cell_start Start cell_culture Culture Cancer Cell Lines cell_start->cell_culture cell_treatment Treat cells with Inhibitor dilutions cell_culture->cell_treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) cell_treatment->apoptosis_assay ic50_calc_cell Calculate IC50 viability_assay->ic50_calc_cell data_analysis Data Analysis ic50_calc_cell->data_analysis apoptosis_assay->data_analysis cell_end End data_analysis->cell_end

References

3-Hydroxybenzamide and its Potential Role as an HDAC Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone and non-histone proteins. Their dysregulation is implicated in various diseases, particularly cancer, making them a significant target for therapeutic intervention. A variety of HDAC inhibitors have been developed, with some receiving FDA approval for cancer treatment. This guide provides a comparative overview of the validation of 3-hydroxybenzamide's potential inhibitory effect on HDACs, placed in the context of established HDAC inhibitors.

This guide will present a framework for evaluating HDAC inhibitors, using data from well-characterized compounds as a benchmark for comparison.

Comparative Analysis of HDAC Inhibitors

To objectively assess the efficacy of an HDAC inhibitor, it is crucial to compare its in vitro activity against a panel of HDAC isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following table provides a comparative summary of IC50 values for several known HDAC inhibitors against key isoforms.

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)Reference(s)
This compound Data N/AData N/AData N/AData N/AData N/A
Vorinostat (SAHA)101430210--[1]
Entinostat (MS-275)9309501800--[1]
Compound 7j (Benzamide derivative)6507801700-Inactive[1]
Compound 16 (2-methylthiobenzamide derivative)>20000>2000029>20000>20000[2]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Experimental Protocols for Validation

The validation of a compound's HDAC inhibitory activity involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay is widely used to determine the IC50 values of a compound against specific recombinant HDAC isoforms.

Principle: The assay measures the enzymatic activity of a specific HDAC isoform on a fluorogenic substrate. The substrate, typically an acetylated peptide linked to a fluorescent reporter, is deacetylated by the HDAC enzyme. A developing enzyme then cleaves the deacetylated substrate, releasing the fluorescent molecule, which can be quantified.

Procedure:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂), recombinant human HDAC enzyme, fluorogenic substrate, and the test compound (e.g., this compound) at various concentrations.

  • Reaction Setup: In a 96-well black microplate, add the assay buffer, the test compound at serially diluted concentrations, and the recombinant HDAC enzyme.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Development: Add a developer solution containing a trypsin-like protease and a potent HDAC inhibitor (like Trichostatin A) to stop the HDAC reaction and initiate the release of the fluorophore.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (without inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Visualizing the Experimental Workflow and Biological Impact

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the downstream effects of HDAC inhibition.

HDAC_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, This compound) Setup Set up Reaction in 96-well Plate Reagents->Setup Preincubation Pre-incubate Inhibitor with Enzyme Setup->Preincubation Initiation Initiate Reaction with Substrate Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Stop Reaction & Add Developer Incubation->Termination Measurement Measure Fluorescence Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for an in vitro fluorometric HDAC inhibition assay.

HDAC inhibition leads to the hyperacetylation of histones, which in turn alters chromatin structure and gene expression. This can trigger various cellular responses, including cell cycle arrest and apoptosis, which are desirable outcomes in cancer therapy.

HDAC_Inhibition_Pathway inhibitor This compound (HDAC Inhibitor) hdac HDACs inhibitor->hdac Inhibition histones Histones hdac->histones Deacetylation acetylated_histones Acetylated Histones (Hyperacetylation) histones->acetylated_histones Acetylation chromatin Chromatin Relaxation acetylated_histones->chromatin gene_expression Altered Gene Expression chromatin->gene_expression cell_cycle Cell Cycle Arrest gene_expression->cell_cycle apoptosis Apoptosis gene_expression->apoptosis

Caption: Signaling pathway of HDAC inhibition.

Conclusion

The validation of this compound as an HDAC inhibitor requires rigorous experimental evaluation to determine its potency and selectivity against various HDAC isoforms. While direct quantitative data for this specific compound is currently limited in publicly accessible literature, the established methodologies and comparative data for other benzamide (B126) derivatives and well-known HDAC inhibitors like Vorinostat provide a clear roadmap for its evaluation. Future studies focusing on generating the IC50 values of this compound against a comprehensive panel of HDAC isoforms are necessary to fully elucidate its potential as a therapeutic agent. Such data will be instrumental for drug development professionals in making informed decisions regarding its further investigation.

References

A Comparative Analysis of 3-Hydroxybenzamide and its Positional Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical and biological properties of 2-hydroxybenzamide, 3-hydroxybenzamide, and 4-hydroxybenzamide, complete with experimental data and protocols.

The positional isomerism of the hydroxyl group on the benzamide (B126) scaffold significantly influences the physicochemical and biological properties of 2-, 3-, and 4-hydroxybenzamide. These structural nuances dictate their interactions with biological targets, leading to distinct pharmacological profiles. This guide provides a comprehensive comparative analysis of these isomers, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Comparative Overview

The placement of the hydroxyl group affects key physicochemical parameters such as melting point, boiling point, acidity (pKa), and solubility. These differences, summarized in the table below, are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.

Property2-Hydroxybenzamide (Salicylamide)This compound4-Hydroxybenzamide
CAS Number 65-45-2[1]618-49-5[1]619-57-8[1]
Molecular Weight ( g/mol ) 137.14[1]137.14[1]137.14[1]
Melting Point (°C) 139-142[1]170[1]161-162[1]
Boiling Point (°C) 518 (decomposes)[1]318.3 ± 25.0 (Predicted)[1]345.3 ± 25.0[1]
pKa 8.2[1]9.26 ± 0.10 (Predicted)[1]Not available
Appearance White, almost odorless, crystalline powder[1]White to light yellow powder to crystal[1]White crystalline solid or powder[1]
Solubility Slightly soluble in water; soluble in alcohol[1]Soluble in Methanol[1]Low solubility in water; soluble in ethanol (B145695) and esters[1]

Comparative Biological Activities

The distinct biological activities of these isomers are a direct consequence of their unique structures, which govern their interactions with various biological targets.

Biological Activity2-Hydroxybenzamide (Salicylamide)This compound4-Hydroxybenzamide
Anti-inflammatory Yes, through inhibition of cyclooxygenase (COX) enzymes.[1]Derivatives of the related 3-hydroxybenzoic acid have shown anti-inflammatory activity.[1]Derivatives have shown potential.[1]
Analgesic & Antipyretic Yes, though considered less effective than aspirin (B1665792) and acetaminophen.[1]Not well-established.[1]Not well-established.[1]
Antiviral Derivatives like niclosamide (B1684120) and nitazoxanide (B1678950) show broad-spectrum antiviral activity.[1]Not well-established.[1]Not well-established.[1]
Antimicrobial Derivatives have shown activity against bacterial and fungal strains.[1]Derivatives of 3-methoxybenzamide (B147233) have shown antibacterial activity.[1]Derivatives have shown activity against various bacterial strains.[1]
Cardiovascular Effects -3-Hydroxybenzaldehyde exhibits vasoprotective effects.[1]Potential to slow the progression of atherosclerosis.[1]
Enzyme Inhibition Inhibitor of microsomal UDP-glucuronosyltransferase (UGT).[1]The related compound, 3-aminobenzamide, is a known PARP inhibitor.Component of balanol, a potent protein kinase C (PKC) inhibitor.[1]

Signaling Pathways and Mechanisms of Action

The differential biological effects of these isomers can be attributed to their modulation of distinct signaling pathways.

2-Hydroxybenzamide (Salicylamide): The anti-inflammatory and analgesic properties of salicylamide (B354443) are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation and pain.

COX_Inhibition Inhibition of the COX Pathway by 2-Hydroxybenzamide Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Two_Hydroxybenzamide 2-Hydroxybenzamide Two_Hydroxybenzamide->COX_Enzymes Inhibits

Caption: Inhibition of the COX pathway by 2-Hydroxybenzamide.

This compound: While less studied, research on the related compound 3-aminobenzamide, a known inhibitor of Poly(ADP-ribose) polymerase (PARP), suggests a potential mechanism of action. PARP enzymes are crucial for DNA repair, and their inhibition can lead to cell death, particularly in cancer cells with existing DNA repair defects.

PARP_Inhibition Potential PARP Inhibition Pathway for this compound Analogs DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP PAR_Polymeration PAR Polymer Synthesis PARP->PAR_Polymeration DNA_Repair DNA Repair PAR_Polymeration->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Three_Aminobenzamide 3-Aminobenzamide (this compound Analog) Three_Aminobenzamide->PARP Inhibits PKC_Inhibition PKC Inhibition by a 4-Hydroxybenzamide-Containing Compound Signal Upstream Signal PKC Protein Kinase C (PKC) Signal->PKC Substrate Substrate Protein PKC->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Balanol Balanol (contains 4-Hydroxybenzamide) Balanol->PKC Inhibits DPPH_Assay_Workflow DPPH Radical Scavenging Assay Workflow start Start prep_dpph Prepare DPPH Solution start->prep_dpph prep_samples Prepare Test Compound (Hydroxybenzamide Isomers) and Control Solutions start->prep_samples mix Mix DPPH and Test Solutions prep_dpph->mix prep_samples->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance (e.g., 517 nm) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end MTT_Assay_Workflow MTT Assay Workflow for Cytotoxicity Assessment start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Hydroxybenzamide Isomers seed_cells->treat_cells incubate_cells Incubate (e.g., 24-72h) treat_cells->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate (e.g., 2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize measure_abs Measure Absorbance (e.g., 570 nm) solubilize->measure_abs calculate_ic50 Calculate Cell Viability and IC50 Value measure_abs->calculate_ic50 end End calculate_ic50->end Enzyme_Inhibition_Workflow General Workflow for Enzyme Inhibition Assay start Start prep_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions start->prep_reagents pre_incubate Pre-incubate Enzyme with Inhibitor prep_reagents->pre_incubate initiate_reaction Initiate Reaction with Substrate pre_incubate->initiate_reaction incubate Incubate at Optimal Temperature initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_activity Measure Product Formation or Substrate Depletion stop_reaction->measure_activity calculate_ic50 Calculate % Inhibition and IC50 Value measure_activity->calculate_ic50 end End calculate_ic50->end

References

Assessing the Selectivity of 3-Hydroxybenzamide for Different Enzyme Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic selectivity of 3-hydroxybenzamide and its analogs, focusing on their inhibitory activities against various enzyme subtypes, primarily Poly(ADP-ribose) polymerases (PARPs) and sirtuins. Due to a lack of comprehensive, direct comparative data for this compound across a wide panel of enzyme subtypes in a single study, this guide incorporates data from its close structural analogs, 3-aminobenzamide (B1265367) and nicotinamide, to provide a baseline for understanding its potential selectivity. Furthermore, data on various derivatives of this compound are presented to highlight how structural modifications can influence potency and selectivity, offering valuable insights for drug discovery and development.

Comparative Inhibitory Activity

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor. The following tables summarize the available IC50 values for this compound analogs and derivatives against different PARP and sirtuin subtypes.

Table 1: Inhibitory Activity against PARP Subtypes

CompoundTarget EnzymeIC50Notes
3-Aminobenzamide PARP (in CHO cells)< 50 nM[1][2]A potent, well-established PARP inhibitor. Often used as a benchmark.[1][2]
4-(4-cyanophenoxy)benzamidePARP2Some activity observed[3]Inactive against PARP1.[3]
3-(4-carbamoylphenoxy)benzamidePARP2Inhibition observed[3]Inactive against PARP1.[3]
ME0328 (a quinazoline (B50416) derivative)PARP3180 nM[4]Shows selectivity for PARP3 over PARP1 (1.25 µM) and PARP2 (1.26 µM).[4]

Table 2: Inhibitory Activity against Sirtuin Subtypes

CompoundTarget EnzymeIC50Notes
Nicotinamide SIRT150 - 180 µM[5][6]A known pan-sirtuin inhibitor, serving as a physiological regulator.[5][6]
Nicotinamide SIRT2~100 µM
Nicotinamide SIRT336.7 ± 1.3 µM
Nicotinamide SIRT51.6 mM[7]Shows significantly lower potency against SIRT5.[7]
3-(N-arylsulfamoyl)benzamide analogsSIRT2Potent inhibition observedHighly selective over SIRT1 and SIRT3.[8]
2-hydroxybenzoic acid derivative (Cmpd 11)SIRT526.4 ± 0.8 µM[9]Highly selective; no inhibition observed against SIRT1, SIRT2, and SIRT3 at up to 400 µM.[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are generalized methodologies for determining the inhibitory activity against PARP and sirtuin enzymes.

PARP Inhibition Assay (General Protocol)

This assay measures the inhibition of PARP activity by quantifying the amount of Poly(ADP-ribose) (PAR) produced.

Materials:

  • Recombinant human PARP enzyme (e.g., PARP1, PARP2)

  • Activated DNA (e.g., nicked DNA)

  • NAD+ (substrate)

  • Histone proteins

  • Biotinylated NAD+

  • Anti-PAR antibody or Streptavidin-HRP for detection

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2 and DTT)

  • Test compound (this compound or its analogs)

  • 96-well plates

  • Plate reader (colorimetric, fluorescent, or luminescent)

Procedure:

  • Plate Preparation: Coat a 96-well plate with histone proteins.

  • Reaction Mixture: In each well, add the assay buffer, activated DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add the recombinant PARP enzyme to each well to initiate the reaction.

  • Substrate Addition: Add a mixture of NAD+ and biotinylated NAD+ to start the PARylation reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Washing: Wash the wells to remove unincorporated biotinylated NAD+.

  • Detection:

    • For antibody-based detection, add an anti-PAR antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Add a suitable substrate to generate a detectable signal.

    • For streptavidin-based detection, add streptavidin-HRP conjugate, followed by a chemiluminescent or colorimetric substrate.

  • Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Sirtuin Inhibition Assay (Fluorometric)

This assay measures the deacetylase activity of sirtuins using a fluorogenic substrate.

Materials:

  • Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, SIRT3, SIRT5)

  • Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys®)

  • NAD+ (co-substrate)

  • Developer solution (containing a protease)

  • Assay buffer (e.g., Tris-HCl buffer with NaCl, KCl, and MgCl2)

  • Test compound (this compound or its analogs)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Reaction Mixture: In the wells of a 96-well black plate, add the assay buffer, the test compound at various concentrations, and the sirtuin enzyme.

  • Incubation: Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: Add the fluorogenic acetylated peptide substrate and NAD+ to start the deacetylation reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Incubation: Incubate for a further 15-30 minutes.

  • Data Analysis: Measure the fluorescence intensity using a plate reader (e.g., excitation at ~360 nm and emission at ~460 nm). Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which these enzymes are involved is critical for drug development. PARPs are key players in DNA repair and cell death pathways, while sirtuins are central regulators of metabolism and cellular stress responses.

PARP Signaling in DNA Repair

PARP1 is a critical sensor of single-strand DNA breaks. Upon DNA damage, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation serves as a scaffold to recruit DNA repair machinery. Inhibition of PARP prevents the repair of these single-strand breaks, which can then lead to the formation of double-strand breaks during DNA replication. In cells with deficient homologous recombination repair (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.

PARP_Signaling DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation Poly(ADP-ribose) (PAR) Synthesis PARP1->PARylation DSB_Formation Double-Strand Break Formation PARP1->DSB_Formation unrepaired SSB leads to Repair_Recruitment Recruitment of DNA Repair Proteins PARylation->Repair_Recruitment SSB_Repair Single-Strand Break Repair Repair_Recruitment->SSB_Repair Inhibitor This compound (or analog) Inhibitor->PARP1 Inhibition Cell_Death Cell Death (in HR-deficient cells) DSB_Formation->Cell_Death

PARP1 Signaling in DNA Damage Response.
Sirtuin Signaling in Cellular Metabolism

Sirtuins are NAD+-dependent deacetylases that play crucial roles in regulating cellular metabolism in response to nutrient availability. For instance, SIRT1 can deacetylate and activate PGC-1α, a master regulator of mitochondrial biogenesis and fatty acid oxidation. By sensing the cellular NAD+/NADH ratio, sirtuins link the cellular energy status to the transcriptional regulation of metabolic pathways, promoting adaptation to metabolic stress.

Sirtuin_Signaling cluster_energy Cellular Energy Status High_NAD High NAD+/NADH Ratio (Low Energy) SIRT1 SIRT1 Activation High_NAD->SIRT1 PGC1a PGC-1α (acetylated, inactive) Deacetylated_PGC1a PGC-1α (deacetylated, active) SIRT1->Deacetylated_PGC1a Inhibitor This compound (or analog) Inhibitor->SIRT1 Inhibition PGC1a->Deacetylated_PGC1a Deacetylation Mito_Bio Mitochondrial Biogenesis Deacetylated_PGC1a->Mito_Bio FAO Fatty Acid Oxidation Deacetylated_PGC1a->FAO Metabolic_Adaptation Metabolic Adaptation Mito_Bio->Metabolic_Adaptation FAO->Metabolic_Adaptation

SIRT1 Signaling in Metabolic Regulation.
General Experimental Workflow for Assessing Enzyme Inhibition

The process of evaluating the inhibitory effect of a compound on an enzyme subtype follows a standardized workflow, from initial screening to the determination of kinetic parameters.

Experimental_Workflow start Compound Synthesis & Characterization primary_screen Primary Screening Assay (Single Concentration) start->primary_screen dose_response Dose-Response Assay (IC50 Determination) primary_screen->dose_response Active Compounds selectivity Selectivity Profiling (Panel of Enzyme Subtypes) dose_response->selectivity mechanism Mechanism of Inhibition Studies (e.g., Kinetic Analysis) selectivity->mechanism Selective Compounds cellular Cell-Based Assays (Target Engagement & Phenotypic Effects) mechanism->cellular end Lead Optimization cellular->end

Workflow for Enzyme Inhibitor Assessment.

References

Cross-Validation of 3-Hydroxybenzamide Activity in Diverse Cell Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 3-hydroxybenzamide and its derivatives across various cell models. This compound, a versatile scaffold, has demonstrated significant potential as an anticancer and neuroprotective agent. Its therapeutic effects are primarily attributed to its ability to inhibit key enzymes such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP). This document summarizes quantitative data on its activity, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and drug development.

Data Presentation: Comparative Activity of this compound Derivatives

The following tables summarize the cytotoxic and inhibitory activities of this compound derivatives in various cancer and neuronal cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of the biological activity), has been compiled from multiple studies to provide a comparative overview. Direct cross-model validation of the parent this compound is limited in the available literature; therefore, data from closely related derivatives are presented to infer its potential activity spectrum.

Table 1: Anticancer Activity of this compound Derivatives in Various Cancer Cell Lines

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
N-hydroxybenzamide derivativesHCT116Colon Cancer1-17
Imidazole-based N-phenylbenzamide (4e)A549Lung Cancer8.9[1]
HeLaCervical Cancer11.1[1]
MCF-7Breast Cancer9.2[1]
Imidazole-based N-phenylbenzamide (4f)A549Lung Cancer7.5[1]
HeLaCervical Cancer9.3[1]
MCF-7Breast Cancer8.9[1]
3-amino-5-methyl benzohydroxamic acidA549Lung Cancer0.78[2]
HeLaCervical Cancer0.25[2]
4-amino-3-methyl benzohydroxamic acidHeLaCervical Cancer0.54[2]
Benzoxazole derivative (7f)MDA-MB-231Breast Cancer2.5
2-substituted-1,3-benzoxazole (5c)HeLaCervical Cancer17.31[3]

Table 2: Neuroprotective and Cytotoxic Activity in Neuronal Cell Lines

Compound/DerivativeCell LineActivity MeasuredEffective ConcentrationReference
N-benzylcinnamide (PT-3)SH-SY5YNeuroprotection against scopolamine125–200 nM[4]
Lignanamides-rich extractSH-SY5YAttenuation of DMSO-induced toxicity5 µg/mL[5]
Melanin and arginine-modified melaninsSH-SY5YNeuroprotection against H2O2 and MPTP20 µg/mL[6]
Bioavailable Polyphenol-Derived MetabolitesSH-SY5YProtection against H2O2-induced cytotoxicity10 µM[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the reported findings.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan (B1609692) crystals. These crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium (B1200493) iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different cell cycle phases based on their DNA content.

Protocol:

  • Cell Culture and Treatment: Culture cells to be analyzed and treat them with the desired compound for a specific duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

  • Data Interpretation: Analyze the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][9][10][11][12]

Protein Expression Analysis (Western Blot)

Western blotting is a widely used technique to detect specific proteins in a sample.

Principle: Proteins are separated by size via gel electrophoresis, transferred to a solid support membrane, and then detected using specific antibodies.

Protocol:

  • Sample Preparation: Lyse the treated and control cells in a suitable lysis buffer to extract total proteins. Determine the protein concentration using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the protein lysates (typically 20-40 µg) on an SDS-polyacrylamide gel (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and visualize them using an imaging system.[13][14][15][16]

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound derivatives and a typical experimental workflow.

HDAC Inhibition and Downstream Effects

HDAC_Inhibition HDAC_Inhibitor This compound (or derivative) HDAC HDACs (e.g., HDAC1, 2, 3) HDAC_Inhibitor->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones (Hyperacetylation) Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 (CDKN1A) Upregulation Gene_Expression->p21 Apoptosis_Genes Pro-apoptotic Genes (e.g., Bax) Upregulation Gene_Expression->Apoptosis_Genes Cell_Cycle_Arrest Cell Cycle Arrest (G1 or G2/M) p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis

PARP Inhibition and Synthetic Lethality in DNA Repair

PARP_Inhibition cluster_SSB Single-Strand Break (SSB) Repair cluster_DSB Double-Strand Break (DSB) Formation cluster_HR Homologous Recombination (HR) Repair SSB DNA Single-Strand Break (SSB) PARP PARP Replication_Fork Replication Fork BER Base Excision Repair (BER) SSB_Repair SSB Repaired PARP_Inhibitor This compound (or derivative) DSB DNA Double-Strand Break (DSB) HR_Proficient HR Proficient Cell (e.g., Normal Cell) DSB->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA-mutant Cancer) DSB->HR_Deficient Cell_Survival Cell Survival Cell_Death Cell Death (Synthetic Lethality)

Experimental Workflow for Assessing Anticancer Activity

Experimental_Workflow cluster_assays In Vitro Assays Start Start Cell_Culture Select & Culture Cell Lines (e.g., MCF-7, HCT116, SH-SY5Y) Start->Cell_Culture Treatment Treat with this compound (Dose-Response & Time-Course) Cell_Culture->Treatment MTT_Assay Cell Viability (MTT Assay) Treatment->MTT_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Data_Analysis Data Analysis (IC50, Cell Cycle Distribution, Protein Level Changes) MTT_Assay->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Activity & Mechanism Data_Analysis->Conclusion

References

3-Hydroxybenzamide vs. Nicotinamide: A Comparative Guide to PARP Inhibition for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of 3-hydroxybenzamide and nicotinamide (B372718) as inhibitors of Poly(ADP-ribose) polymerase (PARP), tailored for researchers, scientists, and drug development professionals. We present a comprehensive analysis of their inhibitory potency, supported by experimental data and detailed methodologies, to facilitate informed decisions in research and development.

Executive Summary

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical to DNA repair and the maintenance of genomic stability. Its inhibition has emerged as a promising therapeutic strategy in oncology. This guide focuses on two nicotinamide adenine (B156593) dinucleotide (NAD+) mimics, this compound and nicotinamide, that competitively inhibit PARP activity. While both compounds share a common mechanism of action, their potencies differ significantly. Experimental data indicates that this compound is a more potent PARP inhibitor than nicotinamide, with reported IC50 values in the low micromolar range. In contrast, nicotinamide exhibits inhibitory effects at much higher concentrations, typically in the high micromolar to millimolar range. This difference in potency is a critical consideration for their application in both basic research and therapeutic development.

Data Presentation: Inhibitory Potency

The following table summarizes the in vitro inhibitory activity of this compound and nicotinamide against PARP enzymes. The data is compiled from various experimental studies to provide a clear, quantitative comparison.

CompoundTargetAssay TypeIC50 ValueReference
This compound PARPCell-based (permeabilized L1210 murine leukemia cells)8.3 µM[1]
This compound PARPNot specified9.1 µM[2]
Nicotinamide PARPCell-free enzymatic assay>500 µM (significant inhibition observed)[3]
Nicotinamide PARPCellular growth inhibition (MDA-MB-436 cells)~30 mM
Nicotinamide PARPCellular growth inhibition (MDA-MB-231 cells)~20 mM
Nicotinamide PARPCellular growth inhibition (MCF-7 cells)~20 mM

Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.

Mechanism of Action and Signaling Pathway

Both this compound and nicotinamide act as competitive inhibitors of PARP by binding to the nicotinamide-binding pocket of the enzyme's catalytic domain. This prevents the binding of the natural substrate, NAD+, thereby inhibiting the synthesis of poly(ADP-ribose) (PAR) chains. The inhibition of PARP activity disrupts the downstream signaling cascade involved in DNA single-strand break repair.

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Nicotinamide_Product Nicotinamide PARP1->Nicotinamide_Product releases NAD NAD+ NAD->PARP1 substrate Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor This compound or Nicotinamide Inhibitor->PARP1 competitively inhibits Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 Downstream Analysis A1 Compound Synthesis and Preparation A2 In Vitro PARP Enzymatic Assay A1->A2 A3 Determine IC50 Value A2->A3 B1 Cellular PARylation Assay A3->B1 B2 Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS) B1->B2 B3 DNA Damage and Repair Assays (e.g., Comet Assay, γH2AX staining) B2->B3 C1 Western Blot for PARP Cleavage and Downstream Targets B3->C1 C2 Cell Cycle Analysis C1->C2 C3 Apoptosis Assays (e.g., Annexin V) C2->C3

References

A Comparative Guide to the Biological Activities of 3-Hydroxybenzamide and 4-Hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

This guide provides a detailed, objective comparison of the biological activities of 3-hydroxybenzamide and 4-hydroxybenzamide (B152061). As positional isomers, the location of the hydroxyl group on the benzamide (B126) scaffold—meta (position 3) versus para (position 4)—dramatically influences their pharmacological profiles, dictating their interactions with distinct biological targets and their potential therapeutic applications. This document synthesizes experimental data to illuminate these differences, offering insights for researchers in medicinal chemistry and drug discovery.

Comparative Summary of Biological Activities

The following table summarizes the key differences in the biological activities of this compound and 4-hydroxybenzamide based on available experimental data.

Biological Activity/TargetThis compound4-Hydroxybenzamide
Primary Target(s) Poly(ADP-ribose) polymerase (PARP)[1]Diverse targets including Histone Deacetylases (HDACs), Protein Kinase C (PKC), and others through its derivatives[2][3][4]
Enzyme Inhibition Potent PARP Inhibitor IC50: 9.1 µM[1]Scaffold for Enzyme Inhibitors - Component of Balanol, a potent PKC inhibitor[3][4] - Derivatives inhibit HDACs, JAK2, EGFR, and tyrosinase[2]
Anticancer Potential Significant, particularly in cancers with DNA repair deficiencies (e.g., BRCA mutations) due to PARP inhibition[1]Promising, with derivatives showing antiproliferative activity against colon (HCT116) and lung (A549) cancer cell lines via HDAC inhibition[2]
Cardiovascular Effects Not well-established. Related 3-hydroxybenzaldehyde (B18108) shows vasoprotective effects[3]Potential to slow the progression of atherosclerosis.[3][5] Derivatives show cardioprotective effects[2]
Antimicrobial Activity Derivatives of 3-methoxybenzamide (B147233) have shown antibacterial activity[3]Derivatives have demonstrated activity against various bacterial and fungal strains[2][3]
Anti-inflammatory Derivatives of the related 3-hydroxybenzoic acid have shown activity[3]Derivatives have shown potential[3]

Detailed Comparison of Biological Activities

PARP Inhibition: A Key Distinction

The most significant difference in the biological profiles of these isomers lies in their activity as inhibitors of Poly(ADP-ribose) polymerase (PARP).

  • This compound is a known and potent inhibitor of PARP, an enzyme critical for DNA repair.[1] It is considered more potent than other well-known PARP inhibitors like niacinamide and 3-aminobenzamide, with a reported IC50 of 9.1 µM.[1] The mechanism of PARP inhibitors is particularly relevant in cancer therapy. By blocking PARP, these molecules can induce "synthetic lethality" in cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA mutations.[1][6] This targeted approach has become a cornerstone of therapy for certain types of ovarian and breast cancers.[7]

  • 4-Hydroxybenzamide , in its parent form, is not recognized as a significant PARP1/2 inhibitor. However, its structural scaffold has been used to develop inhibitors for other members of the broader ADP-ribosyltransferase (ART) family. For instance, derivatives like 3-(4-carbamoylphenoxy)benzamide have been identified as inhibitors of PARP10, a mono-ADP-ribosyltransferase involved in signaling and DNA repair.[6] These derivatives also showed some inhibitory activity against PARP2 but not PARP1, highlighting a distinct selectivity profile compared to clinical PARP inhibitors.[6]

PARP_Inhibition_Mechanism cluster_0 DNA Damage Response cluster_1 Inhibition by this compound DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation Poly(ADP-ribosyl)ation (PAR) PARP1->PARylation Inhibition Inhibition of PARP1 Repair_Proteins Recruitment of DNA Repair Proteins PARylation->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor This compound Inhibitor->PARP1 Inhibitor->Inhibition No_PAR No PARylation Repair_Failure Repair Failure No_PAR->Repair_Failure Cell_Death Cell Death (Synthetic Lethality in BRCA-deficient cells) Repair_Failure->Cell_Death

Caption: PARP1's role in DNA repair and its inhibition by this compound.

Histone Deacetylase (HDAC) Inhibition

Derivatives of both isomers have been investigated as Histone Deacetylase (HDAC) inhibitors, which are another important class of anticancer agents. HDACs regulate gene expression by removing acetyl groups from histones, and their inhibition can lead to the re-expression of tumor suppressor genes.[2][8]

  • This compound derivatives have emerged as a significant class of HDAC inhibitors.[1] Specifically, N-hydroxy-3-sulfamoylbenzamide-based derivatives have demonstrated potent and selective activity against HDAC8.[1]

  • 4-Hydroxybenzamide has served as a scaffold for potent HDAC inhibitors.[2] For example, N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives have shown significant inhibitory activity against HDACs and potent antiproliferative effects on human colon carcinoma (HCT116) and non-small cell lung cancer (A549) cell lines.[2][9]

The general structure of these benzamide-based HDAC inhibitors includes a zinc-binding group (like a hydroxamic acid), a linker, and a "cap" group that interacts with the enzyme surface.[10]

Assay_Workflow Start Start: 96-Well Plate Add_Buffer Add Assay Buffer Start->Add_Buffer Add_Compounds Add Test Compounds & Controls Add_Buffer->Add_Compounds Add_Enzyme Add HDAC Enzyme Add_Compounds->Add_Enzyme Add_Substrate Add Fluorogenic Substrate Add_Enzyme->Add_Substrate Incubate_37C Incubate at 37°C (60 min) Add_Substrate->Incubate_37C Add_Developer Add Developer (Stop Reaction) Incubate_37C->Add_Developer Incubate_RT Incubate at RT (15 min) Add_Developer->Incubate_RT Read_Fluorescence Measure Fluorescence (Ex: 360nm, Em: 460nm) Incubate_RT->Read_Fluorescence Analyze_Data Calculate % Inhibition & Determine IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to HDAC Inhibition: 3-Hydroxybenzamide vs. SAHA (Vorinostat)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Quantitative Comparison of HDAC Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for SAHA against various HDAC isoforms. IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and are a key measure of inhibitor potency.

InhibitorHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC4 (nM)HDAC5 (nM)HDAC6 (nM)HDAC7 (nM)HDAC8 (nM)HDAC9 (nM)HDAC10 (nM)HDAC11 (nM)
SAHA (Vorinostat) 10 - 6162 - 25119 - 600>10,000>10,00034>10,000827>10,000--
3-Hydroxybenzamide Not AvailableNot AvailableNot AvailableNot AvailableNot AvailableNot AvailableNot AvailableNot AvailableNot AvailableNot AvailableNot Available

Note: IC50 values for SAHA can vary between studies depending on the specific assay conditions. The ranges presented are compiled from multiple sources.[1][2][3][4] Data for this compound is not available in the reviewed literature. One study on related benzamide (B126) derivatives noted that a 3-methyl ether-2-hydroxybenzamide derivative lost all inhibitory activity against HDACs, suggesting that the substitution pattern on the benzamide ring is critical for activity.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of HDAC inhibitor efficacy. Below are protocols for key experiments cited in the evaluation of compounds like SAHA.

In Vitro Fluorometric HDAC Activity Assay

This assay is a common method to determine the in vitro inhibitory activity of a compound against a specific recombinant HDAC isoform.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer (e.g., Trypsin)

  • Stop Solution (e.g., Trichostatin A, a potent pan-HDAC inhibitor)

  • Test compound (dissolved in DMSO)

  • 96-well black microplate

  • Microplate reader capable of fluorescence measurement (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in HDAC Assay Buffer. A final DMSO concentration of less than 1% is recommended to avoid solvent effects.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • HDAC Assay Buffer

    • Test compound at various concentrations (or DMSO for the control)

    • Diluted recombinant HDAC enzyme

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

  • Incubation: Mix and incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop and Develop: Add the Developer solution, which also contains a stop solution like Trichostatin A, to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore.

  • Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light, to allow for the development of the fluorescent signal.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Histone Acetylation Assay (Western Blot)

This assay determines the ability of an inhibitor to induce histone hyperacetylation within a cellular context, confirming its cell permeability and target engagement.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them using lysis buffer to extract total cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Signal Detection: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative increase in histone acetylation compared to the vehicle-treated control. A loading control, such as total histone H3 or β-actin, should be used to normalize the data.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of HDAC inhibitors.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Pre_incubation Pre-incubation (Enzyme + Inhibitor) Compound_Prep->Pre_incubation Enzyme_Prep Enzyme Preparation Enzyme_Prep->Pre_incubation Substrate_Prep Substrate Preparation Reaction_Start Reaction Initiation (Add Substrate) Substrate_Prep->Reaction_Start Pre_incubation->Reaction_Start Incubation Incubation Reaction_Start->Incubation Reaction_Stop Reaction Termination & Signal Development Incubation->Reaction_Stop Measurement Fluorescence Reading Reaction_Stop->Measurement Data_Processing Data Processing (% Inhibition) Measurement->Data_Processing IC50_Determination IC50 Calculation Data_Processing->IC50_Determination

Caption: Experimental workflow for an in vitro fluorometric HDAC inhibition assay.

G HDAC_Inhibitor HDAC Inhibitor (e.g., SAHA) HDACs Histone Deacetylases (Class I, II, IV) HDAC_Inhibitor->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (HATs) Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Gene Expression Altered Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis p21 p21 Upregulation Gene_Expression->p21 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest

Caption: Simplified signaling pathway of HDAC inhibition leading to cellular effects.

References

In Vivo Showdown: A Comparative Look at 3-Aminobenzamide and Clinically Established PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers with deficiencies in DNA damage repair, particularly those harboring BRCA1/2 mutations. This guide provides an in vivo comparison of the early experimental inhibitor, 3-aminobenzamide (B1265367), with established, clinically relevant PARP inhibitors. While 3-aminobenzamide has demonstrated PARP inhibition and enhancement of DNA-damaging agents in various in vivo models, its potency and therapeutic window are significantly narrower compared to modern inhibitors. This guide synthesizes available preclinical data on efficacy and toxicity, details experimental protocols, and visualizes the underlying signaling pathways to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Data Presentation: Comparative In Vivo Performance

The following tables summarize in vivo data from various preclinical studies. It is important to note that the experimental contexts for 3-aminobenzamide and established inhibitors differ significantly, with the former often studied in non-oncology models and the latter in cancer xenograft models.

Table 1: In Vivo Efficacy of 3-Aminobenzamide in Various Models

CompoundModelAnimal SpeciesDosing RegimenKey Efficacy FindingsReference
3-Aminobenzamide Transient focal cerebral ischemiaMouse40 mg/kg, i.p.30% decrease in infarct volume.[1]
3-Aminobenzamide Genotoxicity enhancement (with Cyclophosphamide)Mouse30 mg/kg, every 8hSignificantly enhanced DNA damage.
3-Aminobenzamide Gamma-irradiated wound healingMouse50 µM topical creamMarked acceleration in the rate of wound contraction.[2]
3-Aminobenzamide Retinal ischemia/reperfusionRat3-100 mM intracameral infusionSignificantly ameliorated retinal damage.[3]

Table 2: In Vivo Efficacy of Established PARP Inhibitors in Cancer Xenograft Models

InhibitorTumor ModelAnimal SpeciesDosing RegimenKey Efficacy FindingsReference
Olaparib (B1684210) BRCA2-mutated ovarian cancer PDXMouse100 mg/kg, p.o., dailySignificant tumor growth inhibition.[4]
Niraparib (B1663559) MDA-MB-436 breast cancer CDXMouse75 mg/kg, p.o., dailyMore potent tumor growth inhibition than olaparib at MTD.[1]
Rucaparib BRCA1-mutant ovarian cancer modelMouseNot specifiedReduced tumor growth.[5]
Talazoparib Melanoma xenograft (M207)Mouse0.33 mg/kg, p.o., dailyInhibited tumor growth greater than vehicle control.[6]

Table 3: Comparative In Vivo Toxicity Profiles

InhibitorAnimal SpeciesDosing RegimenObserved ToxicitiesReference
3-Aminobenzamide Mouse10 mg/kg, i.p. (in sepsis model)No significant effect on multiple organ injury.[7]
Olaparib Mouse75 mg/kg, p.o., twice dailySignificant body weight loss.[1]
Olaparib MouseCombined with carboplatin (B1684641)Developed high liver toxicity with acute hepatitis.[7]
Niraparib Mouse75 mg/kg, p.o., dailyNo significant body weight loss observed.[1]
Talazoparib MouseCombined with radiationGreater weight loss than either treatment alone.[8]
Rucaparib RatUp to 150 mg/kg/day for 28 daysDecreases in body weight gain and food consumption; bone marrow, spleen, and thymus were target organs.[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for the key experiments cited.

In Vivo Ischemia Model with 3-Aminobenzamide
  • Animal Model: Male Swiss mice.

  • Ischemia Induction: Anesthesia with chloral (B1216628) hydrate (B1144303) (400 mg/kg, i.p.). A 15-minute occlusion of the left middle cerebral artery was performed using an intraluminal suture.

  • Treatment: 3-Aminobenzamide (40 mg/kg) was administered intraperitoneally 15 minutes before reperfusion.

  • Efficacy Endpoint: Infarct volume was measured at 24 hours post-ischemia.

  • Toxicity Endpoint: Neutrophil infiltration was assessed by measuring myeloperoxidase (MPO) activity at 48 hours post-reperfusion.[1]

In Vivo Cancer Xenograft Model with Olaparib
  • Animal Model: Nude mice.

  • Tumor Implantation: MDA-MB-231 triple-negative breast cancer cells were xenografted.

  • Treatment: Olaparib was administered at a dose of 50 mg/kg. For combination studies, carboplatin was administered every 3 weeks.

  • Efficacy Endpoints: Tumor growth and mean survival of the animals were monitored.

  • Toxicity Assessment: In a parallel study with immunocompetent C57BL/6 mice, toxicity was evaluated by monitoring circulating blood hematocrits, bone marrow cells, and organ analysis at 10 and 21 days after the end of treatment.[7]

In Vivo Cancer Xenograft Model with Niraparib
  • Animal Model: Nude mice.

  • Tumor Implantation: MDA-MB-436 human breast cancer cells were implanted.

  • Treatment: Niraparib was administered orally at 75 mg/kg daily for 28 days.

  • Efficacy Endpoint: Tumor volume was measured.

  • Toxicity Endpoint: Body weight was monitored throughout the study.[1]

Mandatory Visualization

Signaling Pathway of PARP Inhibition

PARP_Inhibition_Pathway cluster_0 DNA Damage and PARP Activation cluster_1 DNA Repair and Cell Survival cluster_2 Effect of PARP Inhibitors DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PARP1_active Activated PARP1 PARP1->PARP1_active activates PARylation PARylation of proteins PARP1_active->PARylation catalyzes Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_Proteins recruits SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP1_active inhibits PARP_Trapping PARP Trapping on DNA PARP_Inhibitor->PARP_Trapping DSB_Formation Double-Strand Break Formation PARP_Trapping->DSB_Formation Synthetic_Lethality Synthetic Lethality in HR-deficient cells DSB_Formation->Synthetic_Lethality

Caption: PARP Inhibition and Synthetic Lethality Pathway.

Experimental Workflow for In Vivo Xenograft Studies

Experimental_Workflow Start Start: Select Cancer Cell Line/PDX Implantation Tumor Cell/Tissue Implantation into Immunocompromised Mice Start->Implantation Tumor_Growth Allow Tumors to Reach Predetermined Size Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Vehicle, 3-Aminobenzamide, or Established PARP Inhibitor Randomization->Treatment Monitoring Monitor Tumor Volume and Animal Well-being (e.g., Body Weight) Treatment->Monitoring Daily/Weekly Endpoint Endpoint: Efficacy and Toxicity Analysis Monitoring->Endpoint

Caption: General workflow for preclinical in vivo studies.

References

Evaluating the Off-Target Effects of 3-Hydroxybenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and chemical biology, understanding the on- and off-target effects of small molecules is paramount for elucidating their true mechanism of action and potential therapeutic liabilities. 3-Hydroxybenzamide, a known poly(ADP-ribose) polymerase (PARP) inhibitor, serves as a valuable chemical probe and a scaffold for drug development. However, a comprehensive evaluation of its selectivity is crucial. This guide provides a comparative framework for assessing the off-target effects of this compound, offering insights into its potential polypharmacology and providing detailed experimental protocols for its characterization.

Due to the limited publicly available off-target screening data for this compound, this guide will utilize data from other well-characterized PARP inhibitors, such as Olaparib and Rucaparib, as a proxy for comparison. This approach allows for an informed inference of potential off-target interactions of this compound and highlights the experimental strategies required for their definitive identification.

On-Target and Potential Off-Target Profile of Benzamide-Based PARP Inhibitors

The primary on-target effect of this compound and other benzamide-derived compounds is the inhibition of PARP enzymes, particularly PARP1 and PARP2, which are critical for DNA single-strand break repair. However, the structural similarity of the nicotinamide-binding pocket of PARP enzymes with the ATP-binding site of many kinases can lead to off-target inhibition of various protein kinases. Furthermore, the benzamide (B126) scaffold is present in a variety of bioactive molecules, suggesting the potential for interactions with other protein classes.

Table 1: Comparative On-Target and Off-Target Profiles of Selected PARP Inhibitors

CompoundPrimary Target(s)Key Off-TargetsIC50/Ki (Primary Target)IC50/Ki (Off-Target)
This compound PARP1, PARP2Data not publicly availableData not publicly availableData not publicly available
Olaparib PARP1, PARP2, PARP3Low promiscuityPARP1: 1.5 nM, PARP2: 0.8 nMVarious kinases at >1 µM
Rucaparib PARP1, PARP2, PARP3Multiple kinasesPARP1: 1.4 nMTANK1, TANK2, CK1δ/ε, etc. (nM to µM range)
3-Aminobenzamide PARP1, PARP2Weak PARP inhibitor~30 µMData not publicly available

Note: The off-target profiles of PARP inhibitors can be extensive and are often determined through large-scale kinase panels. The data presented here is a selection of notable off-targets.

Experimental Protocols for Off-Target Evaluation

A thorough investigation of off-target effects requires a multi-pronged approach, combining in vitro biochemical assays with cell-based methods.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a panel of purified kinases.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute recombinant kinases and their specific substrates in the assay buffer.

    • Prepare a serial dilution of this compound in DMSO.

  • Assay Procedure:

    • In a 384-well plate, add the kinase, substrate, and diluted this compound.

    • Initiate the kinase reaction by adding a solution of ATP (at or near the Km for each kinase).

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Terminate the reaction by adding a stop solution containing EDTA.

  • Detection:

    • Quantify the kinase activity using a suitable detection method, such as:

      • Radiometric assay: Measuring the incorporation of ³²P-ATP into the substrate.

      • Luminescence-based assay (e.g., ADP-Glo™): Measuring the amount of ADP produced.

      • Fluorescence-based assay: Using a fluorescently labeled substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis prep1 Prepare this compound stock prep3 Dilute kinases and substrates prep1->prep3 prep2 Prepare assay buffer prep2->prep3 assay1 Dispense reagents to plate prep3->assay1 assay2 Initiate reaction with ATP assay1->assay2 assay3 Incubate at 30°C assay2->assay3 assay4 Terminate reaction assay3->assay4 detect1 Quantify kinase activity assay4->detect1 detect2 Calculate % inhibition detect1->detect2 detect3 Determine IC50 values detect2->detect3 cluster_cell Cell Treatment cluster_heat Thermal Challenge cluster_lysis Protein Extraction cluster_detect Detection & Analysis cell1 Culture cells cell2 Treat with this compound cell1->cell2 heat1 Harvest and resuspend cells cell2->heat1 heat2 Heat at various temperatures heat1->heat2 lysis1 Lyse cells heat2->lysis1 lysis2 Centrifuge to separate soluble fraction lysis1->lysis2 detect1 Quantify soluble protein (e.g., Western Blot) lysis2->detect1 detect2 Generate melt curve or dose-response curve detect1->detect2 cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis sample1 Cell treatment sample2 Cell lysis sample1->sample2 sample3 Protein digestion (Trypsin) sample2->sample3 ms1 LC separation of peptides sample3->ms1 ms2 MS/MS analysis ms1->ms2 data1 Protein identification and quantification ms2->data1 data2 Identification of potential off-targets data1->data2

Benchmarking 3-Hydroxybenzamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of PARP (Poly[ADP-ribose] polymerase) inhibition, 3-hydroxybenzamide stands as a foundational molecule, paving the way for the development of more potent and specific therapeutic agents. This guide provides an objective comparison of this compound's performance against established standards, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their work.

Quantitative Performance Analysis

The inhibitory potential of this compound and other key PARP inhibitors is summarized below. It is important to note that IC50 values can vary between studies due to different experimental conditions.

CompoundTargetIC50Reference
This compound PARP9.1 µM[1]
3-Aminobenzamide (B1265367)PARP~30 µM[2]
PARP (in CHO cells)<50 nM[3][4][5][6]
NicotinamidePARP-More potent than Nicotinamide[1]
OlaparibPARP11-19 nM[7]
PARP21-251 nM[7]
RucaparibPARP10.8-3.2 nM[7]
PARP228.2 nM[7]
NiraparibPARP12-35 nM[7]
PARP22-15.3 nM[7]
TalazoparibPARP1-Most potent PARP1 trapper[7]

Note: The IC50 value for 3-aminobenzamide shows significant variation across different studies and experimental systems.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are critical for the repair of single-strand DNA breaks (SSBs) via the Base Excision Repair (BER) pathway. PARP inhibitors, including this compound, competitively bind to the NAD+ binding site of PARP, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition stalls the recruitment of other DNA repair proteins to the site of damage.

In normal cells, the resulting accumulation of SSBs can be repaired by the high-fidelity Homologous Recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, these SSBs are converted to double-strand breaks (DSBs) during DNA replication. The deficient HR pathway in these cancer cells cannot properly repair these DSBs, leading to genomic instability and ultimately, cell death. This concept, where the simultaneous loss of two DNA repair pathways is lethal while the loss of either one alone is not, is known as synthetic lethality.

PARP_Inhibition_Pathway PARP Inhibition and Synthetic Lethality in BRCA-deficient Cells cluster_normal_cell Normal Cell (HR Proficient) cluster_cancer_cell BRCA-deficient Cancer Cell DNA_SSB_N Single-Strand Break (SSB) PARP_N PARP Activation DNA_SSB_N->PARP_N BER_N Base Excision Repair (BER) PARP_N->BER_N DNA_Repair_N DNA Repaired BER_N->DNA_Repair_N DNA_SSB_C Single-Strand Break (SSB) PARP_C PARP DNA_SSB_C->PARP_C PARP_Inhibitor This compound (PARP Inhibitor) PARP_Inhibitor->PARP_C BER_Blocked BER Blocked PARP_C->BER_Blocked Replication_Fork_Collapse Replication Fork Collapse BER_Blocked->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Deficient Deficient Homologous Recombination (HR) DSB->HR_Deficient Cell_Death Cell Death (Apoptosis) HR_Deficient->Cell_Death

Mechanism of PARP inhibition and synthetic lethality.

Experimental Protocols

Detailed methodologies for key experiments cited in the performance analysis are provided below.

PARP Activity Assay (Colorimetric)

This assay measures the enzymatic activity of PARP by quantifying the incorporation of biotinylated ADP-ribose onto histone proteins.

Materials:

  • Recombinant PARP enzyme

  • Histone-coated microplate

  • Biotinylated NAD+

  • Activated DNA

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Plate Preparation: A 96-well plate is coated with histones, which serve as the substrate for PARP.

  • Reaction Setup: Add the reaction mixture containing activated DNA, biotinylated NAD+, and the test compound (this compound or standard inhibitor) at various concentrations to the wells.

  • Enzyme Addition: Initiate the reaction by adding the PARP enzyme to each well. Incubate at room temperature for a specified time (e.g., 1 hour).

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP, which binds to the biotinylated PAR chains. After another wash step, add the TMB substrate.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the PARP activity.

  • Data Analysis: Calculate the percentage of PARP inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

PARP_Assay_Workflow PARP Activity Assay Workflow Start Start Coat_Plate Coat 96-well plate with histones Start->Coat_Plate Add_Reagents Add reaction mix: - Activated DNA - Biotinylated NAD+ - Test Compound Coat_Plate->Add_Reagents Add_Enzyme Add PARP enzyme Add_Reagents->Add_Enzyme Incubate Incubate at RT Add_Enzyme->Incubate Wash_1 Wash plate Incubate->Wash_1 Add_Strep_HRP Add Streptavidin-HRP Wash_1->Add_Strep_HRP Incubate_2 Incubate at RT Add_Strep_HRP->Incubate_2 Wash_2 Wash plate Incubate_2->Wash_2 Add_TMB Add TMB substrate Wash_2->Add_TMB Add_Stop Add stop solution Add_TMB->Add_Stop Read_Absorbance Read absorbance at 450 nm Add_Stop->Read_Absorbance Analyze_Data Calculate % inhibition and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for a colorimetric PARP activity assay.
Cell Viability Assay (MTT Assay)

This assay assesses the effect of PARP inhibitors on cell proliferation and viability.

Materials:

  • Cancer cell line of interest (e.g., BRCA-deficient)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or a standard inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.

γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks

This assay is used to visualize and quantify DNA double-strand breaks, a hallmark of PARP inhibitor efficacy in HR-deficient cells.

Materials:

  • Cancer cell line of interest

  • Cell culture plates with coverslips

  • PARP inhibitor (this compound or standard)

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with the PARP inhibitor for the desired time.

  • Fixation and Permeabilization: Fix the cells with fixation buffer, followed by permeabilization to allow antibody entry.

  • Blocking and Antibody Incubation: Block non-specific antibody binding sites and then incubate with the primary anti-γH2AX antibody. Following washes, incubate with the fluorescently labeled secondary antibody.

  • Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. γH2AX will appear as distinct foci within the nucleus. The number of foci per cell can be quantified using image analysis software. An increase in γH2AX foci indicates an increase in DNA double-strand breaks.

gH2AX_Workflow γH2AX Immunofluorescence Workflow Start Start Seed_Cells Seed cells on coverslips Start->Seed_Cells Treat_Cells Treat with PARP inhibitor Seed_Cells->Treat_Cells Fix_Permeabilize Fix and permeabilize cells Treat_Cells->Fix_Permeabilize Block Block non-specific binding Fix_Permeabilize->Block Primary_Ab Incubate with anti-γH2AX primary antibody Block->Primary_Ab Wash_1 Wash Primary_Ab->Wash_1 Secondary_Ab Incubate with fluorescent secondary antibody Wash_1->Secondary_Ab Wash_2 Wash Secondary_Ab->Wash_2 Counterstain Counterstain with DAPI Wash_2->Counterstain Mount Mount coverslips Counterstain->Mount Image Image with fluorescence microscope Mount->Image Analyze Quantify γH2AX foci Image->Analyze End End Analyze->End

Workflow for γH2AX immunofluorescence staining.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of 3-Hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is crucial to handle 3-Hydroxybenzamide with the appropriate Personal Protective Equipment (PPE). Based on the hazard profile of similar compounds, this includes:

  • Eye Protection: Chemical safety goggles are mandatory to prevent eye irritation.

  • Hand Protection: Wear chemically resistant gloves.

  • Skin and Body Protection: A laboratory coat or long-sleeved clothing is recommended.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Hazard Profile of Structurally Similar Compounds

To ensure the highest level of safety, the disposal plan for this compound should consider the potential hazards identified for structurally related chemicals.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity (Oral)H302: Harmful if swallowed.[1]
Skin IrritationH315: Causes skin irritation.[1]
Eye IrritationH319: Causes serious eye irritation.[1]
Respiratory IrritationH335: May cause respiratory irritation.[1]

Step-by-Step Disposal Procedures

The disposal of this compound should be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Classify the Waste: this compound waste must be classified as hazardous chemical waste.

  • Segregate Incompatibles: Store waste this compound separately from incompatible materials, such as strong oxidizing agents, to prevent potentially violent reactions.

Step 2: Waste Collection and Containment

  • Solid Waste: Collect solid this compound waste, including any contaminated materials like weighing paper or pipette tips, in a designated, clearly labeled, and sealable container.

  • Liquid Waste: For solutions containing this compound, use a dedicated, labeled, and sealable waste container. The first rinse of any container that held this compound should also be collected as hazardous waste.[2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste: this compound" and the approximate concentration and quantity.

  • Container Management: Keep the waste container securely sealed except when adding waste. Do not overfill the container.

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide the waste disposal company with a complete and accurate description of the waste.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment: Prevent the spilled material from entering drains or waterways.

  • Clean-up: Carefully sweep or scoop up the solid material to avoid creating dust. Place the collected material into a suitable, closed container for disposal.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Chemical Waste ppe->classify segregate Segregate from Incompatible Materials classify->segregate collect Collect in Labeled, Sealed Container segregate->collect store Store in Designated Satellite Accumulation Area collect->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxybenzamide
Reactant of Route 2
Reactant of Route 2
3-Hydroxybenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。